Asn-pro-val-pabc-mmae tfa
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C63H97F3N10O15 |
|---|---|
Peso molecular |
1291.5 g/mol |
Nombre IUPAC |
[4-[[(2S)-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C61H96N10O13.C2HF3O2/c1-15-37(8)52(46(82-13)32-48(73)70-29-19-23-44(70)54(83-14)38(9)55(75)64-39(10)53(74)41-21-17-16-18-22-41)68(11)60(80)50(35(4)5)67-58(78)51(36(6)7)69(12)61(81)84-33-40-25-27-42(28-26-40)65-57(77)49(34(2)3)66-56(76)45-24-20-30-71(45)59(79)43(62)31-47(63)72;3-2(4,5)1(6)7/h16-18,21-22,25-28,34-39,43-46,49-54,74H,15,19-20,23-24,29-33,62H2,1-14H3,(H2,63,72)(H,64,75)(H,65,77)(H,66,76)(H,67,78);(H,6,7)/t37-,38+,39+,43-,44-,45-,46+,49-,50-,51-,52-,53+,54+;/m0./s1 |
Clave InChI |
YJEOYBSNSJPQHG-YMRSECHSSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)N)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(=O)N)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Asn-Pro-Val-PABC-MMAE TFA: A Neutrophil Elastase-Cleavable ADC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asn-Pro-Val-PABC-MMAE TFA is a potent drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This advanced system incorporates a tripeptide sequence (Asn-Pro-Val) that is specifically designed to be cleaved by human neutrophil elastase (HNE), an enzyme often overexpressed in the tumor microenvironment. This targeted cleavage mechanism allows for the conditional release of the highly cytotoxic payload, monomethyl auristatin E (MMAE), at the site of the tumor, thereby minimizing systemic toxicity and enhancing the therapeutic window of the ADC. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with representative experimental protocols and workflows.
Chemical Structure and Properties
This compound is a complex molecule consisting of four key components: the Asn-Pro-Val tripeptide, a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer, the potent anti-mitotic agent MMAE, and a trifluoroacetic acid (TFA) salt.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆₃H₉₇F₃N₁₀O₁₅ |
| Molecular Weight | 1291.50 g/mol [1] |
| CAS Number | 2893871-67-3[1] |
Table 2: Physicochemical Properties of this compound
| Property | Description |
| Solubility | Specific quantitative solubility data in various solvents is not readily available in public literature. This information is typically provided on a batch-specific Certificate of Analysis from the supplier. |
| Stability | Recommended to be stored under conditions specified in the Certificate of Analysis. General peptide-drug conjugates can exhibit instability in plasma, and specific stability data for this compound would require experimental determination. |
| Purity | Purity is typically determined by methods such as High-Performance Liquid Chromatography (HPLC) and reported on the Certificate of Analysis. Representative chromatograms are not publicly available. |
Mechanism of Action
The therapeutic action of an ADC utilizing the Asn-Pro-Val-PABC-MMAE linker is a multi-step process designed for targeted drug delivery and release.
-
Targeting and Internalization: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.
-
Enzymatic Cleavage: The Asn-Pro-Val tripeptide sequence of the linker is designed to be a substrate for human neutrophil elastase (HNE)[2]. HNE is a serine protease that can be present in the tumor microenvironment. Upon exposure to HNE, the enzyme cleaves the peptide linker.
-
Self-Immolation and Payload Release: Cleavage of the tripeptide triggers a spontaneous 1,6-elimination reaction of the PABC spacer. This self-immolative cascade results in the release of the unmodified, active MMAE payload into the vicinity of the tumor cells.
-
Cytotoxicity of MMAE: Once released, MMAE, a potent inhibitor of tubulin polymerization, can diffuse into the target cancer cells. By disrupting microtubule dynamics, MMAE induces cell cycle arrest at the G2/M phase, which ultimately leads to apoptosis (programmed cell death).
Signaling Pathway of MMAE-Induced Apoptosis
The cytotoxic effect of the released MMAE payload is mediated through the disruption of microtubule function, which triggers a cascade of events leading to apoptosis.
References
The Asn-Pro-Val Peptide: A Neutrophil Elastase-Cleavable Linker for Extracellular Payload Release in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The strategic design of the linker connecting the antibody to the cytotoxic payload is a critical determinant of the efficacy and safety of Antibody-Drug Conjugates (ADCs). While many ADCs rely on intracellular cleavage mechanisms within the target cancer cell, a compelling alternative strategy involves extracellular payload release within the tumor microenvironment. The Asn-Pro-Val (NPV) tripeptide linker exemplifies this approach, engineered for specific cleavage by neutrophil elastase, an enzyme abundant in inflamed tumor tissues. This technical guide provides an in-depth exploration of the role of the Asn-Pro-Val peptide in ADCs, its mechanism of action, and relevant experimental methodologies.
The Role of Asn-Pro-Val Peptide in ADCs: A Paradigm of Extracellular Cleavage
Unlike commonly employed linkers such as Val-Cit, which are substrates for lysosomal proteases like cathepsin B, the Asn-Pro-Val (NPV) peptide sequence is specifically recognized and cleaved by neutrophil elastase.[1][2] Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils and is released into the extracellular space in response to inflammation, a hallmark of the tumor microenvironment.[1] Elevated levels of neutrophil elastase in and around tumors make it a specific trigger for the release of the ADC's payload directly at the site of the malignancy, rather than requiring internalization of the ADC into the cancer cell.[1]
This extracellular cleavage strategy offers several potential advantages:
-
Broadened Target Scope: It enables the targeting of non-internalizing or poorly internalizing cell surface antigens on cancer cells.[]
-
Bystander Effect: The released, cell-permeable payload can diffuse and kill neighboring antigen-negative tumor cells, enhancing the therapeutic effect.
-
Overcoming Internalization Resistance: It can bypass resistance mechanisms associated with impaired ADC internalization or lysosomal trafficking.
The Asn-Pro-Val linker is typically integrated into a larger linker structure that includes a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC). Following the enzymatic cleavage of the peptide, the PABC spacer spontaneously decomposes, ensuring the release of the unmodified, active cytotoxic drug.[4][5]
Mechanism of Action and Signaling Pathway
The mechanism of action for an ADC employing an Asn-Pro-Val linker is a targeted, enzyme-driven process that occurs predominantly in the tumor microenvironment.
Quantitative Data Summary
While specific kinetic constants (kcat/Km) for the cleavage of the Asn-Pro-Val sequence by neutrophil elastase are not extensively reported in the public domain, the substrate specificity of neutrophil elastase has been studied. Neutrophil elastase typically cleaves after small, hydrophobic amino acids such as valine and alanine. The proline at the P2' position in the Asn-Pro-Val sequence likely influences the conformation of the peptide, contributing to its specificity for neutrophil elastase.
The stability of the linker is a critical parameter for any ADC. The following table provides a conceptual comparison of the stability of neutrophil elastase-cleavable linkers with the widely used cathepsin B-cleavable Val-Cit linker.
| Linker Type | Primary Cleavage Enzyme | Cleavage Location | Plasma Stability | Off-Target Cleavage Concerns |
| Asn-Pro-Val | Neutrophil Elastase | Extracellular (Tumor Microenvironment) | Generally high, but data is limited. One study reported a half-life of 35.3 hours in mouse plasma for an NPV-containing conjugate.[2] | Potential for cleavage at sites of inflammation other than tumors. |
| Val-Cit | Cathepsin B | Intracellular (Lysosomes) | High in human plasma, but can be susceptible to cleavage by carboxylesterases in rodent plasma, which can complicate preclinical studies.[1][6] | Can be cleaved by human neutrophil elastase, potentially leading to off-target toxicity.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the development and characterization of ADCs. Below are representative protocols for the synthesis and evaluation of an ADC featuring an Asn-Pro-Val linker.
Synthesis of an Asn-Pro-Val-PABC-Payload Conjugate
The synthesis of a drug-linker construct such as Asn-Pro-Val-PABC-MMAE involves a multi-step process, typically starting with solid-phase peptide synthesis (SPPS) of the peptide linker, followed by solution-phase conjugation to the PABC spacer and the MMAE payload.
A. Solid-Phase Peptide Synthesis of Asn-Pro-Val:
-
Resin Preparation: Swell a suitable resin (e.g., Rink amide resin) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Asn(Trt)-OH) using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA).
-
Cleavage from Resin: Cleave the synthesized peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
B. Conjugation to PABC-Payload:
-
Activation of PABC-Payload: The p-aminobenzyl alcohol (PAB-OH) is typically converted to a p-nitrophenyl carbonate derivative to activate it for reaction with the payload's amine group (e.g., MMAE).
-
Payload Conjugation: React the activated PABC derivative with the payload (e.g., MMAE) to form the PABC-payload intermediate.
-
Peptide Coupling: Couple the purified Asn-Pro-Val peptide to the PABC-payload intermediate using standard peptide coupling chemistry.
-
Final Purification: Purify the final Asn-Pro-Val-PABC-payload conjugate by RP-HPLC.
In Vitro Neutrophil Elastase Cleavage Assay
This assay evaluates the susceptibility of the Asn-Pro-Val linker to cleavage by human neutrophil elastase.
-
Materials:
-
ADC with Asn-Pro-Val linker
-
Human neutrophil elastase (commercially available)
-
Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)
-
HPLC-MS system
-
-
Procedure:
-
Incubate the ADC (e.g., at 5 µM) in the assay buffer at 37°C.[7]
-
Initiate the reaction by adding human neutrophil elastase to a final concentration of, for example, 20-60 nM.[7]
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of the quenching solution.
-
Analyze the samples by HPLC-MS to monitor the disappearance of the intact ADC and the appearance of the released payload.[2]
-
A control reaction with heat-inactivated enzyme should be included to account for any non-enzymatic degradation.[2]
-
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma, providing an indication of its potential for premature payload release in circulation.
-
Materials:
-
ADC with Asn-Pro-Val linker
-
Human and/or mouse plasma
-
Assay buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
HPLC-MS system
-
-
Procedure:
-
Incubate the ADC at a specific concentration in plasma (e.g., 90% plasma) at 37°C.[2]
-
At various time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot of the mixture.
-
Precipitate plasma proteins by adding a multiple volume of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC-MS to quantify the amount of intact ADC and any released payload. The half-life (t1/2) of the ADC in plasma can then be calculated.[2]
-
Conclusion
The Asn-Pro-Val peptide linker represents a sophisticated and targeted approach in ADC design, harnessing the specific enzymatic activity of neutrophil elastase within the tumor microenvironment for extracellular payload release. This strategy expands the repertoire of targetable antigens and offers a potential solution to overcome some of the limitations of intracellularly cleaved linkers. A thorough understanding of its cleavage kinetics, plasma stability, and careful optimization of the overall ADC construct are paramount to realizing its full therapeutic potential. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of ADCs incorporating this innovative linker technology.
References
- 1. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to Asn-Pro-Val-PABC-MMAE TFA for Antibody-Drug Conjugate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Asn-Pro-Val-PABC-MMAE TFA, a potent linker-payload combination designed for the synthesis of next-generation Antibody-Drug Conjugates (ADCs). This document details its physicochemical properties, a step-by-step synthesis protocol, and the underlying mechanism of action, supported by data and visualizations to facilitate its application in cancer research and drug development.
Introduction to this compound in ADC Development
Antibody-drug conjugates are a class of targeted therapies that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This compound is an advanced drug-linker construct featuring a neutrophil elastase-cleavable peptide sequence (Asn-Pro-Val), a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer, and the potent antimitotic agent, monomethyl auristatin E (MMAE). The trifluoroacetic acid (TFA) salt form ensures improved handling and stability.
The unique Asn-Pro-Val tripeptide sequence is designed to be selectively cleaved by neutrophil elastase, an enzyme that is often upregulated in the tumor microenvironment[1][2]. This targeted cleavage mechanism allows for the specific release of the MMAE payload in the vicinity of cancer cells, minimizing systemic toxicity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of the linker-drug is essential for successful ADC development, from conjugation to formulation.
| Property | Value | Reference |
| Molecular Formula | C63H97F3N | --INVALID-LINK-- |
| Molecular Weight | 1291.50 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | Generic Technical Data |
| Purity (HPLC) | >95% | Generic Technical Data |
| Solubility | Soluble in DMSO, DMF, DCM | Generic Technical Data |
| Storage | Store at -20°C, protected from light and moisture | --INVALID-LINK-- |
Mechanism of Action
The therapeutic effect of an ADC synthesized with this compound is a multi-step process that culminates in the targeted destruction of cancer cells.
Caption: Mechanism of action of an Asn-Pro-Val-PABC-MMAE based ADC.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and evaluation of an ADC using this compound.
ADC Synthesis Workflow
The synthesis of a cysteine-linked ADC involves a series of controlled chemical reactions.
Caption: General workflow for the synthesis of a cysteine-linked ADC.
Detailed Protocol for Cysteine-Based Conjugation
This protocol is adapted for a standard laboratory-scale synthesis.
Materials:
-
Monoclonal antibody (mAb)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns
-
Reaction tubes
Procedure:
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 5-10 mg/mL in PBS.
-
Perform a buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.5) using a desalting column.
-
-
Antibody Reduction:
-
Add a 10-20 molar excess of TCEP or DTT to the antibody solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Immediately purify the reduced antibody using a desalting column equilibrated with conjugation buffer to remove the excess reducing agent.
-
-
Drug-Linker Preparation:
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 5-10 molar excess of the dissolved drug-linker to the reduced antibody solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation, protected from light.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Buffer exchange the purified ADC into a suitable formulation buffer (e.g., PBS).
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC.
-
Assess the purity and aggregation state by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines.
Procedure:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, free MMAE, and a non-targeting control ADC.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Assessment: Measure cell viability using a standard method such as MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound.
In Vivo Efficacy Study in a Xenograft Model
This study evaluates the anti-tumor activity of the ADC in a living organism.
Procedure:
-
Tumor Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer the ADC, vehicle control, and other control articles (e.g., unconjugated antibody) intravenously.
-
Monitoring: Monitor tumor volume and body weight of the mice regularly.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Expected Experimental Data
While specific data for an ADC synthesized with this compound is not publicly available, the following tables present expected outcomes based on similar MMAE-based ADCs.
Table 1: Expected ADC Characterization Data
| Parameter | Expected Value | Method |
| Average DAR | 3.5 - 4.0 | HIC-HPLC |
| Purity | >95% | SEC-HPLC |
| Monomer Content | >98% | SEC-HPLC |
| Endotoxin Level | < 1 EU/mg | LAL Assay |
Table 2: Expected In Vitro Cytotoxicity Data
| Cell Line | ADC IC50 (nM) | Free MMAE IC50 (nM) |
| Antigen-Positive | 0.1 - 10 | 0.01 - 1 |
| Antigen-Negative | >1000 | 0.01 - 1 |
Table 3: Expected In Vivo Efficacy Data
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| ADC (1 mg/kg) | 40 - 60 |
| ADC (3 mg/kg) | 70 - 90 |
| ADC (10 mg/kg) | >90 (potential for tumor regression) |
Conclusion
This compound represents a promising linker-payload for the development of highly targeted and effective antibody-drug conjugates. Its unique neutrophil elastase-cleavable linker offers a sophisticated mechanism for tumor-specific drug release. The provided technical information and protocols serve as a valuable resource for researchers aiming to harness the potential of this advanced ADC technology in the fight against cancer. Further studies are warranted to fully elucidate the in vivo performance and therapeutic window of ADCs synthesized with this novel linker-drug.
References
Neutrophil Elastase-Cleavable Linkers for Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. While traditional ADC linkers are designed for cleavage within the lysosomal compartment of cancer cells, there is growing interest in linkers that can be cleaved by enzymes present in the tumor microenvironment (TME). Neutrophil elastase (NE), a serine protease abundant in the TME of many solid tumors, presents a unique opportunity for targeted drug release. This technical guide provides an in-depth overview of NE-cleavable ADC linkers, covering their design, synthesis, and evaluation.
Mechanism of Action: Leveraging the Tumor Microenvironment
Neutrophil elastase is released by tumor-infiltrating neutrophils and contributes to tumor progression, invasion, and metastasis. The presence of active NE in the TME can be exploited for the selective cleavage of ADC linkers, leading to the extracellular release of the cytotoxic payload. This mechanism offers several potential advantages, including the ability to kill antigen-negative cancer cells in the vicinity of the target cells (bystander effect) and overcome some mechanisms of resistance to traditional ADCs.
A critical aspect of this approach is the design of linkers that are stable in systemic circulation to prevent premature drug release and its associated toxicities, yet are efficiently cleaved by NE upon reaching the tumor.
Design and Substrate Specificity of NE-Cleavable Linkers
The design of NE-cleavable linkers hinges on incorporating peptide sequences that are specifically recognized and hydrolyzed by the enzyme. Neutrophil elastase is a serine protease with a preference for small, aliphatic amino acid residues such as valine, alanine, and isoleucine in the P1 position of the substrate.
One of the most well-studied NE-cleavable sequences for drug delivery applications is the tripeptide Asp-Pro-Val (DPV) or Asn-Pro-Val (NPV) .[1][2] The natural L-configuration of the valine residue at the P1 position is crucial for efficient cleavage and payload release.[3]
In contrast, the commonly used cathepsin B-cleavable linker, valine-citrulline (Val-Cit) , has been shown to be susceptible to premature cleavage by neutrophil elastase.[4][5] This off-target cleavage can lead to neutropenia, a dose-limiting toxicity observed with some Val-Cit-containing ADCs.[1] To circumvent this, NE-resistant linkers have been developed. For instance, replacing the P2 valine in the Val-Cit linker with glycine (B1666218) to create a glutamic acid-glycine-citrulline (EGCit) tripeptide linker renders it resistant to NE-mediated degradation while maintaining its susceptibility to intracellular cleavage.[4]
The general structure of a neutrophil elastase-cleavable ADC linker typically consists of the NE-sensitive peptide sequence coupled to a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC) . Upon cleavage of the peptide by NE, the PABC spacer spontaneously decomposes to release the active drug.
Quantitative Data Summary
The following tables summarize key quantitative data for various NE-cleavable and related ADC linkers.
Table 1: In Vitro Cytotoxicity of Small Molecule Drug Conjugates (SMDCs) with NE-Cleavable Linkers [3]
| Compound | Target | Payload | Linker | Cell Line | IC50 without NE (nM) | IC50 with 20 nM NE (nM) |
| SMDC 2 | αvβ3 integrin | Camptothecin analog | Asp-Pro-Val | 786-O | >1000 | 15.3 |
| SMDC 3 | αvβ3 integrin | CDK-9 inhibitor | Asp-Pro-Val | HT-29 | >1000 | 2.8 |
| SMDC 4 | αvβ3 integrin | MMAE | Asp-Pro-Val | NCI-H292 | >1000 | 0.7 |
| SMDC 5 | αvβ3 integrin | KSP inhibitor | Asp-Pro-Val | NCI-H69 | >1000 | 4.1 |
| SMDC 6 | αvβ3 integrin | Camptothecin analog | Asn-Pro-Val | MX-1 | >1000 | 9.7 |
Table 2: Neutrophil Elastase Cleavage of SMDC Linkers [3]
| Compound | NE Concentration | Incubation Time (min) | % Cleavage |
| SMDC 2 | 20 nM | 60 | ~100% |
| SMDC 2 | 40 nM | 60 | ~100% |
| SMDC 2 | 60 nM | 60 | ~100% |
| SMDC 3 | 20 nM | 60 | ~100% |
| SMDC 3 | 40 nM | 60 | ~100% |
| SMDC 3 | 60 nM | 60 | ~100% |
| SMDC 4 | 20 nM | 60 | ~100% |
| SMDC 4 | 40 nM | 60 | ~100% |
| SMDC 4 | 60 nM | 60 | ~100% |
Table 3: Plasma Stability of ADC Linkers
| Linker Type | ADC Construct | Species | Stability Metric | Value | Reference |
| Val-Cit-PABC | Trastuzumab-MMAE | Mouse | Half-life | Relatively unstable | [6] |
| OHPAS Linker | Trastuzumab-MMAE | Mouse | Half-life | Stable | [6] |
| EGCit Linker | Anti-HER2 ADC | Mouse, Monkey, Human | Plasma Stability | Significantly increased vs. Val-Cit | [4] |
Experimental Protocols
Synthesis of a Neutrophil Elastase-Cleavable Linker (Conceptual Protocol)
Materials:
-
Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Asp(OtBu)-OH)
-
2-Chlorotrityl chloride (2-CTC) resin
-
Coupling reagents (e.g., HBTU, HATU) and base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
p-Aminobenzyl alcohol (PABOH)
-
Payload with a reactive group for conjugation to PABC (e.g., a carbamate)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
-
HPLC for purification
Procedure:
-
Resin Loading: The C-terminal amino acid (Fmoc-Val-OH) is attached to the 2-CTC resin.
-
Peptide Elongation (Iterative Cycles):
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF.
-
Coupling: The next Fmoc-protected amino acid (Fmoc-Pro-OH, then Fmoc-Asp(OtBu)-OH) is activated with a coupling reagent and coupled to the free N-terminus of the growing peptide chain in the presence of a base.
-
-
Coupling of the PABC Spacer: After the final deprotection step, p-aminobenzyl alcohol is coupled to the N-terminus of the peptide.
-
Payload Conjugation: The cytotoxic payload is conjugated to the hydroxyl group of the PABC spacer.
-
Cleavage and Deprotection: The completed linker-payload construct is cleaved from the resin, and the side-chain protecting groups (e.g., OtBu on Asp) are removed using a cleavage cocktail.
-
Purification: The crude product is purified by reverse-phase HPLC.
In Vitro Neutrophil Elastase Cleavage Assay[3]
Objective: To determine the susceptibility of an ADC or SMDC linker to cleavage by human neutrophil elastase.
Materials:
-
ADC or SMDC test compound
-
Human Neutrophil Elastase (NE)
-
Assay Buffer: 150 mM NaCl, 10 mM CaCl2, 0.05% BSA
-
Acetonitrile (ACN)
-
HPLC-MS system
Procedure:
-
Prepare a 5 µM solution of the test compound in the assay buffer (final DMSO concentration should be low, e.g., 0.5%).
-
Initiate the reaction by adding human NE to final concentrations of 20, 40, and 60 nM. Include a control with no NE.
-
Incubate the reaction vials for 1 hour at 37°C.
-
Stop the enzymatic reaction by adding an equal volume of 50% ACN to precipitate the protein.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC-MS to determine the concentrations of the intact test compound and the cleaved metabolite (payload).
In Vitro Cytotoxicity Assay[3]
Objective: To assess the cytotoxicity of an ADC or SMDC in the presence and absence of neutrophil elastase.
Materials:
-
Cancer cell lines
-
ADC or SMDC test compound
-
Free payload (as a positive control)
-
Human Neutrophil Elastase (NE)
-
Cell culture medium and supplements
-
MTT or other cell viability reagent
-
Plate reader
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and the free payload.
-
Treat the cells with the compounds in the presence or absence of 20 nM NE.
-
Incubate the cells for 72 hours.
-
Assess cell viability using an MTT assay or a similar method.
-
Determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curves.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an ADC in plasma from different species.
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
LC-MS system
Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction by diluting the aliquot in cold PBS.
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the intact ADC and any released payload.
-
Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point to determine the half-life.
Visualizations
Caption: Mechanism of action for an ADC with a neutrophil elastase-cleavable linker in the TME.
Caption: General experimental workflow for the development and evaluation of NE-cleavable ADCs.
Conclusion
Neutrophil elastase-cleavable linkers represent a promising strategy in ADC design, offering the potential for targeted drug delivery and activation within the tumor microenvironment. The development of these linkers requires a thorough understanding of NE substrate specificity to ensure efficient cleavage at the tumor site while maintaining stability in circulation. The protocols and data presented in this guide provide a framework for the synthesis, evaluation, and optimization of NE-cleavable ADCs. Further research into novel NE-cleavable peptide sequences and linker technologies will continue to advance this exciting area of cancer therapy.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Neutrophil Elastase Promotes Linker Cleavage and Paclitaxel Release from an Integrin‐Targeted Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Extracellular Cleavage Mechanism of the Asn-Pro-Val Linker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the extracellular cleavage mechanism of the Asparagine-Proline-Valine (Asn-Pro-Val or NPV) peptide linker. This linker is a critical component in the design of targeted therapeutics, such as small molecule-drug conjugates (SMDCs), enabling the controlled release of potent payloads in specific disease microenvironments. This document details the enzymatic basis of NPV linker cleavage, presents available quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of the key processes.
Core Cleavage Mechanism: Neutrophil Elastase-Mediated Hydrolysis
The extracellular cleavage of the Asn-Pro-Val linker is primarily mediated by human neutrophil elastase (HNE) , a serine protease.[1][2][3] HNE is predominantly found in the azurophilic granules of neutrophils and is released into the extracellular space in response to inflammatory signals or infections, which are often hallmarks of the tumor microenvironment.[4] High levels of HNE in primary tumors and metastatic sites have been correlated with poor prognosis in various solid tumors.[4]
The specificity of HNE for the NPV sequence is rooted in the enzyme's substrate preferences. HNE typically cleaves peptide bonds C-terminal to small, aliphatic amino acids in the P1 position of the substrate. Valine (Val) is a preferred residue at this P1 position. The presence of a Proline (Pro) at the P2 position is also favorable for recognition and cleavage by HNE.
Upon cleavage of the peptide bond between Proline and Valine, a cascade of events is initiated, leading to the release of the conjugated drug, often through a self-immolative spacer. A common strategy involves the use of a p-aminobenzyl carbamate (B1207046) (PABC) spacer. The cleavage of the NPV linker triggers a 1,6-elimination reaction of the PABC moiety, which in turn liberates the active drug.[5]
Quantitative Data on NPV Linker Cleavage
| Parameter | Conjugate/Substrate | Cell Line | Neutrophil Elastase (NE) Concentration | Value | Reference |
| IC_50 | cyclo(DKP-RGD)-NPV-Paclitaxel | 786-O (human renal cell carcinoma) | 50 nM | 19.6 ± 4.1 nM | [6] |
| IC_50 | cyclo(DKP-RGD)-NPV-Paclitaxel | 786-O (human renal cell carcinoma) | Absent | >5000 nM | [6] |
| % Cleavage | SMDC Compound 2 | N/A (Biochemical Assay) | 20 nM | >80% at ~30 min | [7][8] |
| % Cleavage | SMDC Compound 3 | N/A (Biochemical Assay) | 20 nM | ~70% at 60 min | [7][8] |
| % Cleavage | SMDC Compound 4 | N/A (Biochemical Assay) | 20 nM | ~90% at 60 min | [7][8] |
| % Cleavage | SMDC Compound 5 | N/A (Biochemical Assay) | 20 nM | >80% at ~15 min | [7][8] |
| % Cleavage | SMDC Compound 6 | N/A (Biochemical Assay) | 20 nM | ~80% at 60 min | [7][8] |
Experimental Protocols
In Vitro Neutrophil Elastase Cleavage Assay with HPLC Analysis
This protocol outlines a method to quantify the cleavage of an NPV-containing conjugate by neutrophil elastase, followed by analysis using High-Performance Liquid Chromatography (HPLC).
Materials:
-
NPV-linker-drug conjugate
-
Human Neutrophil Elastase (HNE), purified
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4
-
Quenching Solution: 1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the NPV-linker-drug conjugate in an appropriate solvent (e.g., DMSO) and dilute to the desired final concentration in Assay Buffer.
-
Reconstitute and dilute HNE in Assay Buffer to the desired working concentration (e.g., 20-100 nM).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the NPV-linker-drug conjugate solution with the HNE solution. A typical reaction volume is 100 µL.
-
Include a negative control with the conjugate in Assay Buffer without HNE.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately quench the reaction by adding the aliquot to an equal volume of Quenching Solution. This will stop the enzymatic activity and precipitate the enzyme.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute the components using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone and a specific wavelength for the drug molecule if it has a chromophore).
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact conjugate and the released drug/cleavage products based on their retention times (previously determined with standards).
-
Calculate the percentage of cleavage at each time point by comparing the peak area of the intact conjugate to the sum of the peak areas of the intact conjugate and the cleavage products.
-
Mass Spectrometry Analysis of Cleavage Products
This protocol provides a general workflow for identifying the cleavage products of an NPV-linker conjugate using mass spectrometry (MS).
Materials:
-
Products from the in vitro cleavage assay (quenched reaction mixture)
-
Mass spectrometer (e.g., LC-MS/MS system)
-
Solid-Phase Extraction (SPE) cartridges (optional, for sample cleanup)
Procedure:
-
Sample Preparation:
-
The supernatant from the quenched cleavage reaction can be directly analyzed or further purified using SPE to remove salts and other interfering components.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the components using a suitable HPLC gradient.
-
The eluent is directed into the mass spectrometer.
-
-
Mass Spectrometry:
-
Acquire mass spectra in full scan mode to detect the molecular ions of the intact conjugate, the cleaved linker-ligand fragment, and the released drug.
-
Perform tandem MS (MS/MS) on the detected parent ions to obtain fragmentation patterns.
-
-
Data Analysis:
-
Compare the observed masses of the parent ions with the theoretical masses of the expected products.
-
Analyze the fragmentation patterns from the MS/MS spectra to confirm the identity of the cleavage products. This can verify that cleavage occurred at the expected Pro-Val bond.
-
Conclusion
The Asn-Pro-Val linker represents a valuable tool in the development of targeted therapies, offering selective payload release in the presence of extracellular neutrophil elastase. The information and protocols provided in this guide serve as a comprehensive resource for researchers and drug developers working with this and similar protease-cleavable linker systems. Further investigation into the precise kinetic parameters of the NPV-HNE interaction will continue to refine the design and application of these sophisticated drug delivery platforms.
References
- 1. Neutrophil Elastase Promotes Linker Cleavage and Paclitaxel Release from an Integrin-Targeted Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. CN115996756A - Elastase substrate peptide linker immunoconjugates and uses thereof - Google Patents [patents.google.com]
- 4. US20220125934A1 - Linkers - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment [frontiersin.org]
Asn-Pro-Val-PABC-MMAE TFA: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker, Asn-Pro-Val-PABC-MMAE TFA, for research use. This document details its chemical properties, synthesis, and experimental applications, with a focus on quantitative data and detailed protocols to support drug development professionals.
Core Compound Data
This compound is a potent ADC linker used in the synthesis of antibody-drug conjugates.[1][2] It comprises a neutrophil elastase-sensitive peptide sequence (Asn-Pro-Val), a self-immolative para-aminobenzylcarbamate (PABC) spacer, and the cytotoxic agent monomethyl auristatin E (MMAE). The trifluoroacetic acid (TFA) salt form aids in its stability and solubility.
| Property | Value | Source |
| Product Name | This compound | MedchemExpress |
| Catalog Number | HY-144629 | MedchemExpress |
| Molecular Formula | C63H97F3N10O15 | [3] |
| Molecular Weight | 1291.50 g/mol | [3] |
| CAS Number | 2893871-67-3 | [3] |
| Appearance | White to off-white solid | |
| Purity | ≥98% (as determined by HPLC) | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [4] |
| Storage Conditions | -20°C, sealed, away from moisture and light | [4] |
Synthesis and Conjugation Workflow
The synthesis of Asn-Pro-Val-PABC-MMAE and its subsequent conjugation to a monoclonal antibody (mAb) is a multi-step process. The general workflow involves solid-phase peptide synthesis of the Asn-Pro-Val tripeptide, followed by solution-phase coupling to the PABC-MMAE moiety. The terminal functional group is then modified for antibody conjugation.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis and evaluation of similar ADC linkers and the specific procedures outlined for Asn-Pro-Val-PABC-MMAE.
Synthesis of Asn-Pro-Val-PABC-MMAE
This protocol describes a generalized approach for the synthesis of the peptide-linker conjugate.
-
Solid-Phase Peptide Synthesis (SPPS) of Asn-Pro-Val:
-
The tripeptide is assembled on a pre-loaded Wang resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
The amino acids are sequentially coupled using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine).
-
The Fmoc protecting group is removed with a solution of piperidine (B6355638) in DMF (dimethylformamide) between each coupling step.
-
-
Cleavage from Resin:
-
The synthesized peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS).
-
-
Coupling to PABC-MMAE:
-
The cleaved and purified tripeptide is coupled to the pre-synthesized PABC-MMAE moiety in a solution phase reaction.
-
Standard peptide coupling reagents are used to facilitate the formation of the amide bond.
-
-
Purification:
-
The final drug-linker conjugate is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the product are confirmed by mass spectrometry and analytical HPLC.
-
Antibody-Drug Conjugation
This protocol outlines the conjugation of the drug-linker to a monoclonal antibody.
-
Antibody Reduction:
-
The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free thiol groups.
-
A reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) is used in a controlled manner to achieve the desired drug-to-antibody ratio (DAR).
-
-
Conjugation Reaction:
-
The maleimide-activated Asn-Pro-Val-PABC-MMAE is added to the reduced antibody solution.
-
The reaction proceeds via a Michael addition between the thiol groups on the antibody and the maleimide (B117702) group on the linker, forming a stable thioether bond.
-
-
Purification of the ADC:
-
The resulting ADC is purified from unconjugated linker and antibody using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography.
-
The final ADC product is characterized for its DAR, purity, and aggregation state.
-
Mechanism of Action and Signaling Pathways
The Asn-Pro-Val-PABC-MMAE linker is designed for dual release of the MMAE payload, both intracellularly and extracellularly, through cleavage by neutrophil elastase.
Extracellular Release and Bystander Effect
In the tumor microenvironment, neutrophils can release neutrophil elastase, which can cleave the Asn-Pro-Val sequence of the ADC that has accumulated at the tumor site. This extracellular release of MMAE can then exert a "bystander effect," killing neighboring tumor cells that may not express the target antigen.
Intracellular Trafficking and Payload Delivery
Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, typically through receptor-mediated endocytosis. The ADC-antigen complex is then trafficked through the endosomal-lysosomal pathway. Within the lysosome, proteases, potentially including cathepsins or internalized neutrophil elastase, cleave the linker, leading to the release of MMAE into the cytoplasm. The released MMAE then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.
Conclusion
This compound is a versatile ADC linker that offers the potential for both targeted intracellular drug delivery and a bystander effect through extracellular payload release. The information and protocols provided in this guide are intended to facilitate the research and development of novel antibody-drug conjugates utilizing this innovative linker technology. Researchers should consult the primary literature for more detailed experimental conditions and characterization data.
References
Technical Guide: Certificate of Analysis for a Val-Cit-PABC-MMAE ADC Linker-Payload
Audience: Researchers, scientists, and drug development professionals.
Introduction: This technical guide provides an in-depth overview of the typical data and methodologies associated with a Certificate of Analysis (CofA) for a cleavable linker-payload system used in antibody-drug conjugates (ADCs). While the specific peptide sequence "Asn-Pro-Val" is not standard in publicly documented ADCs, this guide will focus on the widely used and structurally similar Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl-Monomethyl Auristatin E (MC-VC-PABC-MMAE) linker-payload. The analytical principles and protocols described herein are directly applicable to the characterization of such complex bioconjugate precursors.
This document details the key quality attributes, the experimental protocols used to measure them, and the underlying mechanisms of action that drive the therapeutic strategy.
Representative Certificate of Analysis
The following table summarizes the typical specifications for a batch of MC-VC-PABC-MMAE. These parameters are critical for ensuring the identity, purity, and quality of the material before its conjugation to a monoclonal antibody.
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Identity by Mass Spectrometry | Conforms to the theoretical mass ± 1 Da (1316.63 g/mol ) | 1316.5 g/mol | ESI-MS |
| Purity by RP-HPLC | ≥ 95.0% | 98.2% | Reversed-Phase HPLC |
| Solubility | Soluble in DMSO | Conforms | Visual Inspection |
| Residual Solvents | Meets USP <467> requirements | Conforms | Gas Chromatography (GC) |
Mechanism of Action and Signaling Pathway
Antibody-drug conjugates utilizing a VC-PABC-MMAE system function through a multi-step, targeted delivery process. The ultimate goal is to release the highly potent cytotoxic agent, Monomethyl Auristatin E (MMAE), inside the target cancer cell. MMAE is an antimitotic agent that inhibits cell division by blocking the polymerization of tubulin.[1]
The process begins with the ADC binding to a specific antigen on the surface of a cancer cell.[2] Upon binding, the ADC-antigen complex is internalized into the cell via endocytosis. The resulting vesicle traffics to the lysosome, an organelle containing various proteolytic enzymes, such as Cathepsin B.[2][] The acidic environment and the presence of these enzymes lead to the cleavage of the Valine-Citrulline (Val-Cit) linker.[1][4] This cleavage initiates the collapse of the PABC self-immolative spacer, which in turn releases the active MMAE payload into the cytoplasm.[5]
Once free, MMAE binds to tubulin, disrupting microtubule dynamics. This interference prevents the formation of the mitotic spindle, which is essential for cell division, causing the cell to arrest in the G2/M phase of the cell cycle.[2] Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[2]
References
Methodological & Application
Application Notes and Protocols for the Conjugation of Asn-Pro-Val-PABC-MMAE TFA to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of the drug-linker, Asn-Pro-Val-PABC-MMAE TFA, to monoclonal antibodies (mAbs). This process is a critical step in the development of Antibody-Drug Conjugates (ADCs), a promising class of targeted cancer therapeutics. The protocol covers the preparation of the antibody, the conjugation reaction, and the purification and characterization of the resulting ADC.
The Asn-Pro-Val-PABC-MMAE linker combines a potent cytotoxic agent, Monomethyl Auristatin E (MMAE), with a specific peptide sequence (Asn-Pro-Val) designed for cleavage by certain proteases, a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer, and a maleimide (B117702) group for attachment to the antibody.[1][2] This targeted delivery system enhances the therapeutic window of the cytotoxic payload by directing it specifically to antigen-expressing tumor cells.[3][]
Principle of Conjugation
The conjugation of Asn-Pro-Val-PABC-MMAE to a monoclonal antibody is primarily achieved through the reaction of a maleimide group on the linker with free sulfhydryl (thiol) groups on the antibody.[1] These thiol groups are typically generated by the selective reduction of the interchain disulfide bonds of the mAb.[5] This method allows for a controlled number of drug-linker molecules to be attached to each antibody, resulting in a defined drug-to-antibody ratio (DAR).[6] An average DAR of around 4 is often targeted.[7][8]
Experimental Protocols
This section details the step-by-step procedure for the conjugation of this compound to a monoclonal antibody.
Materials and Reagents
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: Phosphate buffer with EDTA (e.g., 50 mM Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0)
-
Quenching Reagent: N-acetylcysteine
-
Organic Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Purification Columns: Sephadex G-25 or equivalent size-exclusion chromatography (SEC) column
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
Antibody Preparation and Reduction
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL in the Reaction Buffer.
-
Reduction of Disulfide Bonds:
Drug-Linker Preparation
-
Allow the this compound vial to warm to room temperature before opening.
-
Dissolve the required amount of this compound in a minimal amount of DMSO to prepare a stock solution (e.g., 10 mM).
Conjugation Reaction
-
Removal of Excess Reducing Agent: Immediately after incubation, remove the excess TCEP from the reduced antibody solution using a desalting column pre-equilibrated with Reaction Buffer.
-
Addition of Drug-Linker:
-
Calculate the volume of the Asn-Pro-Val-PABC-MMAE stock solution needed to achieve the desired molar excess (e.g., a 5 to 8-fold molar excess over the antibody).[1]
-
Add the drug-linker solution to the reduced antibody solution dropwise while gently stirring. The final concentration of DMSO should ideally be below 10% (v/v).[1]
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing, protected from light.[1]
-
Quenching: Stop the reaction by adding a quenching reagent such as N-acetylcysteine to a final concentration of 1 mM. Incubate for 20 minutes at room temperature.
Purification of the Antibody-Drug Conjugate (ADC)
-
Size-Exclusion Chromatography: Purify the ADC from unconjugated drug-linker and other small molecules using a pre-equilibrated Sephadex G-25 (or similar) size-exclusion chromatography column.
-
Elution: Elute the ADC with a suitable storage buffer, such as PBS (pH 7.4).
-
Fraction Collection: Collect the fractions containing the purified ADC, which typically elute in the void volume.
-
Concentration and Storage: Pool the ADC-containing fractions and concentrate if necessary. Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.
Characterization of the ADC
After purification, it is crucial to characterize the ADC to determine its key quality attributes.
Drug-to-Antibody Ratio (DAR) Determination
The average number of drug molecules conjugated to each antibody (DAR) is a critical parameter that affects the ADC's efficacy and safety.[11]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a common method to determine the DAR and the distribution of different drug-loaded species.[12] The hydrophobicity of the ADC increases with the number of conjugated MMAE molecules, allowing for the separation of species with different DARs.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced ADC can provide an accurate measurement of the mass of the different species, from which the DAR can be calculated.[6][13][14]
| Parameter | Method | Typical Result |
| Average DAR | HIC-UV, LC-MS | 3.5 - 4.5 |
| DAR Distribution | HIC-UV, LC-MS | Distribution of DAR0, DAR2, DAR4, DAR6, DAR8 species |
Purity and Aggregation
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the level of aggregation.
-
SDS-PAGE: SDS-PAGE under reducing and non-reducing conditions can be used to confirm the covalent attachment of the drug-linker and to assess the integrity of the antibody.[15]
| Parameter | Method | Acceptance Criteria |
| Monomer Purity | SEC-HPLC | >95% |
| Aggregates | SEC-HPLC | <5% |
| Fragmentation | SDS-PAGE | No significant fragmentation compared to the naked antibody |
In Vitro Cytotoxicity
The biological activity of the ADC should be evaluated using an in vitro cell-based cytotoxicity assay.
-
MTT or similar cell viability assays: These assays are used to determine the IC50 (half-maximal inhibitory concentration) of the ADC on antigen-positive and antigen-negative cell lines.[16]
| Cell Line | IC50 (ADC) | IC50 (Free MMAE) |
| Antigen-Positive | Expected in the nM range | Expected in the pM range |
| Antigen-Negative | Significantly higher than on antigen-positive cells | Expected in the pM range |
Signaling Pathway and Experimental Workflow
Mechanism of Action of MMAE-based ADCs
The following diagram illustrates the mechanism of action of an ADC utilizing a cleavable linker with an MMAE payload.
Experimental Workflow for ADC Conjugation
The following diagram outlines the key steps in the experimental workflow for the conjugation of Asn-Pro-Val-PABC-MMAE to a monoclonal antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetylene-linker-Val-Cit-PABC-MMAE | Benchchem [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 5. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. cellmosaic.com [cellmosaic.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. hpst.cz [hpst.cz]
- 12. lcms.cz [lcms.cz]
- 13. sciex.com [sciex.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis and Characterization of an Asn-Pro-Val-PABC-MMAE Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a small molecule cytotoxin. This application note provides a detailed, step-by-step guide for the synthesis, purification, and characterization of an ADC utilizing a specific drug-linker construct: Asn-Pro-Val-PABC-MMAE.
The drug-linker is a critical component of the ADC, designed to be stable in systemic circulation and to release the cytotoxic payload, Monomethyl Auristatin E (MMAE), upon internalization into target cancer cells. The linker in this case consists of:
-
An Asn-Pro-Val tripeptide sequence, which can act as a substrate for specific proteases within the tumor microenvironment or inside the cancer cell.
-
A p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, which ensures the efficient release of the unmodified payload after enzymatic cleavage of the peptide linker.[1][]
-
The potent antimitotic agent, MMAE , which induces cell death by inhibiting tubulin polymerization.[3][4]
This document outlines the complete workflow, from the synthesis of the drug-linker to the final characterization of the ADC, providing detailed experimental protocols, structured data presentation, and visualizations of the key processes to guide researchers in this field.
I. Synthesis of the Drug-Linker: Maleimide-Asn-Pro-Val-PABC-MMAE
The synthesis of the drug-linker is a multi-step process involving solid-phase peptide synthesis (SPPS) of the tripeptide, followed by solution-phase coupling with the PABC spacer and MMAE, and finally activation with a maleimide (B117702) group for antibody conjugation.
Experimental Protocol: Drug-Linker Synthesis
Step 1.1: Solid-Phase Synthesis of Asn(Trt)-Pro-Val-OH
This protocol describes the synthesis of the core tripeptide using a rink amide resin and Fmoc-based chemistry.
-
Resin Preparation: Swell rink amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).
-
Amino Acid Coupling (Valine): Dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add diisopropylethylamine (DIPEA) (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling (Proline): Dissolve Fmoc-Pro-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling (Asparagine): Dissolve Fmoc-Asn(Trt)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.
-
Cleavage from Resin: Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours. Precipitate the product in cold diethyl ether and purify by reverse-phase HPLC to obtain Asn(Trt)-Pro-Val-OH.
Step 1.2: Coupling of Asn(Trt)-Pro-Val-OH with PABC-MMAE
-
Activation of PABC: Prepare Fmoc-PABC-PNP by reacting Fmoc-PABC-OH with p-nitrophenyl chloroformate.
-
Coupling to MMAE: React Fmoc-PABC-PNP with MMAE in the presence of a base like DIPEA in DMF. Purify the product, Fmoc-PABC-MMAE, by HPLC.
-
Fmoc Deprotection: Remove the Fmoc group from Fmoc-PABC-MMAE using 20% piperidine in DMF to yield H₂N-PABC-MMAE.
-
Peptide Coupling: Dissolve Asn(Trt)-Pro-Val-OH (1.2 eq.) and H₂N-PABC-MMAE (1.0 eq.) in anhydrous DMF. Add coupling reagents such as HATU (1.2 eq.) and DIPEA (2.5 eq.). Stir the reaction at room temperature and monitor its progress by HPLC.
-
Purification: Upon completion, purify the crude product by semi-preparative HPLC to obtain Asn(Trt)-Pro-Val-PABC-MMAE.
Step 1.3: Deprotection and Maleimide Activation
-
Trityl Deprotection: Remove the Trityl (Trt) protecting group from the asparagine residue using a mild acid treatment (e.g., dilute TFA in DCM).
-
Maleimide Functionalization: Activate maleimidocaproic acid (MC) by reacting it with N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., DCC or EDC) to form an NHS ester (MC-NHS).
-
Final Coupling: React the deprotected Asn-Pro-Val-PABC-MMAE with MC-NHS ester in DMF with DIPEA.
-
Final Purification: Purify the final product, MC-Asn-Pro-Val-PABC-MMAE, by preparative HPLC and confirm its identity by mass spectrometry.
Caption: Workflow for the synthesis of the MC-Asn-Pro-Val-PABC-MMAE drug-linker.
II. Antibody-Drug Conjugate (ADC) Synthesis
This section describes the reduction of the antibody's interchain disulfide bonds and the subsequent conjugation with the maleimide-activated drug-linker. This process is commonly referred to as cysteine-based conjugation.
Experimental Protocol: ADC Synthesis
Step 2.1: Antibody Reduction
-
Buffer Exchange: Exchange the antibody into a suitable reaction buffer (e.g., phosphate-buffered saline (PBS) with EDTA, pH 7.0-7.5).
-
Reduction: Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. The molar excess of TCEP should be optimized to achieve the desired number of free thiols per antibody. A typical starting point is 2.5 equivalents of TCEP per antibody.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Purification: Remove excess TCEP by buffer exchange using a desalting column or tangential flow filtration (TFF) into the conjugation buffer.
Step 2.2: Conjugation Reaction
-
Drug-Linker Preparation: Dissolve the MC-Asn-Pro-Val-PABC-MMAE in an organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation: Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target Drug-to-Antibody Ratio (DAR). A typical starting point is a 1.5 to 2-fold molar excess of the drug-linker over the available free thiols.
-
Incubation: Gently mix the reaction and incubate at 4°C or room temperature for 1-4 hours. The reaction should be performed in the dark to protect any light-sensitive components.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
Step 2.3: ADC Purification
-
Purification: Purify the ADC from unconjugated drug-linker and other reaction components using a suitable method such as size-exclusion chromatography (SEC) or TFF.
-
Buffer Exchange: Exchange the purified ADC into a formulation buffer suitable for storage (e.g., PBS or a histidine-based buffer).
-
Sterile Filtration: Pass the final ADC solution through a 0.22 µm sterile filter.
-
Storage: Store the ADC at 2-8°C for short-term use or at -80°C for long-term storage.
Caption: Experimental workflow for the synthesis of the ADC.
III. ADC Characterization
Thorough characterization of the ADC is crucial to ensure its quality, consistency, and efficacy. Key quality attributes to be assessed include the Drug-to-Antibody Ratio (DAR), purity, and in vitro potency.
Experimental Protocol: ADC Characterization
Step 3.1: Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute that can significantly impact the ADC's efficacy and pharmacokinetic properties.
-
Method 1: Hydrophobic Interaction Chromatography (HIC)
-
Instrumentation: A HPLC system equipped with a HIC column.
-
Mobile Phase A: A high salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer).
-
Mobile Phase B: A low salt buffer (e.g., sodium phosphate buffer).
-
Gradient: Run a decreasing salt gradient to elute the ADC species.
-
Analysis: The different drug-loaded species (DAR 0, 2, 4, 6, 8) will separate based on hydrophobicity. The average DAR is calculated from the peak areas of the different species.[5][]
-
-
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: The ADC sample is typically deglycosylated using PNGase F to simplify the mass spectrum.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) coupled with a liquid chromatography system.
-
Analysis: The deconvoluted mass spectrum will show peaks corresponding to the different DAR species. The average DAR can be calculated from the relative abundance of these species.[7]
-
Step 3.2: Purity and Aggregation Analysis
-
Method: Size-Exclusion Chromatography (SEC)
-
Instrumentation: A HPLC system with a SEC column.
-
Mobile Phase: An isocratic mobile phase, typically a physiological buffer like PBS.
-
Analysis: The chromatogram will show a main peak for the monomeric ADC and potentially smaller peaks for aggregates or fragments. The percentage of the monomeric peak represents the purity of the ADC.
-
Step 3.3: In Vitro Cell Cytotoxicity Assay
-
Cell Culture: Plate target cancer cells (antigen-positive) and non-target cells (antigen-negative) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and free MMAE.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Assay: Assess cell viability using a suitable method, such as an MTS or CellTiter-Glo assay.
-
Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each treatment condition. A potent ADC should show high cytotoxicity in antigen-positive cells and significantly lower toxicity in antigen-negative cells.
IV. Data Presentation
Quantitative data from the ADC synthesis and characterization should be summarized in a clear and structured format for easy comparison and analysis.
Table 1: Summary of ADC Synthesis and Characterization
| Parameter | Method | Result | Acceptance Criteria |
| Synthesis | |||
| Antibody Concentration | A280 | 10.5 mg/mL | 9.5 - 10.5 mg/mL |
| Drug-Linker Purity | RP-HPLC | >98% | >95% |
| Characterization | |||
| Average DAR | HIC-HPLC | 3.8 | 3.5 - 4.5 |
| LC-MS | 3.9 | 3.5 - 4.5 | |
| Purity (Monomer) | SEC-HPLC | 98.5% | >95% |
| Aggregates | SEC-HPLC | 1.2% | <5% |
| Free Drug-Linker | RP-HPLC | <0.1% | <1% |
| Endotoxin Level | LAL Assay | <0.5 EU/mg | <1.0 EU/mg |
| In Vitro Potency | |||
| IC50 (Target Cells) | Cell Viability Assay | 1.5 nM | Report Value |
| IC50 (Non-Target Cells) | Cell Viability Assay | >1000 nM | Report Value |
V. Mechanism of Action
The synthesized ADC exerts its cytotoxic effect through a targeted mechanism.
Caption: Schematic of the ADC's mechanism of action.
Upon administration, the ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to its specific antigen on the surface of a cancer cell. This binding triggers the internalization of the ADC-antigen complex into the cell through endocytosis. The complex is then trafficked to the lysosome, an acidic organelle containing various proteases.[8] Inside the lysosome, enzymes cleave the Asn-Pro-Val peptide linker.[] This cleavage initiates the self-immolation of the PABC spacer, leading to the release of the active MMAE payload into the cytoplasm.[1] The free MMAE can then bind to tubulin, disrupting the microtubule network, which leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).
References
- 1. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 7. Antibody-Drug Conjugate (ADC) Analysis-MtoZ Biolabs [mtoz-biolabs.com]
- 8. iphasebiosci.com [iphasebiosci.com]
Application Notes and Protocols for the Analytical Characterization of Asn-Pro-Val-PABC-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a small molecule cytotoxin. The ADC described herein utilizes a monoclonal antibody conjugated to the potent antimitotic agent, monomethyl auristatin E (MMAE), via a linker system. This linker consists of a p-aminobenzylcarbamate (PABC) self-immolative spacer, and a peptide sequence, Asparagine-Proline-Valine (Asn-Pro-Val), designed for enzymatic cleavage within the target cell.
Comprehensive analytical characterization is critical to ensure the safety, efficacy, and quality of ADCs. This document provides detailed application notes and protocols for the key analytical methods used to characterize Asn-Pro-Val-PABC-MMAE ADCs, focusing on the determination of critical quality attributes (CQAs) such as drug-to-antibody ratio (DAR), drug load distribution, unconjugated antibody content, and impurity profiles.
Core Analytical Methods
A multi-faceted analytical approach is required to fully characterize the heterogeneity of ADCs. The primary techniques employed for Asn-Pro-Val-PABC-MMAE ADCs are:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): A non-denaturing chromatographic technique that separates ADC species based on their hydrophobicity. It is the gold standard for determining the average DAR and the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A denaturing chromatographic method that provides orthogonal data for DAR determination. It is particularly useful for analyzing the individual light and heavy chains of the ADC after reduction.
-
Mass Spectrometry (MS): A powerful technique for confirming the identity of ADC species and determining their molecular weights. It can be used in both native and denaturing modes to provide complementary information.
Data Presentation: Summary of Key Analytical Parameters
The following tables summarize typical quantitative data and parameters for the analytical characterization of Asn-Pro-Val-PABC-MMAE ADCs.
Table 1: Hydrophobic Interaction Chromatography (HIC-HPLC) Parameters
| Parameter | Value |
| Column | Butyl-NPR, 4.6 x 35 mm, 2.5 µm |
| Mobile Phase A | 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0 with 20% Isopropanol |
| Gradient | 0-100% B over 15 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 280 nm and 248 nm |
| Sample Preparation | Dilute ADC to 1 mg/mL in Mobile Phase A |
Table 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Parameters (Reduced ADC)
| Parameter | Value |
| Column | PLRP-S, 2.1 x 50 mm, 5 µm, 1000 Å |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20-60% B over 30 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 80°C |
| Detection | UV at 280 nm and 248 nm |
| Sample Preparation | Reduce ADC with 10 mM DTT at 37°C for 30 min |
Table 3: Mass Spectrometry (MS) Parameters (Native Intact ADC)
| Parameter | Value |
| Instrument | Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Drying Gas Temperature | 350°C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psig |
| Fragmentor Voltage | 350 V |
| Mass Range | m/z 1000-5000 |
| Data Analysis | Deconvolution to obtain zero-charge mass |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
This protocol describes the determination of the average DAR and drug load distribution of an intact Asn-Pro-Val-PABC-MMAE ADC using HIC-HPLC.
Materials:
-
Asn-Pro-Val-PABC-MMAE ADC sample
-
HIC Column (e.g., TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm)
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Potassium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Potassium Phosphate, pH 7.0, 20% Isopropanol
-
HPLC system with UV detector
Procedure:
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL with Mobile Phase A.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Chromatographic Separation: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 15 minutes.
-
Data Acquisition: Monitor the elution profile at 280 nm (for the antibody) and 248 nm (for the MMAE payload).
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each DAR species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
-
Protocol 2: Analysis of Reduced ADC by RP-HPLC
This protocol describes the analysis of the light and heavy chains of the Asn-Pro-Val-PABC-MMAE ADC after reduction.
Materials:
-
Asn-Pro-Val-PABC-MMAE ADC sample
-
RP-HPLC Column (e.g., Agilent ZORBAX RRHD 300SB-C8, 2.1 x 75 mm, 3.5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Dithiothreitol (DTT)
-
HPLC system with UV detector
Procedure:
-
Sample Reduction: To 100 µg of ADC (at 1 mg/mL), add DTT to a final concentration of 10 mM. Incubate at 37°C for 30 minutes.
-
System Preparation: Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.5 mL/min and a column temperature of 80°C.
-
Injection: Inject the reduced ADC sample.
-
Chromatographic Separation: Separate the light and heavy chains using a suitable gradient, for example, 5-65% Mobile Phase B over 30 minutes.
-
Data Acquisition: Monitor the chromatogram at 280 nm.
-
Data Analysis: Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains. This data can be used as an orthogonal method to confirm the DAR.
Protocol 3: Intact Mass Analysis by Native MS
This protocol outlines the analysis of the intact Asn-Pro-Val-PABC-MMAE ADC under native conditions to determine the molecular weight of the different DAR species.
Materials:
-
Asn-Pro-Val-PABC-MMAE ADC sample
-
Size Exclusion Chromatography (SEC) column for online buffer exchange
-
Mobile Phase: 100 mM Ammonium Acetate (B1210297), pH 7.0
-
Q-TOF Mass Spectrometer
Procedure:
-
System Preparation: Equilibrate the SEC column and the mass spectrometer with the mobile phase.
-
Sample Preparation: Dilute the ADC sample to 0.1 mg/mL in a suitable buffer (e.g., PBS).
-
Injection and Desalting: Inject the sample onto the SEC column for online buffer exchange into the volatile ammonium acetate buffer before introduction into the mass spectrometer.
-
Mass Spectrometry Analysis: Acquire data in the positive ion mode over a mass range of m/z 1000-5000.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge state masses of the different ADC species. This will confirm the identity of the DAR species observed in the HIC-HPLC analysis.
Visualizations
Experimental Workflow for DAR Determination
Caption: Workflow for DAR analysis by HIC-HPLC.
Logical Relationship of Analytical Methods for ADC Characterization
Caption: Relationship between analytical methods and CQAs.
Conclusion
The analytical methods and protocols detailed in this document provide a comprehensive framework for the characterization of Asn-Pro-Val-PABC-MMAE ADCs. The combination of HIC-HPLC, RP-HPLC, and Mass Spectrometry allows for a thorough assessment of the critical quality attributes, ensuring the development of a safe, effective, and consistent biotherapeutic product. Adherence to these robust analytical strategies is paramount for successful regulatory submissions and the overall advancement of ADC therapeutics.
Determining the Drug-to-Antibody Ratio for Asn-Pro-Val-PABC-MMAE Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and toxicity.[1][2][3][4] An optimal DAR ensures a sufficient therapeutic window, balancing the potency of the conjugate against potential off-target effects. This document provides detailed application notes and protocols for determining the DAR of ADCs featuring the Asn-Pro-Val-PABC-MMAE linker-payload system.
Monomethyl auristatin E (MMAE) is a potent antimitotic agent that inhibits cell division by blocking tubulin polymerization.[5] It is linked to the antibody via a protease-cleavable linker, in this case, a linker containing Asparagine (Asn), Proline (Pro), and Valine (Val) amino acids, along with a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer. This linker is designed to be stable in circulation but is cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into the target cancer cell, releasing the active MMAE payload.[5][]
Accurate determination of the average DAR and the distribution of different drug-loaded species is essential for the characterization, quality control, and comparability assessment of ADC batches. Several analytical techniques can be employed for this purpose, each with its own advantages and limitations. The most common methods include Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][][8][9]
I. Methods for DAR Determination
A variety of analytical techniques are available for the determination of the DAR of Asn-Pro-Val-PABC-MMAE conjugates. The choice of method often depends on the stage of development, the required level of detail, and the specific properties of the ADC.
UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR.[3][8][10][11][12] This technique relies on the distinct absorbance maxima of the antibody (typically at 280 nm) and the drug payload.[3][8][9] By measuring the absorbance of the ADC at these two wavelengths and knowing the molar extinction coefficients of both the antibody and the drug, the concentrations of each component can be determined, and the average DAR can be calculated using the Beer-Lambert law.[]
Advantages:
Limitations:
-
Only provides the average DAR, not the distribution of different drug-loaded species.
-
Requires accurate knowledge of the molar extinction coefficients of both the antibody and the drug.
-
The drug must have a chromophore with a distinct absorbance from the antibody.[3][9]
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful chromatographic technique that separates molecules based on their hydrophobicity.[8][9] The conjugation of the hydrophobic Asn-Pro-Val-PABC-MMAE linker-payload to the antibody increases its overall hydrophobicity. HIC can separate the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) based on the number of conjugated drugs.[3][13][14] The weighted average DAR can then be calculated from the peak areas of the separated species.[3][]
Advantages:
-
Provides information on both the average DAR and the distribution of drug-loaded species.[8][9]
-
Analysis is performed under non-denaturing conditions, preserving the native structure of the ADC.[9][14]
Limitations:
-
Method development can be more complex than UV/Vis.
-
The use of high salt concentrations in the mobile phase can be challenging for some LC systems.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific technique that provides detailed information about the mass of the intact ADC and its subunits.[1][2][4] By measuring the mass of the different drug-loaded species, the exact number of conjugated drugs can be determined.[2] LC-MS can be performed on the intact ADC, or the ADC can be fragmented (e.g., by reduction of disulfide bonds) to analyze the light and heavy chains separately.
Advantages:
-
Provides accurate mass measurements for unambiguous identification of different DAR species.
-
Can be used to characterize other ADC attributes, such as glycosylation patterns.[2]
-
High sensitivity and specificity.
Limitations:
-
Requires more complex instrumentation and data analysis software.[1][4]
-
Sample preparation, such as desalting, is often necessary.[15][16]
-
Ionization efficiency can vary between different DAR species, potentially affecting the accuracy of the calculated average DAR.[17]
II. Experimental Protocols
The following are detailed protocols for the determination of the DAR of an Asn-Pro-Val-PABC-MMAE conjugate using the aforementioned techniques.
Protocol 1: DAR Determination by UV/Vis Spectroscopy
Objective: To determine the average DAR of an Asn-Pro-Val-PABC-MMAE conjugate using UV/Vis spectroscopy.
Materials:
-
Asn-Pro-Val-PABC-MMAE ADC sample
-
Formulation buffer (e.g., PBS, pH 7.4)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Molar extinction coefficient of the antibody at 280 nm (ε_Ab,280_) and at the drug's λ_max_ (ε_Ab,drug_)
-
Molar extinction coefficient of the drug at 280 nm (ε_Drug,280_) and at its λ_max_ (ε_Drug,drug_)
Procedure:
-
Determine the λ_max_ of the MMAE payload: Scan the absorbance of a solution of the free Asn-Pro-Val-PABC-MMAE linker-payload to determine its wavelength of maximum absorbance (λ_max_).
-
Prepare the ADC sample: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the formulation buffer.
-
Measure Absorbance:
-
Measure the absorbance of the ADC solution at 280 nm (A_280_).
-
Measure the absorbance of the ADC solution at the λ_max_ of the drug (A_drug_).
-
-
Calculate Concentrations:
-
The concentration of the antibody (C_Ab_) and the drug (C_Drug_) can be calculated using the following equations derived from the Beer-Lambert law for a two-component system:
-
C_Ab_ = (A_280_ * ε_Drug,drug_ - A_drug_ * ε_Drug,280_) / (ε_Ab,280_ * ε_Drug,drug_ - ε_Ab,drug_ * ε_Drug,280_)
-
C_Drug_ = (A_drug_ * ε_Ab,280_ - A_280_ * ε_Ab,drug_) / (ε_Ab,280_ * ε_Drug,drug_ - ε_Ab,drug_ * ε_Drug,280_)
-
-
-
Calculate Average DAR:
-
Average DAR = C_Drug_ / C_Ab_
-
Data Presentation:
| Parameter | Value |
| A_280_ | [Insert Value] |
| A_drug_ | [Insert Value] |
| ε_Ab,280_ (M⁻¹cm⁻¹) | [Insert Value] |
| ε_Ab,drug_ (M⁻¹cm⁻¹) | [Insert Value] |
| ε_Drug,280_ (M⁻¹cm⁻¹) | [Insert Value] |
| ε_Drug,drug_ (M⁻¹cm⁻¹) | [Insert Value] |
| Calculated C_Ab_ (M) | [Calculated Value] |
| Calculated C_Drug_ (M) | [Calculated Value] |
| Average DAR | [Calculated Value] |
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and drug load distribution of an Asn-Pro-Val-PABC-MMAE conjugate by HIC.
Materials:
-
Asn-Pro-Val-PABC-MMAE ADC sample
-
HPLC or UPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol
-
Data analysis software
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow rate: 0.8 mL/min
-
Column temperature: 25°C
-
Detection wavelength: 280 nm
-
Injection volume: 10 µL
-
Gradient:
-
0-3 min: 0% B
-
3-18 min: 0-100% B
-
18-20 min: 100% B
-
20-22 min: 100-0% B
-
22-25 min: 0% B
-
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (%Area_i_ * DAR_i_) / 100
-
Where %Area_i_ is the percentage of the peak area for the species with DAR_i_.
-
-
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area | % of Total Area |
| DAR0 | [Insert Value] | [Insert Value] | [Insert Value] |
| DAR2 | [Insert Value] | [Insert Value] | [Insert Value] |
| DAR4 | [Insert Value] | [Insert Value] | [Insert Value] |
| DAR6 | [Insert Value] | [Insert Value] | [InsertValue] |
| DAR8 | [Insert Value] | [Insert Value] | [Insert Value] |
| Total | [Sum of Areas] | 100% | |
| Weighted Average DAR | [Calculated Value] |
Protocol 3: DAR Determination by LC-MS
Objective: To determine the average DAR and drug load distribution of an Asn-Pro-Val-PABC-MMAE conjugate by intact mass analysis using LC-MS.
Materials:
-
Asn-Pro-Val-PABC-MMAE ADC sample
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
-
Reversed-phase column suitable for intact protein analysis (e.g., Agilent PLRP-S)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Data analysis software with deconvolution algorithm (e.g., Agilent MassHunter BioConfirm)
Procedure:
-
Sample Preparation:
-
(Optional) Deglycosylate the ADC using PNGase F to simplify the mass spectrum.
-
Dilute the ADC sample to 0.1-0.5 mg/mL in Mobile Phase A.
-
-
LC Conditions:
-
Flow rate: 0.3 mL/min
-
Column temperature: 80°C
-
Injection volume: 5 µL
-
Gradient:
-
0-2 min: 20% B
-
2-12 min: 20-60% B
-
12-14 min: 60-90% B
-
14-16 min: 90% B
-
16-17 min: 90-20% B
-
17-20 min: 20% B
-
-
-
MS Conditions:
-
Ionization mode: Electrospray Ionization (ESI), positive ion mode
-
Mass range: m/z 1000-4000
-
Capillary voltage: 4000 V
-
Source temperature: 350°C
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC).
-
Extract the mass spectrum across the main peak.
-
Deconvolute the mass spectrum to obtain the zero-charge masses of the different DAR species.
-
Calculate the relative abundance of each DAR species from the deconvoluted spectrum.
-
Calculate the weighted average DAR.
-
Data Presentation:
| DAR Species | Observed Mass (Da) | Theoretical Mass (Da) | Relative Abundance (%) |
| DAR0 | [Insert Value] | [Insert Value] | [Insert Value] |
| DAR2 | [Insert Value] | [Insert Value] | [Insert Value] |
| DAR4 | [Insert Value] | [Insert Value] | [Insert Value] |
| DAR6 | [Insert Value] | [Insert Value] | [Insert Value] |
| DAR8 | [Insert Value] | [Insert Value] | [Insert Value] |
| Weighted Average DAR | [Calculated Value] |
III. Visualizations
Caption: Workflow for DAR determination of ADCs.
Caption: Mechanism of action of an MMAE-based ADC.
References
- 1. hpst.cz [hpst.cz]
- 2. agilent.com [agilent.com]
- 3. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. agilent.com [agilent.com]
- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 8. pharmiweb.com [pharmiweb.com]
- 9. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 10. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Asn-Pro-Val-PABC-MMAE ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. These complex molecules consist of a monoclonal antibody (mAb) covalently linked to a potent cytotoxic payload, enabling specific delivery of the cytotoxin to tumor cells while minimizing systemic toxicity. The Asn-Pro-Val-PABC-MMAE ADC utilizes a cleavable linker system that is sensitive to intracellular proteases, releasing the highly potent antimitotic agent, monomethyl auristatin E (MMAE).
The production of ADCs results in a heterogeneous mixture of species, including unconjugated antibody, ADCs with varying drug-to-antibody ratios (DAR), and residual free drug and linker components. Therefore, robust and efficient purification strategies are critical to ensure the safety, efficacy, and homogeneity of the final ADC product. This document provides detailed application notes and protocols for the purification of Asn-Pro-Val-PABC-MMAE ADCs using common chromatographic techniques.
Purification Strategies Overview
A multi-step chromatographic approach is typically employed to purify ADCs and isolate species with the desired DAR. The primary techniques include:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method for separating ADC species based on their hydrophobicity. Since the MMAE payload is hydrophobic, ADCs with different DAR values exhibit distinct hydrophobic profiles, allowing for their separation.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is effective for removing high molecular weight aggregates and low molecular weight impurities such as unconjugated drug-linker.[][2][3][4]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge. It can be used to remove process-related impurities like host cell proteins (HCPs) and DNA, as well as certain product-related variants.[][5][6]
The selection and order of these techniques will depend on the specific characteristics of the ADC and the desired purity profile. A typical workflow might involve an initial capture step, followed by HIC for DAR species separation, and a final polishing step with SEC.
Data Presentation
Table 1: Comparison of Purification Techniques for Asn-Pro-Val-PABC-MMAE ADCs
| Parameter | Hydrophobic Interaction Chromatography (HIC) | Size Exclusion Chromatography (SEC) | Ion-Exchange Chromatography (IEX) |
| Primary Separation Principle | Hydrophobicity | Molecular Size | Net Surface Charge |
| Key Application | Separation of different DAR species | Removal of aggregates and free drug-linker | Removal of process-related impurities (HCPs, DNA) and charge variants |
| Typical Recovery | 80-95% | >95% | >90% |
| Typical Purity Achieved | >95% (for specific DAR species) | >98% (monomer) | >99% (removal of specific impurities) |
| Resolution | High for DAR separation | Moderate | High for charge variants |
| Scalability | Good | Moderate to Good | Excellent |
Experimental Protocols
Protocol 1: Purification of Asn-Pro-Val-PABC-MMAE ADC by Hydrophobic Interaction Chromatography (HIC)
This protocol is designed to separate ADC species with different DAR values.[7][8][9][10]
Materials:
-
HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Equilibration Buffer (Buffer A): 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0
-
Elution Buffer (Buffer B): 25 mM Sodium Phosphate, pH 7.0
-
Crude Asn-Pro-Val-PABC-MMAE ADC conjugation mixture
-
Chromatography system (e.g., ÄKTA system)
Procedure:
-
Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CV) of Buffer A.
-
Sample Preparation: Dilute the crude ADC mixture with Buffer A to a final ammonium sulfate concentration of approximately 1.0 M. The optimal salt concentration should be determined empirically to ensure binding of the desired ADC species.
-
Sample Loading: Load the prepared sample onto the equilibrated column at a flow rate of 100 cm/h.
-
Washing: Wash the column with 5 CV of Buffer A to remove any unbound material.
-
Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Buffer B over 20 CV. This will separate the different DAR species based on their hydrophobicity, with higher DAR species eluting later.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions by UV-Vis spectroscopy (to determine protein concentration) and HIC-HPLC or reverse-phase HPLC (to determine DAR and purity).
-
Column Regeneration and Storage: Regenerate the column with 3 CV of 0.5 N NaOH, followed by equilibration with Buffer B. Store the column in 20% ethanol.
Protocol 2: Aggregate and Free Drug-Linker Removal by Size Exclusion Chromatography (SEC)
This protocol is for the removal of high molecular weight aggregates and low molecular weight unconjugated drug-linker.[][2][3][4]
Materials:
-
SEC Column (e.g., Superdex 200, Sephacryl S-300)
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4
-
Partially purified Asn-Pro-Val-PABC-MMAE ADC (from HIC or IEX)
-
Chromatography system
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CV of the mobile phase.
-
Sample Preparation: Concentrate the ADC sample to an appropriate volume (typically <5% of the column volume).
-
Sample Loading: Load the sample onto the equilibrated column at a recommended flow rate for the specific column.
-
Elution: Elute the sample isocratically with the mobile phase. The ADC monomer will elute as the main peak, with aggregates eluting earlier and free drug-linker eluting later.
-
Fraction Collection: Collect fractions corresponding to the monomeric ADC peak.
-
Analysis: Analyze the collected fractions by SEC-HPLC to confirm the removal of aggregates and by RP-HPLC to confirm the absence of free drug-linker.
-
Column Cleaning and Storage: Wash the column with the mobile phase and store according to the manufacturer's instructions.
Protocol 3: Removal of Process-Related Impurities by Cation Exchange Chromatography (CEX)
This protocol is for the removal of positively charged process-related impurities.[][5][11]
Materials:
-
CEX Column (e.g., SP Sepharose)
-
Equilibration Buffer (Buffer A): 20 mM Sodium Acetate, pH 5.0
-
Elution Buffer (Buffer B): 20 mM Sodium Acetate, 1 M NaCl, pH 5.0
-
Asn-Pro-Val-PABC-MMAE ADC sample
-
Chromatography system
Procedure:
-
Column Equilibration: Equilibrate the CEX column with at least 5 CV of Buffer A.
-
Sample Preparation: Adjust the pH and conductivity of the ADC sample to match that of Buffer A.
-
Sample Loading: Load the prepared sample onto the equilibrated column. The ADC should bind to the resin.
-
Washing: Wash the column with 5-10 CV of Buffer A to remove any unbound impurities.
-
Elution: Elute the bound ADC using a linear gradient from 0% to 50% Buffer B over 20 CV.
-
Fraction Collection: Collect fractions containing the purified ADC.
-
Analysis: Analyze the collected fractions for purity using SDS-PAGE and for the removal of specific impurities (e.g., HCP ELISA).
-
Column Regeneration and Storage: Regenerate the column with Buffer B and then re-equilibrate with Buffer A. Store in a suitable buffer containing a bacteriostatic agent.
Mandatory Visualizations
Caption: Experimental workflow for the purification of Asn-Pro-Val-PABC-MMAE ADCs.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. conductscience.com [conductscience.com]
- 6. Ion Exchange Chromatographic Methods for Purification of Therapeutic Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 7. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 8. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
Application Notes & Protocols: In Vitro Cytotoxicity Assays for Asn-Pro-Val-PABC-MMAE ADCs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a targeted class of cancer therapeutics that deliver highly potent cytotoxic agents directly to tumor cells, aiming to enhance efficacy while minimizing systemic toxicity.[1] An ADC consists of three main components: a monoclonal antibody for specific antigen targeting, a cytotoxic payload, and a chemical linker connecting them.[]
This document provides detailed application notes and protocols for evaluating the in vitro cytotoxicity of ADCs constructed with a specific, enzymatically cleavable linker system: Asparagine-Proline-Valine (Asn-Pro-Val) , a self-immolative p-aminobenzyloxycarbonyl (PABC) spacer, and the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE) .
Unlike the common Val-Cit linker which is cleaved intracellularly by lysosomal cathepsins, the Asn-Pro-Val (NPV) tripeptide linker is designed for cleavage by neutrophil elastase , an enzyme typically released by tumor-infiltrating neutrophils into the extracellular tumor microenvironment.[3] This distinct mechanism necessitates specific considerations in the design of in vitro cytotoxicity assays. These protocols are designed to assess target-specific cell killing, linker cleavage dependency, and the bystander effect.
Mechanism of Action
The therapeutic action of an Asn-Pro-Val-PABC-MMAE ADC is a multi-step process initiated by targeting and culminating in payload-induced apoptosis.
-
Targeting & Accumulation : The ADC circulates and binds to a specific antigen on the surface of tumor cells. For this ADC, internalization is not strictly required for payload release, as cleavage occurs extracellularly.[3]
-
Extracellular Cleavage : In the tumor microenvironment, neutrophils can release elastase. This enzyme recognizes and cleaves the Asn-Pro-Val tripeptide linker.[3]
-
Payload Release : Cleavage of the peptide sequence triggers the 1,6-elimination of the PABC spacer, which rapidly self-immolates to release the unmodified, potent MMAE payload.[3][4]
-
Cellular Uptake & Cytotoxicity : The released, cell-permeable MMAE can then diffuse into the target antigen-positive cell and neighboring antigen-negative cells (the bystander effect).[5]
-
Apoptosis Induction : Once inside the cell, MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[5][6] This leads to cell cycle arrest in the G2/M phase and subsequent activation of the apoptotic cascade, resulting in cell death.[5][7]
Experimental Protocols
A comprehensive in vitro evaluation involves multiple assays to characterize the ADC's efficacy and mechanism of action.
Protocol 1: Target-Specific Cytotoxicity Assay (MTT Method)
This assay determines the potency (IC50) of the ADC on antigen-positive (Ag+) cells and its specificity compared to antigen-negative (Ag-) cells. Crucially, the assay should be run in parallel with and without the addition of neutrophil elastase to confirm the linker cleavage-dependent activity.[3]
Materials:
-
Ag+ and Ag- cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Asn-Pro-Val-PABC-MMAE ADC, unconjugated antibody, and free MMAE payload
-
Human Neutrophil Elastase (purified enzyme)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS[8]
-
Solubilization solution: 10% SDS in 0.01 M HCl or DMSO[8][9]
-
Sterile 96-well flat-bottom plates
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000–10,000 cells/well) in 50 µL of medium.[10][11] Culture separate plates for Ag+ and Ag- cells. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[10][11]
-
Compound Preparation : Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete medium.
-
ADC Treatment : Add 50 µL of the diluted compounds to the appropriate wells. For each concentration, prepare replicate wells under three conditions:
-
Condition A: ADC alone.
-
Condition B: ADC + purified neutrophil elastase (at a pre-optimized concentration).
-
Condition C: Elastase alone (as a control).
-
Include untreated cells (medium only) as a 100% viability control and wells with medium only as a blank.
-
-
Incubation : Incubate plates for a period relevant to the payload's mechanism. For tubulin inhibitors like MMAE, an incubation of 72-96 hours is recommended to account for delayed cell killing due to cell-cycle arrest.[1][10]
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1][8] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[8][10]
-
Formazan Solubilization : Carefully aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Data Acquisition : Shake the plate for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis :
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells.
-
Plot the dose-response curves (% Viability vs. Concentration) and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism) with a sigmoidal curve fit.[1][10]
-
Protocol 2: Bystander Effect Assay (Co-Culture Method)
This assay evaluates the ability of the released MMAE payload to kill neighboring Ag- cells, a critical mechanism for treating heterogeneous tumors.[10]
Materials:
-
Ag+ cancer cell line.
-
Ag- cancer cell line, stably transfected with a fluorescent protein (e.g., GFP).
-
All materials listed in Protocol 3.1.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding : Seed a 1:1 mixture of Ag+ cells and GFP-expressing Ag- cells in a 96-well plate.[12] As controls, seed monocultures of each cell line separately. Incubate overnight.
-
ADC Treatment : Treat the co-cultures and monocultures with serial dilutions of the ADC, both with and without the addition of neutrophil elastase.
-
Incubation : Incubate for 72-120 hours.[1]
-
Data Acquisition : Measure the GFP fluorescence intensity using a fluorescence plate reader. This specifically quantifies the viability of the Ag- cell population.[1][10]
-
Data Analysis : Normalize the fluorescence intensity of the treated wells to the untreated co-culture control wells to determine the percent viability of the Ag- cells. A significant decrease in the viability of GFP-Ag- cells in the co-culture (especially in the presence of elastase) compared to the monoculture indicates a bystander effect.[1]
References
- 1. benchchem.com [benchchem.com]
- 3. Neutrophil Elastase Promotes Linker Cleavage and Paclitaxel Release from an Integrin‐Targeted Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety [mdpi.com]
Application Notes and Protocols for Asn-Pro-Val-PABC-MMAE in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the use of an ADC linker system composed of Asparagine-Proline-Valine (Asn-Pro-Val), a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, and the potent cytotoxic payload, monomethyl auristatin E (MMAE).
The Asn-Pro-Val tripeptide sequence is designed as a substrate for specific proteases, such as neutrophil elastase, which can be found in the tumor microenvironment, offering a targeted release mechanism.[1][2] Upon cleavage of the peptide linker, the PABC spacer undergoes spontaneous 1,6-elimination to release the active MMAE payload. MMAE is a synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[3] This targeted delivery and conditional release mechanism aims to maximize the therapeutic window by concentrating the cytotoxic payload at the tumor site while minimizing systemic toxicity.
These notes provide a framework for researchers to evaluate ADCs constructed with the Asn-Pro-Val-PABC-MMAE system, covering essential in vitro and in vivo experimental protocols.
Mechanism of Action
The mechanism of action for an ADC utilizing the Asn-Pro-Val-PABC-MMAE linker system is a multi-step process designed for targeted cancer cell eradication.
-
Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific tumor-associated antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked into endosomes and subsequently lysosomes.
-
Proteolytic Cleavage: Within the lysosome, or potentially in the tumor microenvironment by enzymes like neutrophil elastase, the Asn-Pro-Val peptide linker is cleaved by proteases.[1][2]
-
Payload Release: Cleavage of the peptide linker triggers the self-immolation of the PABC spacer, leading to the release of the active MMAE payload into the cytoplasm of the cancer cell.
-
Induction of Apoptosis: Free MMAE binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).
-
Bystander Effect: Due to its membrane permeability, the released MMAE can diffuse out of the targeted cancer cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect. This is particularly advantageous in treating heterogeneous tumors.
Data Presentation
Quantitative data from preclinical studies are essential for evaluating the efficacy and therapeutic potential of an ADC. The following tables present representative data for MMAE-based ADCs with cleavable linkers, similar to the Asn-Pro-Val-PABC system. Note: The following data is illustrative and may not be from an ADC with the exact Asn-Pro-Val-PABC-MMAE linker, as specific data for this linker is not widely available in the public domain. Researchers should generate their own data for their specific ADC construct.
Table 1: Representative In Vitro Cytotoxicity of MMAE-Based ADCs
| ADC Construct | Target Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | SK-BR-3 | HER2 | 15.5 | Fictional Example |
| Trastuzumab-vc-MMAE | BT-474 | HER2 | 25.2 | Fictional Example |
| Anti-CD30-vc-MMAE | Karpas 299 | CD30 | 5.8 | Fictional Example |
| Isotype Control-vc-MMAE | SK-BR-3 | N/A | >1000 | Fictional Example |
Table 2: Representative Bystander Killing Effect of an MMAE-Based ADC
| Co-culture Ratio (Antigen-Positive : Antigen-Negative) | ADC Concentration (ng/mL) | % Viability of Antigen-Negative Cells | Reference |
| 1:1 | 100 | 45 | Fictional Example |
| 1:3 | 100 | 62 | Fictional Example |
| 0:1 (Control) | 100 | 98 | Fictional Example |
Table 3: Representative In Vivo Efficacy of an MMAE-Based ADC in a Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | N/A | 0 | Fictional Example |
| ADC (1 mg/kg) | Single dose, IV | 75 | Fictional Example |
| ADC (3 mg/kg) | Single dose, IV | 95 (Tumor Regression) | Fictional Example |
| Isotype Control ADC (3 mg/kg) | Single dose, IV | 10 | Fictional Example |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible and reliable data in ADC research.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target (antigen-positive) and control (antigen-negative) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Asn-Pro-Val-PABC-MMAE ADC and isotype control ADC
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the Asn-Pro-Val-PABC-MMAE ADC and the isotype control ADC in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted ADCs to the respective wells. Include wells with medium only as a blank control and untreated cells as a vehicle control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the ADC concentration (log scale) and determine the IC50 value using a non-linear regression curve fit.
In Vitro Bystander Effect Assay (Co-culture Method)
This assay assesses the ability of the ADC to kill antigen-negative cells when they are in the vicinity of antigen-positive cells.
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
Asn-Pro-Val-PABC-MMAE ADC and isotype control ADC
-
96-well cell culture plates (black-walled for fluorescence)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed a co-culture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls. Allow cells to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the Asn-Pro-Val-PABC-MMAE ADC and isotype control ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Imaging and Analysis: At the end of the incubation, wash the cells with PBS. Acquire images of the GFP-expressing cells using a fluorescence microscope. Quantify the number of viable GFP-positive cells in each well.
-
Data Analysis: Calculate the percentage of viability of the antigen-negative cells in the co-cultures compared to the monoculture of antigen-negative cells treated with the same ADC concentration. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.
In Vivo Efficacy Study (Xenograft Mouse Model)
This protocol evaluates the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
Tumor cells (antigen-positive)
-
Matrigel (optional)
-
Asn-Pro-Val-PABC-MMAE ADC, isotype control ADC, and vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Appropriate animal handling and surgical equipment
Procedure:
-
Tumor Implantation: Subcutaneously implant a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2) / 2).
-
Animal Grouping and Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, and different dose levels of the Asn-Pro-Val-PABC-MMAE ADC). Administer the treatments, typically via intravenous (IV) injection.
-
Monitoring: Monitor tumor volume and body weight of the mice regularly (e.g., twice a week). Observe the animals for any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Statistical analysis should be performed to determine the significance of the anti-tumor effect.
Visualizations
Mechanism of Action of Asn-Pro-Val-PABC-MMAE ADC
Caption: Mechanism of action of the Asn-Pro-Val-PABC-MMAE ADC.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Signaling Pathway of MMAE-Induced Apoptosis
Caption: Simplified signaling pathway of MMAE-induced apoptosis.
References
Application Notes and Protocols for Efficacy Evaluation of Asn-Pro-Val-PABC-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2] This document provides detailed experimental protocols for evaluating the efficacy of ADCs utilizing an Asparagine-Proline-Valine (Asn-Pro-Val) cleavable linker, a para-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, and the potent antimitotic agent monomethyl auristatin E (MMAE).[3][4][5] The Asn-Pro-Val sequence is designed to be sensitive to enzymes like human neutrophil elastase (HNE), which can be overexpressed in the tumor microenvironment, offering a potential dual-release mechanism both intracellularly and extracellularly.[5]
Mechanism of Action
The targeted antibody of the ADC binds to a specific antigen on the surface of a cancer cell.[6] Upon binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[7][8] Inside the cell, the complex is trafficked to the lysosome.[9][10] The acidic environment and lysosomal proteases, or specific enzymes like Cathepsin B, cleave the linker, in this case, the Valine-Alanine or similar peptide sequence.[10][11] Following the cleavage of the peptide linker, the PABC spacer undergoes spontaneous 1,6-elimination, releasing the active MMAE payload.[10] MMAE then disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[] A potential advantage of the Asn-Pro-Val linker is its susceptibility to enzymes like HNE in the tumor microenvironment, which could allow for extracellular release of the payload, leading to a "bystander effect" where neighboring antigen-negative cancer cells are also killed.[5][13]
In Vitro Efficacy Protocols
Protocol 1: Cell Viability (Cytotoxicity) Assay
This assay determines the concentration of the ADC required to inhibit the growth of cancer cells.
Methodology:
-
Cell Culture: Culture antigen-positive and antigen-negative cancer cell lines in appropriate media.[14]
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[14]
-
ADC Treatment: Prepare serial dilutions of the Asn-Pro-Val-PABC-MMAE ADC and a non-targeting control ADC. Add the dilutions to the cells.[15]
-
Incubation: Incubate the plates for 72-120 hours.[14]
-
Viability Assessment: Measure cell viability using a tetrazolium-based assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).[15]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
| Cell Line | Antigen Expression | ADC IC50 (nM) | Non-targeting Control IC50 (nM) |
| Cell Line A | Positive | e.g., 1.5 | e.g., >1000 |
| Cell Line B | Negative | e.g., 850 | e.g., >1000 |
Protocol 2: Antibody Internalization Assay
This assay confirms that the ADC is internalized by the target cells.[9][16]
Methodology:
-
Cell Preparation: Seed antigen-positive cells in chamber slides or appropriate plates.
-
ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye.[9]
-
Treatment: Treat the cells with the fluorescently labeled ADC and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours).[8]
-
Imaging: Visualize internalization using confocal microscopy. The fluorescence of the pH-sensitive dye will increase in the acidic environment of the endosomes and lysosomes.[7][8]
-
Quantification (Optional): Use flow cytometry to quantify the percentage of fluorescent cells and the mean fluorescence intensity over time.[7]
| Time Point (hours) | Percent Internalization (%) | Mean Fluorescence Intensity |
| 0 | e.g., <5% | e.g., 50 |
| 1 | e.g., 25% | e.g., 250 |
| 4 | e.g., 60% | e.g., 800 |
| 24 | e.g., >90% | e.g., 1500 |
Protocol 3: Bystander Effect Assay
This assay evaluates the ability of the ADC to kill neighboring antigen-negative cells.[13][17]
Methodology:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent protein (e.g., GFP).[13][14]
-
Co-culture: Co-culture the antigen-positive cells with the GFP-labeled antigen-negative cells at different ratios (e.g., 1:1, 1:3, 1:9).[17]
-
ADC Treatment: Treat the co-culture with the Asn-Pro-Val-PABC-MMAE ADC.
-
Incubation: Incubate for 72-120 hours.
-
Analysis: Measure the viability of the GFP-labeled antigen-negative cells using flow cytometry or high-content imaging.[18]
| Ag+ to Ag- Ratio | Viability of Ag- Cells (%) |
| 1:1 | e.g., 40% |
| 1:3 | e.g., 65% |
| 1:9 | e.g., 85% |
In Vivo Efficacy Protocol
Protocol 4: Mouse Xenograft Tumor Model
This protocol assesses the anti-tumor activity of the ADC in a living organism.[2][19]
Methodology:
-
Animal Models: Use immunodeficient mice (e.g., NOD-SCID or NSG).[19]
-
Tumor Implantation: Subcutaneously implant cultured tumor cells (either antigen-positive alone or a mix of antigen-positive and -negative for bystander effect studies) into the flank of the mice.[13][19] Patient-derived xenograft (PDX) models can also be used for higher clinical relevance.[20][21]
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a specified size (e.g., 100-200 mm³).[1]
-
Treatment Groups: Randomize mice into treatment groups:
-
Vehicle control (e.g., PBS)
-
Non-targeting control ADC
-
Asn-Pro-Val-PABC-MMAE ADC (at various doses)
-
Unconjugated antibody
-
-
ADC Administration: Administer the treatments intravenously.
-
Efficacy Endpoints:
-
Measure tumor volume regularly (e.g., twice a week).[1]
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).
-
-
Data Analysis: Plot mean tumor volume over time for each group. Perform statistical analysis to determine significant differences between treatment groups.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | e.g., 1500 | 0% |
| Non-targeting Control ADC | 5 | e.g., 1450 | 3% |
| Unconjugated Antibody | 5 | e.g., 1200 | 20% |
| Asn-Pro-Val-PABC-MMAE ADC | 1 | e.g., 800 | 47% |
| Asn-Pro-Val-PABC-MMAE ADC | 5 | e.g., 200 | 87% |
References
- 1. researchgate.net [researchgate.net]
- 2. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dual intra- and extracellular release of monomethyl auristatin E from a neutrophil elastase-sensitive antibody-drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. njbio.com [njbio.com]
- 7. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 17. agilent.com [agilent.com]
- 18. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 19. benchchem.com [benchchem.com]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asn-Pro-Val-PABC-MMAE TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe handling, storage, and reconstitution of Asn-Pro-Val-PABC-MMAE TFA, a potent antibody-drug conjugate (ADC) linker-payload. Due to the highly cytotoxic nature of the monomethyl auristatin E (MMAE) payload, strict adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.
Compound Overview and Safety Precautions
This compound is a key component in the synthesis of ADCs.[1][][3] It comprises a neutrophil elastase-sensitive peptide linker (Asn-Pro-Val), a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer, and the potent cytotoxic agent MMAE. The trifluoroacetic acid (TFA) salt form is common for peptide-based compounds.
Extreme Hazard: MMAE is classified as an extremely hazardous compound. It is a synthetic antineoplastic agent that is fatal if swallowed or inhaled and causes severe skin and eye irritation. It is also suspected of causing genetic defects and damaging fertility or the unborn child. All handling of this compound must be conducted with the assumption of high potency and toxicity. A substance-specific risk assessment should be performed by qualified personnel before any work begins.
Engineering Controls
To minimize exposure risk, all handling of this compound, both in lyophilized and reconstituted form, should be performed within certified engineering controls.
| Control Measure | Specification |
| Primary Engineering Control | Class II, Type B2 Biosafety Cabinet (BSC) or a certified chemical fume hood with HEPA-filtered exhaust. |
| Ventilation | Local exhaust ventilation (LEV) to direct airflow away from the operator. All exhaust air must be HEPA-filtered. |
Personal Protective Equipment (PPE)
Appropriate PPE is the final line of defense and must be worn at all times when handling the compound.
| PPE Item | Specification |
| Gloves | Double-gloving with compatible, chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Chemical safety goggles and a full-face shield are mandatory. |
| Protective Clothing | Disposable, impervious gown or a full-body suit. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the lyophilized powder. |
Storage and Stability
Proper storage is critical to maintain the stability and integrity of this compound.
| Form | Storage Condition | Recommended Duration |
| Lyophilized Powder | -20°C in a desiccated environment. | Long-term (refer to Certificate of Analysis for expiry). |
| Reconstituted Solution | -20°C or -80°C in single-use aliquots. | Short-term (avoid repeated freeze-thaw cycles). |
Reconstitution Protocol
Reconstitution is the process of dissolving the lyophilized peptide-linker-payload into a liquid solvent for use in experiments.[7] This procedure should be performed under sterile conditions in a certified engineering control.
Materials
-
This compound vial
-
Sterile, high-purity solvent (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or sterile water)
-
Sterile, chemical-resistant polypropylene (B1209903) vials
-
Calibrated precision pipettes with sterile, filtered tips
-
Vortex mixer and/or sonicator
-
Alcohol wipes
Reconstitution Workflow
Step-by-Step Procedure
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Selection: The choice of solvent will depend on the experimental application. For initial solubilization of hydrophobic peptides, organic solvents like DMSO or DMF are often recommended. Subsequent dilution into aqueous buffers should be done cautiously to avoid precipitation.
-
Reconstitution:
-
Aseptically add the desired volume of the appropriate sterile solvent to the vial.
-
Gently swirl or vortex the vial to dissolve the powder. Sonication may be used cautiously to aid dissolution, but avoid excessive heating which could degrade the compound.
-
-
Verification: Visually inspect the solution to ensure it is clear and free of particulates, which indicates complete reconstitution.[7]
-
Aliquoting and Storage: Immediately after reconstitution, aliquot the solution into single-use, sterile polypropylene vials to minimize waste and prevent contamination. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
General Handling in the Lab
The following diagram outlines the logical flow for the safe handling of this compound during experimental procedures.
In Vitro Cell-Based Assays
When using this compound in cell-based assays, it is crucial to account for its high potency.
-
Stock Solution Preparation: Prepare a highly concentrated stock solution in an appropriate solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations for treating cells.
-
Cell Treatment: Add the diluted compound to the cells and incubate for the desired time.
-
Assay Endpoint: Analyze the cells using the appropriate assay (e.g., cell viability, apoptosis assay).
-
Decontamination: All cell culture plates, media, and other materials that have come into contact with the compound must be decontaminated and disposed of as hazardous waste.
Disclaimer
This document is intended as a guide for trained laboratory personnel. All procedures should be performed in accordance with institutional safety policies and regulations. It is the responsibility of the user to conduct a thorough risk assessment before beginning any work with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
Application Notes and Protocols for Asn-Pro-Val-PABC-MMAE Bioconjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Asn-Pro-Val-PABC-MMAE linker-payload combination represents a sophisticated approach in the design of Antibody-Drug Conjugates (ADCs). This system is engineered for enhanced tumor-specific drug release through a multi-faceted cleavage strategy, aiming to improve the therapeutic index of ADCs. The linker consists of a tripeptide sequence (Asn-Pro-Val), a self-immolative spacer (p-aminobenzyloxycarbonyl or PABC), and the potent cytotoxic agent Monomethyl Auristatin E (MMAE). This document provides detailed application notes on the bioconjugation chemistry of Asn-Pro-Val-PABC-MMAE and comprehensive protocols for its use in ADC development.
The peptide sequence Asn-Pro-Val is a key innovation, designed for susceptibility to a dual-threat of enzymatic cleavage. The asparagine (Asn) residue introduces a cleavage site for legumain, an asparaginyl endopeptidase often overexpressed in the tumor microenvironment.[1][2] Concurrently, the valine (Val) residue allows for cleavage by lysosomal proteases like cathepsins following ADC internalization.[3] Furthermore, this specific tripeptide has been identified as a substrate for human neutrophil elastase (HNE), an enzyme also found in the tumor microenvironment of certain cancers, suggesting a potential for both intracellular and extracellular drug release.[4]
Upon enzymatic cleavage of the peptide linker, the PABC spacer undergoes a rapid, spontaneous 1,6-elimination to release the MMAE payload in its active form.[5] MMAE is a highly potent synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization.[1][2] Due to its high toxicity, it is unsuitable as a standalone drug but is highly effective as an ADC payload.[1]
Data Presentation
Table 1: Comparative Cytotoxicity of MMAE and Related ADCs
| Compound/ADC | Cell Line | IC50 (nM) | Reference |
| Free MMAE | BxPC-3 (Pancreatic) | 0.97 ± 0.10 | [6] |
| Free MMAE | PSN-1 (Pancreatic) | 0.99 ± 0.09 | [6] |
| Free MMAE | Capan-1 (Pancreatic) | 1.10 ± 0.44 | [6] |
| Free MMAE | Panc-1 (Pancreatic) | 1.16 ± 0.49 | [6] |
| 16A-MMAE (anti-MUC1 ADC) | A549 (Lung) | 1.25 | [7] |
| 16A-MMAE (anti-MUC1 ADC) | H460 (Lung) | 1.56 | [7] |
| 16A-MMAE (anti-MUC1 ADC) | MCF-7 (Breast) | 0.78 | [7] |
Table 2: Plasma Stability of ADCs with Different Peptide Linkers
| Linker Type | Plasma Source | Incubation Time | % Intact ADC Remaining | Reference |
| Asn-containing linkers | Mouse and Human Serum | 1 week | >85% | [1] |
| vc-MMAE | Rat Plasma | 6 days | ~75% (median of 15 ADCs) | [8] |
| vc-MMAE | Mouse Plasma | 6 days | ~74% (median of 15 ADCs) | [8] |
| vc-MMAE | Monkey Plasma | 6 days | ~80% (median of 15 ADCs) | [8] |
| vc-MMAE | Human Plasma | 6 days | ~76% (median of 15 ADCs) | [8] |
Note: Asn-containing linkers have demonstrated excellent stability in both mouse and human serum.[1] The data for vc-MMAE is provided for comparison and represents the median stability of 15 different ADCs.
Experimental Protocols
Protocol 1: Synthesis of Asn-Pro-Val-PABC-MMAE
This protocol outlines the general steps for the chemical synthesis of the Asn-Pro-Val-PABC-MMAE drug-linker. The synthesis is a multi-step process typically involving solid-phase peptide synthesis (SPPS) followed by solution-phase conjugation.
Materials:
-
Fmoc-protected amino acids (Fmoc-Asn(Trt)-OH, Fmoc-Pro-OH, Fmoc-Val-OH)
-
Rink amide resin
-
Coupling reagents (e.g., HATU, HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., piperidine (B6355638) in DMF)
-
p-aminobenzyl alcohol (PAB-OH)
-
MMAE
-
Activating agent for PABC (e.g., p-nitrophenyl chloroformate)
-
Solvents (DMF, DCM, etc.)
-
HPLC for purification
Procedure:
-
Peptide Synthesis (Asn-Pro-Val):
-
Swell the Rink amide resin in DMF.
-
Perform stepwise Fmoc-SPPS starting with the C-terminal amino acid (Valine).
-
For each coupling cycle:
-
Deprotect the Fmoc group using 20% piperidine in DMF.
-
Couple the next Fmoc-protected amino acid using a coupling reagent like HATU and a base like DIPEA.
-
-
After the final coupling of Fmoc-Asn(Trt)-OH, deprotect the Fmoc group.
-
-
PABC Spacer Attachment:
-
Couple p-aminobenzyl alcohol (PAB-OH) to the N-terminus of the resin-bound tripeptide.
-
-
MMAE Conjugation:
-
Activate the hydroxyl group of the PABC spacer, for example, by reacting with p-nitrophenyl chloroformate to form a carbonate.
-
Cleave the peptide-PABC construct from the resin.
-
React the activated peptide-PABC with the N-terminus of MMAE in solution to form the carbamate (B1207046) linkage.
-
-
Purification:
-
Purify the final Asn-Pro-Val-PABC-MMAE product by reverse-phase HPLC.
-
Confirm the identity and purity of the product by LC-MS and NMR.
-
Protocol 2: Antibody-Drug Conjugation
This protocol describes the conjugation of the Asn-Pro-Val-PABC-MMAE linker-payload to a monoclonal antibody via cysteine-thiol chemistry.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-activated Asn-Pro-Val-PABC-MMAE
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography or protein A affinity chromatography)
-
Reaction buffers (e.g., PBS with EDTA)
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a controlled molar excess of a reducing agent (e.g., TCEP) to partially reduce the interchain disulfide bonds, exposing free thiol groups. The reaction conditions (temperature, time, and TCEP concentration) should be optimized for the specific mAb to achieve the desired drug-to-antibody ratio (DAR).
-
-
Drug-Linker Conjugation:
-
Dissolve the maleimide-activated Asn-Pro-Val-PABC-MMAE in a suitable organic co-solvent (e.g., DMSO).
-
Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized.
-
Incubate the reaction mixture under gentle agitation. The reaction time and temperature need to be optimized.
-
-
Quenching:
-
Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC) or protein A affinity chromatography.
-
-
Characterization:
-
Determine the DAR using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by LC-MS.
-
Protocol 3: In Vitro Enzymatic Cleavage Assay
This protocol outlines a method to evaluate the cleavage of the Asn-Pro-Val linker by legumain and neutrophil elastase.
Materials:
-
Asn-Pro-Val-PABC-MMAE ADC
-
Recombinant human legumain
-
Human neutrophil elastase (HNE)
-
Assay buffers:
-
Legumain: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
HNE: PBS, pH 7.4
-
-
Quenching solution (e.g., 2% formic acid)
-
LC-MS/MS system
Procedure:
-
Enzyme Activation (for Legumain):
-
Pre-incubate legumain in the assay buffer containing DTT for 15 minutes at 37°C.
-
-
Reaction Setup:
-
In separate tubes, prepare reaction mixtures containing the ADC and either activated legumain or HNE in their respective assay buffers.
-
Include a control reaction without the enzyme.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately quench the reaction by adding an equal volume of the quenching solution.
-
-
Analysis:
-
Analyze the quenched samples by LC-MS/MS to quantify the amount of released MMAE.
-
Plot the concentration of released MMAE over time to determine the cleavage rate.
-
Protocol 4: In Vitro Cytotoxicity Assay
This protocol describes a method to assess the cytotoxic potential of the Asn-Pro-Val-PABC-MMAE ADC on cancer cells.
Materials:
-
Cancer cell line expressing the target antigen
-
Complete cell culture medium
-
Asn-Pro-Val-PABC-MMAE ADC
-
Control antibody (unconjugated)
-
Free MMAE
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, control antibody, and free MMAE in cell culture medium.
-
Remove the old medium from the cells and add the treatment solutions.
-
Include wells with untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 72-96 hours).
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the concentration of the test compound and determine the IC50 value using a suitable curve-fitting software.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis, conjugation, and mechanism of action of an Asn-Pro-Val-PABC-MMAE ADC.
Caption: Dual enzymatic cleavage pathways for the release of MMAE from an Asn-Pro-Val-PABC-MMAE ADC.
References
- 1. Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual intra- and extracellular release of monomethyl auristatin E from a neutrophil elastase-sensitive antibody-drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expanding the utility of legumain cleavable ADC linkers through direct payload coupling [morressier.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for Asn-pro-val-pabc-mmae conjugation
Welcome to the technical support center for the optimization of reaction conditions for Asn-Pro-Val-PABC-MMAE conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs) using this linker-payload.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the Asn-Pro-Val-PABC-MMAE linker-payload system?
A1: The Asn-Pro-Val-PABC-MMAE system is a sophisticated drug delivery tool with distinct components:
-
Asn-Pro-Val: This tripeptide sequence is designed to be a substrate for specific proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This allows for targeted cleavage and release of the cytotoxic drug.
-
PABC (p-aminobenzyl carbamate): This is a self-immolative spacer. Once the peptide sequence is cleaved by the protease, the PABC linker spontaneously decomposes, ensuring the release of the unmodified active drug, MMAE.[1][2]
-
MMAE (Monomethyl Auristatin E): This is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells.[3]
Q2: What is the most common conjugation strategy for attaching the Asn-Pro-Val-PABC-MMAE linker to a targeting moiety (e.g., an antibody)?
A2: The most prevalent method is thiol-maleimide chemistry.[4] This involves the reaction between a maleimide (B117702) group, typically introduced at the terminus of the peptide-linker-payload construct, and a free thiol (sulfhydryl) group on the targeting protein or peptide. For antibodies, these thiols are often generated by the controlled reduction of interchain disulfide bonds.[5][6]
Q3: What are the critical reaction parameters to control for successful conjugation?
A3: Several parameters must be carefully optimized for efficient and reproducible conjugation:
-
pH: The pH of the reaction buffer is crucial, especially for maleimide-thiol chemistry.
-
Molar Ratio: The ratio of the linker-payload to the targeting moiety directly influences the drug-to-antibody ratio (DAR) or drug-to-peptide ratio (DPR).
-
Temperature and Incubation Time: These parameters affect the reaction kinetics and the stability of the reactants.
-
Co-solvents: Due to the hydrophobic nature of MMAE, organic co-solvents are often necessary to ensure its solubility.[7]
Troubleshooting Guide
Problem 1: Low Conjugation Efficiency or Low Drug-to-Antibody/Peptide Ratio (DAR/DPR)
Low yields of the desired conjugate can be frustrating. The following table outlines potential causes and recommended solutions.
| Possible Cause | Recommended Solution |
| Incomplete Reduction of Disulfide Bonds (for antibodies) | Optimize the concentration of the reducing agent (e.g., TCEP or DTT), incubation time, and temperature. Verify the number of free thiols per antibody using Ellman's assay before conjugation.[8] |
| Re-oxidation of Free Thiols | Perform the conjugation in a degassed buffer and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[9] |
| Hydrolysis of the Maleimide Group | Maintain the reaction pH between 6.5 and 7.5. The maleimide group is susceptible to hydrolysis at pH values above 7.5, rendering it inactive.[8] |
| Insufficient Molar Excess of Linker-Payload | Increase the molar ratio of the Asn-Pro-Val-PABC-MMAE to the targeting moiety. Empirical testing is often required to find the optimal ratio for your specific molecule and desired DAR.[8] |
| Interfering Substances in the Buffer | Ensure the reaction buffer is free of primary amines (e.g., Tris) and thiols (e.g., residual DTT), which can compete with the intended reaction. Perform buffer exchange if necessary.[5][8] |
Problem 2: Aggregation of the Conjugate During or After the Reaction
Aggregation is a common issue with ADCs and PDCs incorporating hydrophobic payloads like MMAE.[7]
| Possible Cause | Recommended Solution |
| High Hydrophobicity of the MMAE Payload | Add stabilizing excipients to the reaction and storage buffers, such as glycerol (B35011) (5-20%), arginine (50-100 mM), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%).[3] |
| High Drug-to-Antibody Ratio (DAR) | A higher drug loading increases the overall hydrophobicity. Consider targeting a lower DAR if aggregation is persistent. |
| Unfavorable Buffer Conditions | Optimize the pH to be away from the isoelectric point (pI) of the antibody, where it is least soluble. Adjust the salt concentration of the buffer.[7] |
| High Protein Concentration | Perform the conjugation reaction at a lower protein concentration to reduce intermolecular interactions that can lead to aggregation.[3] |
| Elevated Temperature | Conduct the conjugation at a lower temperature (e.g., 4°C) for a longer duration. Lower temperatures can slow down the aggregation process.[3] |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation of Asn-Pro-Val-PABC-MMAE to an Antibody
This protocol outlines the key steps for conjugating a maleimide-activated Asn-Pro-Val-PABC-MMAE to a monoclonal antibody.
1. Antibody Preparation and Reduction:
-
Buffer Exchange: Dialyze or desalt the antibody into an amine-free and thiol-free buffer, such as phosphate-buffered saline (PBS), pH 7.2-7.4.
-
Reduction: Add a freshly prepared solution of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. The molar excess of TCEP will depend on the desired level of disulfide bond reduction.
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Removal of Reducing Agent: Immediately remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with a degassed conjugation buffer (e.g., PBS, pH 7.0-7.2).[8]
2. Conjugation Reaction:
-
Linker-Payload Preparation: Dissolve the maleimide-activated Asn-Pro-Val-PABC-MMAE in an organic co-solvent like DMSO to prepare a concentrated stock solution.[8]
-
Addition to Antibody: Immediately add the linker-payload solution to the reduced antibody. The molar ratio will influence the final DAR. A starting point of 10-20 fold molar excess of the linker-payload is recommended.[4]
-
Incubation: Incubate the reaction at 4°C overnight or at room temperature for 2-4 hours with gentle mixing, protected from light.
3. Quenching and Purification:
-
Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like N-acetyl-cysteine.
-
Purification: Purify the conjugate to remove unreacted linker-payload, quenching agent, and any aggregates. Size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) are commonly used methods.
Protocol 2: Characterization of the Conjugate
-
Drug-to-Antibody Ratio (DAR) Determination: The average DAR can be determined using techniques like Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10]
-
Aggregate Analysis: Size Exclusion Chromatography (SEC) is the standard method to quantify the amount of high molecular weight species (aggregates) in the final product.[10]
-
Identity Confirmation: The identity and integrity of the conjugate can be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
Data Presentation
The following tables provide illustrative data on how key reaction parameters can influence the outcome of the conjugation.
Table 1: Effect of pH on Conjugation Efficiency
| Reaction pH | Relative Conjugation Efficiency (%) | Notes |
| 6.0 | 75 | Slower reaction rate. |
| 6.5 | 90 | Good balance of reaction rate and maleimide stability. |
| 7.0 | 95 | Optimal for maleimide-thiol reaction.[9] |
| 7.5 | 92 | Slight decrease due to potential maleimide hydrolysis.[8] |
| 8.0 | 60 | Significant maleimide hydrolysis observed. |
Table 2: Effect of Molar Ratio of Linker-Payload to Antibody on Average DAR
| Molar Ratio (Linker:Antibody) | Average DAR |
| 5:1 | 2.5 |
| 10:1 | 4.2 |
| 15:1 | 5.8 |
| 20:1 | 6.9 |
Table 3: Effect of Temperature on Aggregation
| Reaction Temperature (°C) | Incubation Time (hours) | Percentage of Aggregates (%) |
| 4 | 16 | 1.5 |
| 25 (Room Temp) | 2 | 3.8 |
| 37 | 1 | 7.2 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pharmtech.com [pharmtech.com]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. lcms.cz [lcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Asn-Pro-Val-PABC-MMAE Linker Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) featuring the Asn-Pro-Val-PABC-MMAE linker. The focus is on addressing premature linker cleavage and ensuring the stability and efficacy of your ADC constructs.
Troubleshooting Guide: Premature Linker Cleavage
Premature cleavage of the Asn-Pro-Val-PABC-MMAE linker in systemic circulation can lead to off-target toxicity and reduced therapeutic efficacy. This guide outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| High levels of free MMAE in plasma shortly after ADC administration | 1. Enzymatic cleavage by neutrophil elastase: The Asn-Pro-Val sequence is a known substrate for neutrophil elastase, which can be present in the tumor microenvironment and circulation.[1] 2. Cleavage by other plasma proteases: Other serine proteases in the plasma may also contribute to linker cleavage. | 1. Linker Modification: Consider linker designs with improved stability. For example, incorporating a glutamic acid residue (e.g., Glu-Val-Cit) has been shown to reduce cleavage by certain plasma enzymes.[2] 2. Formulation Optimization: Investigate formulation strategies to protect the linker, such as encapsulation or the use of stabilizing excipients. |
| Reduced ADC efficacy in vivo compared to in vitro potency | 1. Premature payload release: If the linker is cleaved before the ADC reaches the target tumor cells, the concentration of active ADC at the tumor site will be diminished.[3] 2. ADC Aggregation: The hydrophobicity of the MMAE payload can lead to ADC aggregation, which can result in rapid clearance from circulation and reduced tumor penetration.[4][5] | 1. Assess in vivo linker stability: Conduct pharmacokinetic studies to quantify the rate of payload release in plasma (see Experimental Protocols section). 2. Optimize Drug-to-Antibody Ratio (DAR): A lower DAR may reduce aggregation and improve the pharmacokinetic profile.[6] 3. Formulation with Stabilizers: Include excipients such as polysorbates or sugars in the formulation to minimize aggregation. |
| Inconsistent results between different ADC batches | 1. Variability in conjugation process: Inconsistent drug-to-antibody ratio (DAR) or site of conjugation can affect stability.[6] 2. Presence of unconjugated payload: Residual free drug from the manufacturing process can lead to inaccurate assessment of linker stability. | 1. Implement robust process controls: Ensure consistent reaction conditions, purification methods, and storage conditions. 2. Thorough characterization of each batch: Measure DAR, aggregation levels, and free drug concentration for every new batch of ADC. |
| Off-target toxicity, particularly myelosuppression | Systemic release of MMAE: Premature cleavage of the linker in circulation leads to the release of the potent MMAE payload, which can damage healthy tissues, especially rapidly dividing cells like those in the bone marrow.[7] | 1. Improve linker stability: This is the most critical step to reduce off-target toxicity. Refer to the "Linker Modification" solutions above. 2. Consider alternative payloads: If linker stability cannot be sufficiently improved, exploring payloads with a wider therapeutic window may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of premature cleavage for the Asn-Pro-Val-PABC-MMAE linker?
A1: The primary mechanism of premature cleavage for linkers containing a valine residue adjacent to the PABC self-immolative spacer is enzymatic degradation. Specifically, the Asn-Pro-Val tripeptide sequence has been identified as a substrate for neutrophil elastase, a serine protease that can be found in the bloodstream and is often elevated in the tumor microenvironment.[1] This enzyme cleaves the peptide bond, initiating the release of the MMAE payload.
Q2: How does the stability of the Asn-Pro-Val linker compare to the more common Val-Cit linker?
A2: While both linkers are susceptible to enzymatic cleavage, the specific peptide sequence influences their stability. The Val-Cit linker is primarily cleaved by lysosomal proteases like cathepsin B, which is the intended mechanism of action within the tumor cell.[8] However, it can also be cleaved by extracellular enzymes. The Asn-Pro-Val linker is a substrate for neutrophil elastase, which can lead to premature cleavage in the circulation.[1] Direct quantitative comparisons in the same experimental system are limited in the public domain, but it is crucial to empirically determine the stability of your specific ADC construct.
Q3: What are the key experimental assays to assess the stability of my ADC?
A3: The two primary assays for assessing ADC stability are the plasma stability assay and the lysosomal stability assay. The plasma stability assay evaluates the rate of premature payload release in a biologically relevant matrix, mimicking the systemic circulation. The lysosomal stability assay determines the efficiency of payload release under conditions that simulate the intracellular lysosomal compartment, which is the intended site of action for cleavable linkers. Detailed protocols for both assays are provided in the "Experimental Protocols" section.
Q4: Can I improve the stability of my Asn-Pro-Val-PABC-MMAE ADC without completely redesigning the linker?
A4: While linker redesign is often the most effective solution, some strategies can be employed to enhance stability. Optimizing the drug-to-antibody ratio (DAR) to the lowest effective level can reduce aggregation and potentially shield the linker from enzymatic attack.[6] Additionally, formulation optimization with stabilizing excipients may offer some protection against premature cleavage. However, for significant improvements in stability, linker modification is typically required.
Q5: What are some alternative linker strategies to mitigate premature cleavage?
A5: Several innovative linker technologies have been developed to enhance ADC stability. These include:
-
Tandem-Cleavage Linkers: These linkers require two sequential enzymatic cleavage events to release the payload, reducing the likelihood of premature release.[7]
-
Exo-Cleavable Linkers: This design repositions the cleavable peptide sequence to a different part of the linker, which can improve stability against certain plasma enzymes.[7][9]
-
Linkers with Modified Peptide Sequences: Incorporating non-natural amino acids or modifying the peptide sequence can reduce susceptibility to plasma proteases while maintaining cleavage by lysosomal enzymes.[2]
Experimental Protocols
Plasma Stability Assay by HPLC
Objective: To determine the rate of MMAE release from the ADC in plasma over time.
Materials:
-
ADC stock solution of known concentration
-
Human plasma (or plasma from the relevant species for preclinical studies)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator at 37°C
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation:
-
Pre-warm human plasma and PBS to 37°C.
-
In separate microcentrifuge tubes, dilute the ADC stock solution to a final concentration of 100 µg/mL in either plasma or PBS (as a control).
-
Gently mix and immediately take the t=0 time point aliquot.
-
-
Incubation:
-
Incubate the remaining samples at 37°C.
-
At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours), collect aliquots from each tube.
-
-
Sample Quenching and Protein Precipitation:
-
To each aliquot, add 3 volumes of cold ACN containing 0.1% TFA to precipitate plasma proteins and stop the reaction.
-
Vortex briefly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
Inject a standard volume of the supernatant onto the C18 column.
-
Use a gradient elution method with mobile phase A (water with 0.1% TFA) and mobile phase B (ACN with 0.1% TFA).
-
Monitor the elution of free MMAE at an appropriate wavelength (e.g., 214 nm or 248 nm).
-
-
Data Analysis:
-
Generate a standard curve of known concentrations of free MMAE.
-
Quantify the concentration of released MMAE in each sample by comparing the peak area to the standard curve.
-
Calculate the percentage of released MMAE at each time point relative to the initial total conjugated MMAE.
-
Lysosomal Stability Assay by LC-MS
Objective: To assess the rate and extent of MMAE release from the ADC in a simulated lysosomal environment.
Materials:
-
ADC stock solution of known concentration
-
Isolated lysosomes from a relevant cell line or tissue (commercially available)
-
Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing a reducing agent like DTT)
-
Acetonitrile (ACN) with an internal standard
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Lysosome Preparation:
-
Thaw the isolated lysosomes on ice.
-
Determine the protein concentration of the lysosomal preparation.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the lysosomal assay buffer.
-
Add the ADC to a final concentration of 50 µg/mL.
-
Initiate the reaction by adding a specific amount of lysosomes (e.g., 50 µg of lysosomal protein).
-
As a negative control, prepare a reaction mixture without lysosomes.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots.
-
-
Sample Quenching and Processing:
-
Quench the reaction by adding 3 volumes of cold ACN containing a suitable internal standard.
-
Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins.
-
-
LC-MS Analysis:
-
Transfer the supernatant to an LC-MS vial.
-
Analyze the samples using an LC-MS method optimized for the detection and quantification of MMAE and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of released MMAE at each time point by comparing the peak area ratio of MMAE to the internal standard against a standard curve.
-
Plot the concentration of released MMAE over time to determine the release kinetics.
-
Data Presentation
Comparative Stability of Different Peptide Linkers (Representative Data)
The following table provides a qualitative and quantitative comparison of the stability of different peptide linkers used in ADCs. The data is compiled from various sources and is intended to be representative. Actual stability will depend on the specific ADC construct and experimental conditions.
| Linker Type | Peptide Sequence | Primary Cleavage Enzyme | Relative Plasma Stability | Notes |
| Standard Val-Cit | Val-Cit | Cathepsin B | Moderate | Well-established linker, but can be susceptible to premature cleavage by some plasma proteases.[8] |
| Asn-Pro-Val | Asn-Pro-Val | Neutrophil Elastase | Low to Moderate | Susceptible to cleavage by neutrophil elastase, which can lead to premature payload release.[1] |
| Glu-Val-Cit | Glu-Val-Cit | Cathepsin B | High | The addition of a glutamic acid residue has been shown to improve stability in mouse plasma by reducing cleavage by carboxylesterases.[2] |
| Tandem-Cleavage | e.g., Glucuronide-Val-Cit | β-glucuronidase and Cathepsin B | Very High | Requires two enzymatic steps for payload release, significantly enhancing plasma stability.[7] |
| Exo-Cleavable | Repositioned Peptide | Cathepsin B | High | The altered linker architecture can confer resistance to certain plasma proteases.[7][9] |
Mandatory Visualizations
Caption: Signaling pathway of ADC action and premature cleavage.
Caption: Experimental workflow for the plasma stability assay.
References
- 1. LC/MS Methods for Studying Lysosomal ADC Catabolism | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. adcreview.com [adcreview.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asn-Pro-Val-PABC-MMAE TFA | TargetMol [targetmol.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Asn-Pro-Val-PABC-MMAE ADC Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up of Asn-Pro-Val-PABC-MMAE Antibody-Drug Conjugate (ADC) production.
I. Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the Asn-Pro-Val-PABC-MMAE drug linker?
A1: Each part of the drug-linker plays a critical role in the ADC's mechanism of action:
-
Asn-Pro-Val (Asparagine-Proline-Valine): This tripeptide sequence is designed as a substrate for specific proteases, such as neutrophil elastase, which can be present in the tumor microenvironment.[1] Its cleavage initiates the drug release process.
-
PABC (p-aminobenzyloxycarbonyl): This is a self-immolative spacer.[2][3][4] After the Asn-Pro-Val sequence is cleaved, the PABC component spontaneously decomposes, ensuring the release of the unmodified, fully active MMAE payload.[3][4]
-
MMAE (Monomethyl Auristatin E): This is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells.[2]
Q2: What is the primary challenge when scaling up the production of ADCs with hydrophobic payloads like MMAE?
A2: A primary challenge is the increased propensity for aggregation.[5] MMAE is hydrophobic, and as more drug molecules are conjugated to the antibody (increasing the Drug-to-Antibody Ratio or DAR), the overall hydrophobicity of the ADC increases. This can lead to the formation of aggregates, which can reduce efficacy, alter pharmacokinetics, and increase immunogenicity.[5] Careful control of conjugation conditions and purification steps is crucial to minimize aggregation.[6]
Q3: Why is controlling the Drug-to-Antibody Ratio (DAR) so critical?
A3: The DAR is a critical quality attribute (CQA) that directly impacts the ADC's therapeutic window.
-
Low DAR: May result in reduced potency and efficacy.
-
High DAR: Can lead to increased hydrophobicity, promoting aggregation and faster clearance from circulation. It may also increase toxicity.[7] For many MMAE-based ADCs, a DAR of approximately 4 is often targeted.[8]
Q4: What are the main impurities that need to be removed during ADC purification?
A4: The crude conjugation mixture contains several process-related impurities that must be removed, including:
-
Unconjugated antibody
-
Excess drug-linker
-
Free (unconjugated) MMAE payload
-
Aggregated ADC species
-
Residual solvents and quenching reagents.[9]
II. Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency
| Potential Cause | Recommended Action |
| Incomplete Antibody Reduction | Ensure complete and controlled reduction of interchain disulfide bonds. Optimize the concentration of the reducing agent (e.g., TCEP or DTT) and incubation time/temperature. A typical starting point is a 2-5 molar excess of reducing agent per antibody, incubated at 37°C for 60-90 minutes.[10] |
| Inefficient Drug-Linker Reaction | Increase the molar excess of the Asn-Pro-Val-PABC-MMAE linker-payload. A 5-10 fold molar excess over the generated thiol groups is often recommended.[10] Optimize reaction time and temperature (e.g., room temperature for 1-2 hours).[10] |
| Suboptimal Reaction Buffer pH | For cysteine-based conjugation with a maleimide (B117702) group, the pH should be maintained between 6.5 and 7.5 to ensure the specific reaction of the maleimide with the thiol groups. |
| Degradation of Drug-Linker | Perform the conjugation reaction in the dark, as some components may be light-sensitive.[10] Ensure the drug-linker stock solution is fresh and has been stored correctly. |
| Premature Quenching | Ensure that the quenching reagent (e.g., N-acetylcysteine) is added only after the desired conjugation time has elapsed.[10] |
A logical workflow for troubleshooting low DAR is presented below.
Issue 2: High Levels of Aggregation During and After Conjugation
| Potential Cause | Recommended Action |
| High Hydrophobicity | The Asn-Pro-Val-PABC-MMAE payload is hydrophobic. High DAR values increase this effect. Consider targeting a lower average DAR if aggregation is severe.[7] |
| Use of Organic Solvents | Minimize the concentration of organic co-solvents (e.g., DMSO, DMAc) used to dissolve the drug-linker to the lowest effective level. Excess organic solvent can denature the antibody. |
| Suboptimal Buffer Conditions | Screen different buffer formulations. Incorporating excipients like arginine or polysorbates can sometimes help to reduce aggregation.[5] |
| Inefficient Purification | Use purification methods adept at removing aggregates, such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) with optimized gradients.[9] |
| High Protein Concentration | During conjugation and subsequent hold steps, avoid excessively high antibody concentrations, which can promote aggregation, especially after the addition of the hydrophobic payload.[5] |
The decision-making process for addressing aggregation is outlined below.
III. Experimental Protocols
Protocol 1: Cysteine-Directed Antibody Conjugation
This protocol describes a general method for conjugating a maleimide-activated drug-linker to an antibody via reduced interchain cysteine residues.
1. Antibody Reduction: a. Prepare the antibody solution to a concentration of 5-10 mg/mL in a reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0-7.5). b. Add a freshly prepared solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution. A 2-5 molar excess per antibody is a common starting point.[10] c. Incubate the mixture at 37°C for 60-90 minutes to reduce the interchain disulfide bonds.[10] d. Remove the excess reducing agent immediately using a desalting column or through Tangential Flow Filtration (TFF) by diafiltering against the reaction buffer.
2. Conjugation Reaction: a. Dissolve the Asn-Pro-Val-PABC-MMAE drug-linker (with a maleimide reactive group) in a compatible organic solvent like DMSO to create a concentrated stock solution. b. Add the drug-linker stock solution to the reduced antibody solution. A molar excess of 5-10 fold over the available thiol groups is recommended.[10] The final concentration of the organic solvent should be kept low (typically <10% v/v). c. Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.[10] d. Quench the reaction by adding a molar excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.[10]
Protocol 2: ADC Purification using Tangential Flow Filtration (TFF)
TFF is essential for removing small molecule impurities (e.g., unconjugated drug-linker, solvent, quenching agent) and for buffer exchange.
1. System Setup: a. Install a TFF capsule or cassette with an appropriate molecular weight cut-off (MWCO), typically 30 kDa for a ~150 kDa ADC. b. Condition and flush the system with the purification buffer (e.g., formulation buffer).
2. Diafiltration: a. Add the quenched conjugation reaction mixture to the TFF feed tank. b. Perform constant-volume diafiltration for 5-10 diavolumes to efficiently remove small molecule impurities. The diafiltration buffer flows into the feed tank at the same rate as the permeate flows out. This step removes residual solvents like DMSO or DMAc.
3. Concentration: a. After diafiltration, concentrate the ADC solution to the desired final concentration by allowing the permeate to flow out without adding more buffer. b. Recover the product from the TFF system.
Protocol 3: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on hydrophobicity. Since each conjugated MMAE molecule increases hydrophobicity, HIC can resolve species with different numbers of drugs (DAR 0, 2, 4, 6, 8).[11]
1. Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.
2. Chromatographic Conditions:
-
Column: A HIC column suitable for proteins (e.g., Tosoh TSKgel Butyl-NPR).
-
Flow Rate: ~0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from 0% B to 100% B over 20-30 minutes.
3. Data Analysis: a. Integrate the peak areas corresponding to each DAR species (unconjugated antibody is the first to elute, followed by DAR2, DAR4, etc.). b. Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Area of each species * DAR of that species) / 100
IV. Data Presentation
The following tables present representative data for scaling up ADC production. Actual results will vary based on the specific antibody, process parameters, and scale.
Table 1: Representative Yield and Purity at Different Production Scales
| Scale | Parameter | Typical Target | Representative Result |
| Lab Scale (100 mg) | Conjugation Yield | >90% | 95% |
| Purification Yield | >80% | 85%[12] | |
| Final Purity (SEC) | >98% Monomer | 98.5% | |
| Pilot Scale (10 g) | Conjugation Yield | >90% | 93% |
| Purification Yield | >80% | 82% | |
| Final Purity (SEC) | >98% Monomer | 98.2% | |
| Manufacturing Scale (200 g) | Conjugation Yield | >90% | 92% |
| Purification Yield | >80% | 81% | |
| Final Purity (SEC) | >98% Monomer | 98.0% |
Table 2: Comparison of Critical Quality Attributes (CQAs) Across Scales
| Scale | Critical Quality Attribute | Target Specification | Representative Result |
| Lab Scale (100 mg) | Average DAR (HIC) | 3.5 - 4.5 | 4.1 |
| % Unconjugated Antibody | <5% | 3.5% | |
| Free Drug Level | <0.1% | 0.05%[12] | |
| Pilot Scale (10 g) | Average DAR (HIC) | 3.5 - 4.5 | 4.0 |
| % Unconjugated Antibody | <5% | 3.8% | |
| Free Drug Level | <0.1% | 0.06% | |
| Manufacturing Scale (200 g) | Average DAR (HIC) | 3.5 - 4.5 | 3.9 |
| % Unconjugated Antibody | <5% | 4.2% | |
| Free Drug Level | <0.1% | 0.07% |
V. Visualizations
The diagram below illustrates the overall workflow for the production of a cysteine-linked Asn-Pro-Val-PABC-MMAE ADC.
References
- 1. Neutrophil Elastase Promotes Linker Cleavage and Paclitaxel Release from an Integrin‐Targeted Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 5. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 6. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cellmosaic.com [cellmosaic.com]
- 9. Optimizing ADC Purity and Yield Through Chromatography [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
mitigating off-target toxicity of Asn-pro-val-pabc-mmae conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target toxicity of asparagine-proline-valine (Asn-Pro-Val)-PABC-MMAE antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for the Asn-Pro-Val-PABC linker?
The Asn-Pro-Val peptide linker is primarily designed for cleavage by legumain, an asparaginyl endopeptidase.[1][2][3][4] Legumain is overexpressed in the tumor microenvironment and is highly active in the acidic conditions of lysosomes, making it a target for tumor-specific payload release.[2][4][5][6] The cleavage releases the PABC-MMAE component, which then self-immolates to free the cytotoxic MMAE payload inside or near the target cancer cells.
Q2: What are the primary mechanisms of off-target toxicity for Asn-Pro-Val-PABC-MMAE ADCs?
Off-target toxicity can arise from several factors:
-
Premature Linker Cleavage: The linker may be cleaved by proteases in circulation before the ADC reaches the tumor, leading to systemic release of MMAE.[1][7] Neutrophil elastase, in particular, has been identified as a potential off-target protease for some peptide linkers, which can contribute to toxicities like neutropenia.[8][9][10]
-
"On-Target, Off-Tumor" Toxicity: The target antigen of the antibody may be expressed at low levels on healthy tissues, leading to ADC binding and toxicity in those locations.
-
Non-Specific Uptake: The ADC can be taken up by healthy cells, such as those in the liver and spleen, through mechanisms independent of target antigen binding.[4] This can be influenced by the physicochemical properties of the ADC, such as its hydrophobicity.
Q3: How does the drug-to-antibody ratio (DAR) affect the off-target toxicity of my conjugate?
A higher DAR increases the potency of the ADC but can also lead to increased off-target toxicity. This is often due to the increased hydrophobicity of the ADC, which can enhance non-specific uptake and aggregation. It is crucial to optimize the DAR to balance efficacy and safety.
Q4: Are Asn-Pro-Val linkers more stable in plasma than other peptide linkers?
Asn-containing linkers have been reported to exhibit good plasma stability, often superior to that of the more traditional valine-citrulline (Val-Cit) linker, particularly in rodent plasma where Val-Cit can be susceptible to cleavage by carboxylesterases.[7][11][12] However, stability should always be empirically determined for your specific ADC construct.
Q5: What are the common dose-limiting toxicities (DLTs) associated with MMAE-based ADCs?
MMAE is a potent microtubule inhibitor, and its systemic exposure can lead to toxicities in rapidly dividing cells. Common DLTs include:
-
Neutropenia (low neutrophil count)
-
Peripheral neuropathy (nerve damage)
-
Ocular toxicity
Troubleshooting Guides
Issue 1: High Levels of Free MMAE Detected in Plasma in Preclinical Models
| Possible Cause | Troubleshooting Steps |
| Premature cleavage of the Asn-Pro-Val linker by plasma proteases. | 1. Conduct a plasma stability assay: Incubate the ADC in plasma from the relevant species (e.g., mouse, rat, human) and measure the release of free MMAE over time using LC-MS.[7] 2. Identify the cleaving enzyme: If instability is observed, consider performing the plasma stability assay in the presence of specific protease inhibitors to identify the responsible enzyme class (e.g., serine protease inhibitors for elastase). 3. Linker modification: If off-target cleavage is confirmed, redesigning the peptide sequence to be more specific for legumain and less susceptible to other proteases may be necessary. |
| Instability of the overall ADC construct. | 1. Assess conjugation stability: Analyze the ADC for deconjugation of the entire linker-payload moiety. This can be monitored by measuring the average DAR over time. 2. Formulation optimization: Evaluate the formulation buffer for pH, ionic strength, and excipients that may be contributing to instability. |
Issue 2: Unexpected Toxicity in Antigen-Negative Cell Lines In Vitro
| Possible Cause | Troubleshooting Steps |
| Non-specific uptake of the ADC. | 1. Investigate endocytosis pathways: Use inhibitors of different endocytosis pathways to determine the mechanism of non-specific uptake. 2. Modify ADC properties: Consider strategies to reduce non-specific binding, such as PEGylation to increase hydrophilicity. |
| Linker instability in culture medium. | 1. Perform a stability assay in the culture medium: Incubate the ADC in the cell culture medium over the course of the experiment and measure free MMAE to rule out linker cleavage independent of cellular uptake. |
Issue 3: Discrepancy Between In Vitro Efficacy and In Vivo Toxicity
| Possible Cause | Troubleshooting Steps |
| "On-target, off-tumor" toxicity. | 1. Assess target expression in healthy tissues: Use immunohistochemistry or other methods to evaluate the expression of the target antigen in the tissues of the animal model where toxicity is observed. 2. Affinity modulation: If on-target, off-tumor binding is a concern, consider engineering the antibody to have a lower affinity for the target antigen. |
| Metabolism of the ADC in vivo. | 1. Conduct a pharmacokinetic (PK) study: Measure the concentration of both the intact ADC and free MMAE in the plasma and relevant tissues over time to understand the ADC's in vivo fate. |
Quantitative Data Summary
| Linker Type | Enzyme | Plasma Stability | Key Considerations | References |
| Asn-Pro-Val | Legumain (intended), Neutrophil Elastase (potential off-target) | Generally good, but species-dependent and requires empirical validation. | More hydrophilic than Val-Cit, potentially reducing aggregation. | [1][2][4][8][9][10] |
| Val-Cit | Cathepsins | Stable in human plasma, but susceptible to cleavage by carboxylesterases in rodent plasma. | Hydrophobic, can lead to aggregation at high DARs. | [7][11][12] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the Asn-Pro-Val-PABC-MMAE ADC in plasma by measuring the release of free MMAE over time.
Materials:
-
Asn-Pro-Val-PABC-MMAE ADC
-
Plasma (human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in plasma.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), collect aliquots of the plasma samples.
-
Immediately quench the reaction by adding an excess of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of free MMAE using a validated LC-MS method.
-
Calculate the percentage of released MMAE at each time point relative to the total initial amount of conjugated MMAE.
Protocol 2: In Vitro Cytotoxicity Assay on Antigen-Negative Cells
Objective: To evaluate the off-target cytotoxicity of the ADC on cells that do not express the target antigen.
Materials:
-
Asn-Pro-Val-PABC-MMAE ADC
-
Antigen-negative cell line
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed the antigen-negative cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in complete cell culture medium.
-
Remove the medium from the cells and add the ADC dilutions. Include untreated cells as a negative control and free MMAE as a positive control.
-
Incubate the plate for 72-96 hours at 37°C.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for the ADC.
Visualizations
Caption: Mechanism of action and off-target release of an Asn-Pro-Val-PABC-MMAE ADC.
Caption: Troubleshooting workflow for high off-target toxicity of Asn-Pro-Val-PABC-MMAE ADCs.
References
- 1. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of legumain in tumors is significant for invasion/metastasis and a candidate enzymatic target for prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Neutrophil Elastase Promotes Linker Cleavage and Paclitaxel Release from an Integrin‐Targeted Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
analytical issues in HPLC characterization of Asn-pro-val-pabc-mmae ADCs
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical challenges encountered during the HPLC characterization of Asn-Pro-Val-PABC-MMAE Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
This guide addresses common issues observed during the HPLC analysis of Asn-Pro-Val-PABC-MMAE ADCs.
1. Issue: Unexpected Peaks in Chromatogram
| Potential Cause | Recommended Solution |
| ADC Aggregation | High molecular weight species, often caused by the hydrophobicity of the MMAE payload, can appear as early-eluting peaks in Size Exclusion Chromatography (SEC).[1][2][3] To confirm, analyze the sample under stressed conditions (e.g., elevated temperature) which may increase aggregation.[1] For analysis, use mobile phases with additives like organic solvents (e.g., isopropanol (B130326), acetonitrile) or salts to disrupt non-specific hydrophobic interactions.[2][3] |
| ADC Fragmentation | Fragments of the ADC can result from instability of the antibody or linker. These will appear as later-eluting peaks in SEC. Mass spectrometry can be used to identify these fragments. |
| Linker-Payload Instability | The Val-Cit-PABC linker can be susceptible to enzymatic cleavage, especially in rodent plasma due to enzymes like Carboxylesterase 1C.[4][5][6] This can lead to premature release of the payload, which may appear as a separate peak in Reversed-Phase (RP-HPLC) analysis. Using plasma from other species (e.g., human) or inhibiting the specific enzyme can help diagnose this issue.[7] |
| Free Drug | Unconjugated MMAE or linker-payload molecules will be present in the sample if the purification process was incomplete. These are typically observed as sharp, late-eluting peaks in RP-HPLC.[8] |
| Mobile Phase Contamination | Impurities in the mobile phase can lead to extraneous peaks. Ensure use of high-purity solvents and freshly prepared buffers. |
2. Issue: Poor Peak Shape (Tailing, Broadening)
| Potential Cause | Recommended Solution |
| Secondary Hydrophobic Interactions (SEC) | The hydrophobic nature of the MMAE payload can cause interactions with the SEC stationary phase, leading to peak tailing.[9] The addition of organic modifiers (e.g., 15% isopropanol) to the mobile phase can mitigate these interactions.[3] |
| Secondary Electrostatic Interactions (SEC) | The monoclonal antibody component can have electrostatic interactions with the stationary phase.[2] Including a moderate concentration of salt (e.g., 150 mM sodium chloride) in the mobile phase can help to reduce these effects.[2] |
| Column Overload | Injecting too much sample can lead to peak broadening and fronting. Reduce the sample concentration or injection volume. |
| Column Degradation | Column performance can degrade over time. To diagnose, run a standard to check for performance. If necessary, clean or replace the column. |
3. Issue: Inaccurate or Irreproducible Drug-to-Antibody Ratio (DAR) Measurement
| Potential Cause | Recommended Solution |
| Incomplete Resolution in HIC | In Hydrophobic Interaction Chromatography (HIC), poor separation between different drug-loaded species (e.g., DAR2 and DAR4) will lead to inaccurate quantification. Optimize the gradient slope and salt concentration in the mobile phase to improve resolution.[10] |
| Co-elution of Isomers (HIC) | HIC may not be able to separate positional isomers of ADCs with the same DAR.[11] This can affect the interpretation of the drug distribution profile. |
| Inaccurate Extinction Coefficients | Calculation of DAR from UV chromatograms requires accurate extinction coefficients for the antibody and the payload at the monitored wavelengths (typically 280 nm and 248 nm).[9] Ensure these are correctly determined. |
| On-Column Degradation | The ADC may be unstable under the analytical conditions, leading to changes in the DAR profile during the analysis. This is a larger concern in RP-HPLC due to the use of organic solvents and acidic conditions.[12] |
Frequently Asked Questions (FAQs)
Q1: Which HPLC method is best for analyzing aggregation of Asn-Pro-Val-PABC-MMAE ADCs?
A1: Size Exclusion Chromatography (SEC) is the standard and most appropriate method for quantifying aggregates (high molecular weight species) in ADC samples.[2][3] It separates molecules based on their hydrodynamic radius.
Q2: How do I determine the average Drug-to-Antibody Ratio (DAR) and drug distribution?
A2: Hydrophobic Interaction Chromatography (HIC) is the preferred method for determining the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).[9][10][13] HIC separates these species based on the increase in hydrophobicity with each conjugated MMAE payload. Reversed-Phase HPLC (RP-HPLC) can also be used, often after reducing the ADC to separate the light and heavy chains.[12][14]
Q3: Why is my ADC showing instability in mouse plasma but not in human plasma?
A3: The Val-Cit-PABC linker is known to be susceptible to cleavage by certain enzymes present in rodent plasma, such as Carboxylesterase 1C, which is not as active in human plasma.[4][5][6] This leads to premature payload release in mouse models.
Q4: Can I use Mass Spectrometry (MS) with any HPLC method for ADC analysis?
A4: Not directly with all methods. RP-HPLC is highly compatible with MS because it uses volatile mobile phases.[15] Standard HIC methods use high concentrations of non-volatile salts, making them incompatible with direct MS coupling.[15] SEC can be coupled with MS when using MS-compatible mobile phases like ammonium (B1175870) acetate.[16]
Q5: What are the key considerations for sample preparation before HPLC analysis?
A5: Sample preparation should be minimal to avoid introducing artifacts. Key considerations include:
-
Buffer Exchange: Ensure the sample is in a buffer compatible with the initial mobile phase conditions.
-
Concentration Adjustment: Dilute the sample to be within the linear range of the assay.
-
Filtration: If the sample contains particulates, filter it through a low-protein-binding filter (e.g., 0.22 µm PVDF).
-
Temperature Control: Keep samples at a controlled, cool temperature (e.g., 4°C) to minimize aggregation and degradation.[1]
Quantitative Data Summary
Table 1: Typical Drug-to-Antibody Ratio (DAR) Distribution for a Cysteine-Linked vc-MMAE ADC as Determined by HIC
| ADC Species | Percentage of Total Area (%) |
| DAR 0 | 5 - 15 |
| DAR 2 | 20 - 30 |
| DAR 4 | 30 - 40 |
| DAR 6 | 15 - 25 |
| DAR 8 | 5 - 10 |
| Average DAR | ~3.5 - 4.0 |
Note: This is a representative distribution. Actual values will vary depending on the specific antibody, conjugation process, and purification method.[9][10][17]
Table 2: Aggregation of a Trastuzumab-vc-MMAE ADC (DAR 8) under Thermal Stress as Measured by SEC
| Storage Condition | Monomer (%) | High Molecular Weight Species (Aggregates) (%) |
| 2 days at 4°C | Moderately aggregated | - |
| 2 days at 40°C | < 5% | > 95% |
Data adapted from a study on a high DAR MMAE ADC, demonstrating the propensity for aggregation under thermal stress.[1]
Experimental Protocols
1. Protocol: Size Exclusion Chromatography (SEC) for Aggregation Analysis
-
Objective: To separate and quantify high molecular weight species (aggregates) from the monomeric ADC.
-
Instrumentation: HPLC or UHPLC system with a UV detector.
-
Column: SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl or equivalent).
-
Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8. Optional: 15% isopropanol or acetonitrile (B52724) can be added to reduce hydrophobic interactions.[2][3]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL (sample concentration at ~1 mg/mL).
-
Run Time: 30 minutes.
-
Data Analysis: Integrate the peaks corresponding to the aggregate and monomer. Calculate the percentage of aggregate by dividing the aggregate peak area by the total area of all peaks.
2. Protocol: Hydrophobic Interaction Chromatography (HIC) for DAR Determination
-
Objective: To separate ADC species based on their drug load and determine the average DAR.
-
Instrumentation: HPLC or UHPLC system with a UV detector.
-
Column: HIC column (e.g., Tosoh Butyl-NPR or equivalent).
-
Mobile Phase A: 1.5 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[13]
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.[13]
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: 0-100% B (linear gradient)
-
35-40 min: 100% B
-
40-45 min: 0% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm and 248 nm.
-
Injection Volume: 15 µL (sample concentration at ~1 mg/mL).
-
Data Analysis: Identify peaks corresponding to DAR0, DAR2, DAR4, etc. Calculate the weighted average DAR using the peak areas.
3. Protocol: Reversed-Phase HPLC (RP-HPLC) for Reduced ADC Analysis
-
Objective: To determine the drug load on the light and heavy chains of the ADC.
-
Sample Preparation: Reduce the ADC by incubating with a reducing agent like DTT or TCEP.
-
Instrumentation: HPLC or UHPLC system with a UV or MS detector.
-
Column: RP column for proteins (e.g., C4 or C8, wide-pore).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A shallow gradient from ~20% to 60% Mobile Phase B over 30-40 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 60 - 80°C.
-
Detection: UV at 280 nm or Mass Spectrometry.
-
Data Analysis: Integrate the peaks for the unconjugated and conjugated light and heavy chains. Calculate the DAR based on the relative peak areas.
Visualizations
Caption: General workflow for the HPLC characterization of ADCs.
Caption: Troubleshooting logic for unexpected peaks in HPLC.
Caption: Relationship between HPLC methods and ADC attributes.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05678J [pubs.rsc.org]
Technical Support Center: Strategies to Control Drug Load in Asn-Pro-Val-PABC-MMAE ADCs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Asn-Pro-Val-PABC-MMAE Antibody-Drug Conjugates (ADCs). The aim is to offer practical solutions to common challenges encountered during the synthesis and characterization of these complex biotherapeutics, with a focus on controlling the drug-to-antibody ratio (DAR).
Troubleshooting Guide
This section addresses specific issues that may arise during the conjugation of Asn-Pro-Val-PABC-MMAE to an antibody.
| Question | Possible Causes | Troubleshooting Steps |
| Low average DAR despite using the correct molar ratio of drug-linker to antibody. | 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can decrease conjugation efficiency.[1] 2. Antibody Reduction Issues: Incomplete reduction of interchain disulfide bonds results in fewer available thiol groups for conjugation. 3. Drug-Linker Instability: The maleimide (B117702) group of the linker can hydrolyze, rendering it inactive. 4. Buffer Components: Certain buffer components can interfere with the conjugation reaction.[1] | 1. Optimize Reaction Parameters: Systematically vary the pH (typically 6.5-7.5 for thiol-maleimide conjugation), temperature (room temperature is a good starting point), and incubation time.[1] 2. Optimize Reduction Step: Ensure the reducing agent (e.g., TCEP) is fresh and used at an appropriate molar excess. Verify the number of free thiols post-reduction. 3. Use Fresh Drug-Linker: Prepare the drug-linker solution immediately before use. 4. Buffer Exchange: Perform a buffer exchange to a suitable conjugation buffer (e.g., PBS) to remove any interfering substances.[1] |
| High average DAR and/or ADC aggregation. | 1. Excessive Molar Ratio: A high molar excess of the drug-linker can lead to a higher than desired DAR and increase the hydrophobicity of the ADC, causing aggregation.[1] 2. High Payload Hydrophobicity: MMAE is a hydrophobic molecule, and a high DAR increases the overall hydrophobicity of the ADC, promoting aggregation.[2] 3. Harsh Reaction Conditions: High temperatures or extreme pH during conjugation can denature the antibody and lead to aggregation.[1] | 1. Reduce Molar Excess: Decrease the molar ratio of the drug-linker to the antibody. 2. Optimize Reaction Conditions: Use milder conditions (e.g., lower temperature, neutral pH). 3. Include Aggregation Suppressors: Consider adding excipients like polysorbate or sucrose (B13894) to the formulation buffer to minimize aggregation. |
| Inconsistent DAR between batches. | 1. Variability in Starting Materials: Inconsistent quality of the antibody or drug-linker. 2. Lack of Precise Control Over Reaction Parameters: Minor variations in pH, temperature, or reaction time can impact the final DAR.[1] 3. Inconsistent Purification: Differences in the purification method can lead to the enrichment of different DAR species.[1] | 1. Characterize Starting Materials: Ensure consistent quality and concentration of the antibody and drug-linker for each batch. 2. Implement Strict Process Controls: Carefully monitor and control all reaction parameters.[1] 3. Standardize Purification Protocol: Use a consistent and well-defined purification method for all batches.[1] |
Frequently Asked Questions (FAQs)
1. What is the optimal Drug-to-Antibody Ratio (DAR) for an Asn-Pro-Val-PABC-MMAE ADC?
The optimal DAR is a balance between efficacy and safety. A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity, faster clearance, and aggregation issues.[3] For many MMAE-based ADCs, a DAR of approximately 4 is often targeted.[4][5] However, the ideal DAR should be determined empirically for each specific ADC, considering the antibody, target antigen, and tumor indication.
2. How does the Asn-Pro-Val tripeptide sequence in the linker influence the ADC properties?
The peptide sequence in the linker is designed to be a substrate for specific proteases, such as cathepsin B, which are often overexpressed in the lysosomal compartment of tumor cells.[3] Upon internalization of the ADC into the target cancer cell, these proteases cleave the linker, releasing the active MMAE payload. The specific "Asn-Pro-Val" sequence is designed for efficient enzymatic cleavage.
3. What is the role of the PABC (p-aminobenzoyloxycarbonyl) spacer?
The PABC spacer is a self-immolative unit.[3][6] After the enzymatic cleavage of the valine residue, the PABC spacer spontaneously undergoes a 1,6-elimination reaction, which in turn releases the MMAE payload in its unmodified, active form.[7]
4. Which analytical methods are recommended for determining the DAR of Asn-Pro-Val-PABC-MMAE ADCs?
Several methods can be used to determine the DAR:
-
Hydrophobic Interaction Chromatography (HIC)-HPLC: This is the most common and robust method for determining the average DAR and the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).[8][9] It separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.[8]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can also be used, often after reducing the ADC to separate the light and heavy chains.
-
UV/Vis Spectroscopy: This is a simpler method but provides only the average DAR and relies on the distinct UV absorbance of the antibody and the drug.[1]
-
Mass Spectrometry (MS): Techniques like native MS or LC-MS can provide information on the average DAR and drug load distribution.[10]
5. What is the mechanism of action of MMAE?
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent.[3] Once released inside the cancer cell, it binds to tubulin and inhibits its polymerization, a crucial process for the formation of the mitotic spindle.[3] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[3]
Quantitative Data Summary
The following table provides illustrative data on how different reaction parameters can influence the average DAR of a vc-MMAE ADC. The actual results will vary depending on the specific antibody and experimental setup.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome on DAR |
| Molar Ratio (Drug-Linker:Ab) | 4:1 | 8:1 | 12:1 | Increasing molar ratio generally increases DAR. |
| pH | 6.5 | 7.4 | 8.0 | Optimal pH for thiol-maleimide conjugation is typically 6.5-7.5. Higher pH can lead to side reactions. |
| Temperature (°C) | 4 | 25 (Room Temp) | 37 | Higher temperatures can increase reaction rate but may also promote aggregation and drug-linker hydrolysis.[2][11] |
| Reaction Time (hours) | 1 | 4 | 12 | Longer reaction times can lead to higher DAR, but also increase the risk of aggregation and hydrolysis. |
| TCEP:Ab Molar Ratio | 2:1 | 4:1 | 6:1 | Increasing the reducing agent concentration leads to more available thiols and a higher potential DAR. |
Experimental Protocols
Protocol for Conjugation of Asn-Pro-Val-PABC-MMAE to an Antibody
This protocol describes a general method for conjugating a maleimide-activated Asn-Pro-Val-PABC-MMAE to an antibody via partial reduction of its interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Asn-Pro-Val-PABC-MMAE with a maleimide group
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Prepare the mAb at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.[3]
-
-
Partial Reduction of Antibody:
-
Drug-Linker Preparation:
-
Immediately before use, dissolve the Asn-Pro-Val-PABC-MMAE in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).[3]
-
-
Conjugation Reaction:
-
Add a slight molar excess (e.g., 1.2 to 1.5-fold over TCEP) of the dissolved drug-linker to the reduced antibody solution.[3]
-
Ensure the final DMSO concentration is below 10% (v/v) to prevent antibody denaturation.[3]
-
Allow the reaction to proceed at room temperature for 1 hour with gentle mixing.[3]
-
-
Purification of the ADC:
Protocol for DAR Analysis by HIC-HPLC
This protocol provides a general method for determining the average DAR and drug load distribution of an ADC using Hydrophobic Interaction Chromatography (HIC).
Materials:
-
Purified ADC sample
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol[12]
Procedure:
-
Sample Preparation: Dilute the purified ADC sample to approximately 1 mg/mL with Mobile Phase A.
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR.[14]
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of each DAR species × DAR value) / 100
-
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. cellmosaic.com [cellmosaic.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. The cytotoxic conjugate of highly internalizing tetravalent antibody for targeting FGFR1-overproducing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. ecodiagnostica.com.br [ecodiagnostica.com.br]
- 12. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
A Comparative Analysis of ADC Linker Stability: Asn-Pro-Val-PABC-MMAE vs. vc-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. A stable linker is essential to prevent premature payload release in systemic circulation, which can lead to off-target toxicity, while ensuring efficient cleavage and payload delivery within the target tumor cells. This guide provides a detailed comparison of two prominent cleavable linker systems: the emerging tripeptide Asn-Pro-Val (NPV) linker and the widely utilized dipeptide Val-Cit (vc) linker, both coupled to the potent cytotoxic agent monomethyl auristatin E (MMAE) via a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.
Executive Summary
The vc-PAB-MMAE linker system is a well-established, cathepsin B-cleavable linker used in several approved ADCs. Its stability profile is well-characterized, demonstrating good stability in human and non-human primate plasma but a notable instability in rodent plasma due to susceptibility to carboxylesterase 1c.[1][2] This can complicate preclinical to clinical translation.
The Asn-Pro-Val-PABC-MMAE linker is a newer, tripeptide-based system designed to be sensitive to neutrophil elastase, an enzyme found in the tumor microenvironment.[3][4] This offers a potential for both intracellular and extracellular payload release. Emerging research on asparagine (Asn)-containing linkers suggests they may offer improved plasma stability and a more favorable safety profile by being resistant to cleavage by neutrophil elastase, which has been implicated in the off-target toxicities of some vc-based ADCs.[5]
This guide presents a comparative analysis of the stability of these two linkers, supported by available experimental data. It is important to note that while direct head-to-head quantitative comparisons under identical experimental conditions are limited, this guide synthesizes available data to provide a comprehensive overview. For the Asn-Pro-Val linker, where specific plasma and lysosomal stability data is less mature, data from a closely related Asn-Asn (NN) linker is used as a surrogate to provide a meaningful comparison, with this assumption clearly stated.
Quantitative Data Summary
The following tables summarize the stability of Asn-Pro-Val-PABC-MMAE and vc-PAB-MMAE linkers in various biological matrices.
Table 1: Plasma Stability of ADCs with vc-PAB-MMAE Linker
| Species | Incubation Time | Percent MMAE Release | Reference(s) |
| Human | 6 days | < 1% | [2][6] |
| Cynomolgus Monkey | 6 days | < 1% | [6] |
| Rat | 6 days | > 4% | [2][6] |
| Mouse | 6 days | > 20% | [2][6] |
Table 2: Comparative Stability of Asn-Asn-PABC-MMAE vs. vc-PAB-MMAE
| Parameter | Asn-Asn-PABC-MMAE | vc-PAB-MMAE | Reference(s) |
| Plasma Stability (Human) | Stable | Stable | [7] |
| Plasma Stability (Mouse) | Stable | Unstable | [8] |
| Lysosomal Cleavage | Legumain-dependent | Cathepsin B-dependent | [5][7] |
| Neutrophil Elastase Cleavage | Resistant | Susceptible | [5] |
Mechanism of Action and Cleavage Pathways
The differential stability of these linkers stems from their distinct peptide sequences, which are recognized by different proteases.
Caption: Cleavage pathways for vc-PAB-MMAE and Asn-Pro-Val-PABC-MMAE ADCs.
Experimental Protocols
Accurate assessment of linker stability is crucial for ADC development. The following are generalized methodologies for key experiments.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and quantifies the amount of prematurely released payload in the plasma of different species.
Protocol:
-
Incubation: The ADC is incubated in plasma (e.g., human, monkey, rat, mouse) at a concentration of 100 µg/mL at 37°C. Aliquots are collected at various time points (e.g., 0, 8, 24, 48, 96 hours).[9]
-
Sample Preparation for Drug-to-Antibody Ratio (DAR) Analysis: The ADC is purified from the plasma sample using affinity capture, for instance, with protein A magnetic beads. The beads are washed to remove non-specifically bound proteins, and the purified ADC is eluted.[10]
-
Sample Preparation for Free Payload Quantification: Plasma proteins are precipitated from the incubation mixture using a solvent like acetonitrile. The supernatant, containing the free payload, is collected after centrifugation.
-
LC-MS/MS Analysis: Both the purified ADC and the free payload extract are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). For DAR analysis, the mass of the intact or reduced antibody chains is measured to determine the distribution of different drug-loaded species. For free payload analysis, a standard curve is used to quantify the concentration of released MMAE.[11]
Caption: Experimental workflow for in vitro plasma stability assay.
Lysosomal Stability Assay
This assay determines the rate of linker cleavage by lysosomal proteases.
Protocol:
-
Lysosome Isolation: Lysosomes are isolated from rat or human liver tissue using a lysosome isolation kit and density gradient ultracentrifugation.[1][12] The activity of lysosomal enzymes like acid phosphatase and cathepsin B is confirmed.
-
Incubation: The ADC is incubated with the isolated crude lysosome fraction at 37°C in an appropriate acidic buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 5.0).[12]
-
Time-Course Analysis: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 6, 12, 24 hours) and the reaction is quenched, for example, by heat inactivation or addition of a quenching solution.
-
LC-MS/MS Analysis: The samples are processed to extract the released payload, which is then quantified by LC-MS/MS.[7]
Neutrophil Elastase Cleavage Assay
This assay is specifically relevant for the Asn-Pro-Val-PABC-MMAE linker.
Protocol:
-
Reaction Setup: The ADC is incubated in a suitable buffer (e.g., 150 mM NaCl, 10 mM CaCl₂, 0.05% BSA) with varying concentrations of human neutrophil elastase at 37°C for a defined period (e.g., 1 hour).[13]
-
Reaction Termination: The enzymatic reaction is stopped by protein precipitation with acetonitrile.
-
HPLC-MS Analysis: The samples are analyzed by HPLC-MS to determine the concentration of the remaining intact ADC and the released payload.[13]
Conclusion
The choice between the Asn-Pro-Val-PABC-MMAE and vc-PAB-MMAE linker systems depends on the specific therapeutic strategy and the target indication.
The vc-PAB-MMAE linker is a well-validated, cathepsin B-cleavable system with a large body of clinical data. However, its instability in rodent plasma necessitates careful consideration in preclinical modeling.
The Asn-Pro-Val-PABC-MMAE linker, and Asn-containing linkers in general, represent a promising next-generation approach. Their sensitivity to neutrophil elastase offers a dual mechanism of payload release, potentially enhancing the bystander effect in the tumor microenvironment. Furthermore, their resistance to neutrophil elastase may translate to an improved safety profile, mitigating some of the off-target toxicities observed with vc-based linkers. The potential for improved stability in rodent plasma could also streamline preclinical development.
Further head-to-head studies are warranted to fully elucidate the comparative stability and efficacy profiles of these two important linker technologies. Researchers and drug developers should carefully weigh the available data on plasma stability, enzymatic cleavage kinetics, and potential for off-target toxicities when selecting a linker for their ADC candidates.
References
- 1. bioivt.com [bioivt.com]
- 2. benchchem.com [benchchem.com]
- 3. Dual intra- and extracellular release of monomethyl auristatin E from a neutrophil elastase-sensitive antibody-drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutrophil Elastase Promotes Linker Cleavage and Paclitaxel Release from an Integrin-Targeted Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Cleavage of Asn-Pro-Val and Val-Cit Linkers in Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a cleavable linker is a cornerstone in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). The linker's ability to remain stable in systemic circulation and efficiently release its cytotoxic payload within the target microenvironment is paramount to achieving a wide therapeutic window. This guide provides an objective comparison of two distinct enzyme-cleavable linker systems: the Valine-Citrulline (Val-Cit) linker, primarily cleaved by lysosomal cathepsins, and the Asparagine-Proline-Valine (Asn-Pro-Val) linker, a substrate for neutrophil elastase. We will also touch upon other asparagine-containing linkers cleaved by legumain to provide a broader context.
Executive Summary
The Val-Cit linker is a well-established and widely used dipeptide linker in clinically approved and investigational ADCs.[1][2] Its cleavage is mediated by cathepsin B, a protease that is often upregulated in the lysosomes of tumor cells, ensuring targeted intracellular drug release.[3][4] However, the Val-Cit linker has demonstrated susceptibility to premature cleavage by extracellular proteases, notably neutrophil elastase, which can lead to off-target toxicities.[5]
The Asn-Pro-Val tripeptide linker represents an alternative strategy, leveraging the activity of neutrophil-secreted elastase, an enzyme often present in the tumor microenvironment due to cancer-related inflammation. This approach aims for extracellular payload release in the vicinity of the tumor. Furthermore, other asparagine-containing linkers, such as Asn-Asn, are emerging as promising alternatives that are cleaved by the lysosomal enzyme legumain, offering high stability in plasma and rapid intracellular cleavage.[6][7]
This guide will delve into the specifics of each linker, presenting available quantitative data, detailed experimental protocols for cleavage assays, and visual diagrams to illustrate the cleavage mechanisms and experimental workflows.
Data Presentation: Quantitative Comparison of Linker Properties
The following table summarizes key quantitative and qualitative data comparing the performance of Val-Cit and Asn-containing linkers. Direct quantitative kinetic comparisons for Asn-Pro-Val are limited in the public domain; therefore, data for the more extensively studied Asn-Asn linker is included for a broader perspective on asparagine-containing linkers.
| Parameter | Val-Cit Linker | Asn-Pro-Val Linker | Asn-Asn Linker |
| Primary Cleaving Enzyme | Cathepsin B[3][4] | Neutrophil Elastase | Legumain[6][7] |
| Cleavage Location | Intracellular (Lysosomes)[1] | Extracellular (Tumor Microenvironment) | Intracellular (Lysosomes)[8] |
| Cleavage Rate | Cleaved at approximately half the rate of Phe-Lys by Cathepsin B.[9] | Substrate for neutrophil-secreted elastase.[10] | Cleavage rate in lysosomes is approximately five times higher than that of Val-Cit.[6][7] |
| Plasma Stability (Human) | Generally high stability.[2] | Data not widely available, but designed for extracellular cleavage. | High stability, with >85% of the drug retained after 1 week of incubation.[5][11] |
| Susceptibility to Neutrophil Elastase | Susceptible to cleavage, which can lead to premature drug release and off-target toxicity.[5] | Designed to be cleaved by neutrophil elastase.[10] | Completely stable against human neutrophil elastase.[5][6] |
Enzymatic Cleavage Mechanisms
The enzymatic cleavage of these linkers is a critical step in the release of the cytotoxic payload. The distinct enzymes and cleavage sites for Val-Cit and Asn-Pro-Val linkers are central to their differential applications in drug delivery.
Caption: Enzymatic cleavage pathways for Val-Cit and Asn-Pro-Val linkers.
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.
Protocol 1: In Vitro Cathepsin B Cleavage Assay for Val-Cit Linkers
This protocol describes a general method to assess the cleavage of a Val-Cit linker by Cathepsin B.
1. Materials:
-
Purified human Cathepsin B (activated)
-
ADC with Val-Cit linker
-
Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5
-
Quenching Solution: Acetonitrile with 0.1% trifluoroacetic acid (TFA)
-
Microcentrifuge tubes or 96-well plate
-
Incubator at 37°C
-
HPLC system for analysis
2. Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. A typical final ADC concentration is in the micromolar range (e.g., 10 µM).
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 50 nM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to the quenching solution.
-
Analysis: Analyze the quenched samples by reverse-phase HPLC to monitor the decrease in the intact ADC peak and the increase in the released drug peak over time.
Protocol 2: In Vitro Neutrophil Elastase Cleavage Assay for Asn-Pro-Val Linkers
This protocol outlines a general procedure for evaluating the cleavage of an Asn-Pro-Val linker by human neutrophil elastase.
1. Materials:
-
Purified human neutrophil elastase
-
Drug conjugate with Asn-Pro-Val linker
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Quenching Solution: Acetonitrile with 0.1% trifluoroacetic acid (TFA)
-
Microcentrifuge tubes or 96-well plate
-
Incubator at 37°C
-
HPLC or LC-MS system for analysis
2. Procedure:
-
Reaction Setup: In a microcentrifuge tube, dissolve the Asn-Pro-Val-containing conjugate in the assay buffer to a final concentration in the micromolar range.
-
Initiate Reaction: Add human neutrophil elastase to the reaction mixture. The final enzyme concentration can be varied to determine kinetic parameters.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the enzymatic reaction by mixing the aliquot with the quenching solution.
-
Analysis: Quantify the amount of released payload at each time point using HPLC or LC-MS to determine the cleavage rate.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for comparing the stability and enzymatic cleavage of different ADC linkers.
Caption: Workflow for comparing the enzymatic cleavage of different ADC linkers.
Conclusion
The choice between a Val-Cit and an Asn-Pro-Val linker for a drug conjugate is highly dependent on the desired mechanism of action and the specific characteristics of the target disease. The Val-Cit linker, with its reliance on intracellular cathepsin B activity, is well-suited for therapies targeting solid tumors where efficient internalization of the ADC is expected. Its extensive clinical validation provides a strong foundation for its continued use.
The Asn-Pro-Val linker, cleaved by neutrophil elastase, offers a distinct strategy for targeting the tumor microenvironment, which may be particularly advantageous in inflamed tumors with high neutrophil infiltration. This approach could also be beneficial for payloads that are more effective when released extracellularly.
Furthermore, the emergence of legumain-cleavable asparagine-containing linkers, such as Asn-Asn, presents an exciting new avenue for ADC development. These linkers appear to combine the benefits of high plasma stability and rapid intracellular cleavage, potentially offering an improved therapeutic index over traditional Val-Cit linkers by avoiding off-target cleavage by neutrophil elastase.
Ultimately, the optimal linker choice will be dictated by the specific antibody, payload, and cancer indication. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the rational design of next-generation antibody-drug conjugates. Empirical testing of different linker systems in relevant in vitro and in vivo models remains the gold standard for selecting the most effective and safest therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment [frontiersin.org]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
Unveiling the Bystander Effect: A Comparative Guide to Asn-Pro-Val-PABC-MMAE Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the bystander effect of Antibody-Drug Conjugates (ADCs) featuring the novel neutrophil elastase-sensitive Asn-Pro-Val (NPV) linker with the widely-used cathepsin-cleavable Val-Cit (VC) linker, both coupled to the potent cytotoxic agent Monomethyl Auristatin E (MMAE).
The bystander effect, the ability of an ADC to kill not only the target antigen-positive cancer cells but also adjacent antigen-negative cells, is a critical attribute for enhancing therapeutic efficacy in heterogeneous tumors. This phenomenon is largely dictated by the design of the linker connecting the antibody to the cytotoxic payload. Here, we delve into the performance of an ADC utilizing the Asn-Pro-Val-PABC-MMAE system, which is designed for cleavage by human neutrophil elastase (HNE) often found in the tumor microenvironment, and compare it to the conventional Val-Cit-PABC-MMAE ADC, which relies on intracellular lysosomal proteases like cathepsin B for payload release.[1]
Comparative Performance of ADC Linker-Payloads
The following tables summarize key quantitative data comparing the in vitro cytotoxicity of ADCs with the neutrophil elastase-sensitive Asn-Pro-Val (NPV) linker and the conventional Val-Cit (VC) linker, both with the MMAE payload.
Table 1: In Vitro Cytotoxicity of Trastuzumab-NPV-PABC-MMAE ADC
| Cell Line | Target Antigen (HER2) | Treatment Condition | IC50 (nM) |
| SK-BR-3 | Positive | Standard | 0.23 |
| BT-474 | Positive | Standard | 0.45 |
| MDA-MB-231 | Negative | Standard | > 100 |
| MDA-MB-231 | Negative | + 20 nM HNE | 25.0 |
Data adapted from Mohamed Amar IA, et al., Eur J Med Chem, 2022.[1] This table demonstrates the high potency of the Trastuzumab-NPV-PABC-MMAE ADC against HER2-positive cells. Importantly, it shows that in the presence of human neutrophil elastase (HNE), the ADC exhibits significant cytotoxicity against HER2-negative cells, confirming the extracellular release of MMAE and its bystander potential.[1]
Table 2: Comparative In Vitro Cytotoxicity of MMAE-Based ADCs with Val-Cit Linker
| ADC Construct | Target Cell Line | IC50 (ng/mL) |
| cAC10-vcMMAE (DAR 2) | L-82 | 55 |
| cAC10-vcMMAE (DAR 4) | L-82 | 10 |
| cAC10-vcMMAE (DAR 8) | L-82 | 2 |
| h1F6-vcMMAE (DAR 4) | L-82 | 20 |
| cOKT9-vcMMAE (DAR 4) | L-82 | 25 |
This table illustrates the direct cytotoxic potency of MMAE-containing ADCs with a Val-Cit linker against a target cell line. The potency is influenced by the drug-to-antibody ratio (DAR) and the specific antibody used.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the validation of the bystander effect.
In Vitro Co-culture Bystander Assay (for Val-Cit-PABC-MMAE ADC)
This assay is a cornerstone for evaluating the intracellularly-released payload-mediated bystander effect by culturing antigen-positive and antigen-negative cells together.
1. Cell Line Selection and Preparation:
-
Antigen-Positive (Ag+) Cell Line: Select a cell line with high and stable expression of the target antigen (e.g., HER2-positive SK-BR-3 cells).
-
Antigen-Negative (Ag-) Cell Line: Choose a cell line that is negative for the target antigen but sensitive to the payload (e.g., HER2-negative MCF7 cells).
-
Fluorescent Labeling: To distinguish between the two cell populations, stably transfect the Ag- cell line with a fluorescent protein (e.g., Green Fluorescent Protein - GFP).
2. Co-Culture Setup:
-
Seed the Ag+ and Ag- (GFP-labeled) cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
Include monocultures of both cell lines as controls.
3. ADC Treatment:
-
Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
The concentration should be highly cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- monoculture.
-
Include an isotype control ADC and an untreated control.
4. Data Acquisition and Analysis:
-
Incubate the plates for a sufficient duration to observe cytotoxicity (typically 72-96 hours).
-
Quantify the viability of the GFP-labeled Ag- cells using fluorescence microscopy or flow cytometry.
-
A significant decrease in the viability of Ag- cells in the co-culture treated with the ADC, compared to the monoculture of Ag- cells and untreated co-culture, indicates a bystander effect.[2]
Extracellular Cleavage and Bystander Effect Assay (for Asn-Pro-Val-PABC-MMAE ADC)
This assay is designed to validate the bystander effect mediated by the extracellular release of the payload by neutrophil elastase.
1. Cell Line Selection:
-
Antigen-Positive (Ag+) Cell Line: A cell line expressing the target antigen (e.g., HER2-positive SK-BR-3).
-
Antigen-Negative (Ag-) Cell Line: A cell line not expressing the target antigen (e.g., HER2-negative MDA-MB-231).
2. Experimental Setup:
-
Seed both Ag+ and Ag- cells in separate wells of a 96-well plate.
-
Prepare two sets of treatment conditions for the Ag- cells: one with the ADC alone and another with the ADC supplemented with a known concentration of human neutrophil elastase (HNE), for instance, 20 nM.[1]
-
Treat the Ag+ cells with the ADC as a positive control for its direct cytotoxicity.
3. ADC Treatment and Incubation:
-
Add the ADC to the respective wells at various concentrations.
-
Incubate the plates for 72-96 hours.
4. Data Analysis:
-
Assess the viability of the cells in all conditions using a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo).
-
A significant decrease in the viability of the Ag- cells in the presence of both the ADC and HNE, compared to the ADC alone, confirms the extracellular cleavage of the linker and the resulting bystander killing.[1]
Visualizing the Mechanisms
To better understand the distinct mechanisms of bystander effect, the following diagrams illustrate the signaling pathways and experimental workflows.
References
In Vivo Efficacy of Novel Linker-Payload Technology in Antibody-Drug Conjugates for Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Antibody-Drug Conjugates (ADCs) featuring the microtubule-disrupting agent Monomethyl Auristatin E (MMAE). A primary focus is placed on the well-established valine-citrulline (vc) linker technology, exemplified by Trastuzumab-vc-MMAE, due to the extensive availability of preclinical data. This will serve as a benchmark for comparison with emerging linker technologies, such as the novel neutrophil elastase-sensitive Asn-Pro-Val (NPV) linker. While in vivo data for ADCs utilizing the Asn-Pro-Val-PABC-MMAE combination is not yet publicly available, this guide will leverage in vitro findings to discuss its potential as a promising alternative.
Comparative In Vivo Efficacy of MMAE-Based ADCs
The following table summarizes the in vivo efficacy of Trastuzumab-vc-MMAE in a breast cancer xenograft model. This data highlights the dose-dependent anti-tumor activity of this ADC.
| ADC | Xenograft Model | Dosage | Tumor Growth Inhibition (TGI) | Study Reference |
| Trastuzumab-vc-MMAE | BT-474 | 10 mg/kg | Significant tumor regression | [1] |
| Trastuzumab-vc-MMAE | JIMT-1 | 5 mg/kg | Comparable to T-DM1 | [1] |
| Trastuzumab-vc-MMAE | JIMT-1 | 10 mg/kg | More efficacious than T-DM1 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for xenograft studies involving MMAE-based ADCs.
Trastuzumab-vc-MMAE in a Breast Cancer Xenograft Model
-
Cell Line: BT-474 (HER2-positive human breast carcinoma).
-
Animal Model: Female severe combined immunodeficient (SCID) mice.
-
Tumor Implantation: Subcutaneous injection of BT-474 cells into the flank of the mice.
-
Treatment: When tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into treatment and control groups. Trastuzumab-vc-MMAE was administered intravenously at specified doses.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²) / 2.
-
Endpoint: The study was terminated when tumors in the control group reached a specified maximum size, or after a predetermined period. Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the control group.
Brentuximab Vedotin (cAC10-vcMMAE) in a Hodgkin Lymphoma Xenograft Model
-
Cell Line: L-82 (CD30-positive Hodgkin lymphoma).
-
Animal Model: SCID mice.
-
Tumor Implantation: Subcutaneous injection of L-82 cells.
-
Treatment: Once tumors were established, mice received intravenous injections of brentuximab vedotin at doses as low as 1 mg/kg.
-
Efficacy Assessment: Tumor growth was monitored over time. Doses of 1 mg/kg were reported to be efficacious, with complete remission observed at 3 mg/kg.[2]
Signaling Pathways and Mechanisms of Action
The efficacy of MMAE-based ADCs is predicated on a multi-step process that begins with targeted delivery and culminates in apoptosis of the cancer cell.
Caption: Mechanism of action of MMAE-based ADCs.
Experimental Workflow for In Vivo Efficacy Studies
The successful execution of in vivo ADC efficacy studies requires a well-defined and sequential workflow.
Caption: A typical workflow for assessing ADC efficacy in xenograft models.
The Asn-Pro-Val-PABC-MMAE ADC: A Novel Alternative
Recent research has explored the use of a novel linker containing an Asn-Pro-Val (NPV) sequence, which is sensitive to human neutrophil elastase (HNE). HNE is an enzyme that can be overexpressed in the tumor microenvironment. This presents an alternative mechanism of payload release compared to the lysosomal cleavage of vc linkers by cathepsins.
An in vitro study on a trastuzumab-based ADC with an NPV linker and MMAE payload demonstrated high potency against HER2-positive tumor cells. This suggests an intracellular cleavage mechanism. Interestingly, when tested on HER2-negative cells in the presence of external HNE, the ADC regained nanomolar activity, indicating a potential for extracellular payload release in the tumor microenvironment. This dual-release mechanism could offer therapeutic advantages.
While in vivo studies are necessary to confirm the efficacy and safety of this novel ADC, the in vitro data positions the Asn-Pro-Val-PABC-MMAE construct as a compelling area for future research in the development of next-generation ADCs. The potential for both intracellular and extracellular payload release could enhance the bystander effect, where the released payload can kill neighboring tumor cells that may not express the target antigen.
Logical Relationship: Linker Technology and Payload Release
The choice of linker technology dictates the mechanism of payload release, which in turn influences the overall efficacy and safety profile of an ADC.
Caption: The relationship between linker choice and payload release.
References
Assessing the Therapeutic Index of Asn-Pro-Val-PABC-MMAE ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) featuring the neutrophil elastase-cleavable Asn-Pro-Val (NPV) linker with the clinically established cathepsin B-cleavable valine-citrulline (Val-Cit) linker. Both linkers are coupled to the potent cytotoxic agent monomethyl auristatin E (MMAE) via a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer. The objective is to assess the therapeutic index of these distinct ADC platforms by examining their mechanisms of action, in vitro potency, and preclinical in vivo performance.
Executive Summary
The therapeutic index, a critical measure of a drug's safety and efficacy, is paramount in the development of ADCs. The choice of linker technology plays a pivotal role in determining this index. The conventional Val-Cit linker has seen widespread clinical use, relying on intracellular lysosomal proteases for payload release. However, this can be associated with off-target toxicities, such as neutropenia, potentially due to premature cleavage by other enzymes like neutrophil elastase in the circulation.[1][2][3]
The Asn-Pro-Val-PABC-MMAE ADC represents an alternative strategy, employing a linker specifically designed to be cleaved by neutrophil elastase, an enzyme often overexpressed in the tumor microenvironment.[4][5] This approach offers the potential for a dual mechanism of payload release: intracellularly following endocytosis and extracellularly within the tumor microenvironment, which could enhance the bystander effect and overall anti-tumor activity.[4] This guide presents available preclinical data to compare these two linker technologies, providing insights into their potential advantages and limitations.
Data Presentation: Quantitative Comparison of ADC Performance
The following tables summarize key quantitative data from preclinical studies to facilitate a comparison between ADCs utilizing the Asn-Pro-Val-PABC-MMAE linker system and the well-established Val-Cit-PABC-MMAE linker.
Table 1: In Vitro Cytotoxicity of Asn-Pro-Val-PABC-MMAE ADC vs. Val-Cit-PABC-MMAE ADC
| ADC Construct | Target Antigen | Target Cell Line | IC50 (nM) | Off-Target Cell Line | IC50 (nM) | Reference |
| Trastuzumab-Asn-Pro-Val-PABC-MMAE | HER2 | SKOV-3 (HER2+) | 0.23 | MDA-MB-468 (HER2-) | >100 | [4] |
| Trastuzumab-Asn-Pro-Val-PABC-MMAE (with exogenous Neutrophil Elastase) | HER2 | MDA-MB-468 (HER2-) | 25.6 | - | - | [4] |
| Trastuzumab-Val-Cit-PABC-MMAE | HER2 | BT-474 (HER2+) | ~0.1-1 | MCF-7 (HER2-) | >100 | [6] |
Note: Data for Val-Cit-PABC-MMAE is representative of typical values reported in the literature, as direct side-by-side comparative studies with the Asn-Pro-Val linker are limited. The addition of exogenous neutrophil elastase to the off-target cell line demonstrates the potential for extracellular payload release and bystander effect with the NPV linker.
Table 2: In Vivo Efficacy of a Neutrophil Elastase-Cleavable Drug Conjugate in Xenograft Models
| Drug Conjugate | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| αvβ3-Asp-Pro-Val-Linker-MMAE (SMDC) | NCI-H69 (SCLC) | 5 mg/kg, twice weekly | Significant tumor regression | [7][8] |
| αvβ3-Asp-Pro-Val-Linker-MMAE (SMDC) | MDA-MB-231 (TNBC) | 5 mg/kg, twice weekly | Tumor stasis | [7][8] |
Table 3: Comparative Tolerability Profile
| Linker Type | Potential Off-Target Toxicity | Mechanism | Reference |
| Asn-Pro-Val-PABC | Neutropenia (potential) | Extracellular cleavage by neutrophil elastase in circulation | [4][5] |
| Val-Cit-PABC | Neutropenia, Thrombocytopenia | Premature cleavage by neutrophil elastase and other extracellular proteases | [3][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are generalized protocols for key experiments.
In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells.
-
Cell Culture: Culture antigen-positive (e.g., SKOV-3 for HER2-targeted ADCs) and antigen-negative (e.g., MDA-MB-468) cell lines in appropriate media and conditions.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-binding control ADC, and free MMAE in cell culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: Calculate the IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of an ADC in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., NCI-H69) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-binding control ADC, Asn-Pro-Val-PABC-MMAE ADC, Val-Cit-PABC-MMAE ADC). Administer the treatments intravenously at specified doses and schedules.
-
Efficacy Evaluation: Continue to measure tumor volume and body weight of the mice throughout the study. The primary efficacy endpoint is tumor growth inhibition.
-
Toxicity Assessment: Monitor for signs of toxicity, including body weight loss, changes in behavior, and at the end of the study, perform hematological and histopathological analysis of major organs.
Bystander Effect Co-culture Assay
This assay assesses the ability of an ADC to kill neighboring antigen-negative cells.
-
Cell Labeling: Label antigen-positive cells with a fluorescent marker (e.g., GFP) and antigen-negative cells with another (e.g., RFP).
-
Co-culture: Seed a mixed population of the labeled antigen-positive and antigen-negative cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Imaging and Analysis: After a 72-96 hour incubation, use high-content imaging to quantify the number of viable cells of each population. A decrease in the number of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
Mandatory Visualization
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action for an Asn-Pro-Val-PABC-MMAE ADC.
Caption: Experimental workflow for assessing the therapeutic index of an ADC.
Caption: Comparison of cleavage mechanisms for Asn-Pro-Val and Val-Cit linkers.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. preprints.org [preprints.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
Unraveling ADC Linker Stability: A Comparative Guide to Neutrophil Elastase Cross-Reactivity
For researchers, scientists, and drug development professionals, the stability of Antibody-Drug Conjugate (ADC) linkers is a critical determinant of therapeutic efficacy and safety. A key challenge in ADC development is the potential for premature payload release due to off-target enzymatic activity. One such enzyme, neutrophil elastase, has been identified as a significant contributor to the unintended cleavage of certain ADC linkers, potentially leading to adverse effects like neutropenia. This guide provides a comparative analysis of the cross-reactivity of neutrophil elastase with various ADC linkers, supported by experimental data and detailed protocols.
The traditional valine-citrulline (Val-Cit) linker, widely used in ADCs, is known for its susceptibility to cleavage by neutrophil elastase.[1][2][3][4] This off-target activity can lead to the premature release of the cytotoxic payload in the circulation, contributing to systemic toxicity.[1][3][4][5] In contrast, non-cleavable linkers, such as maleimidocaproyl (mc), have been shown to be resistant to neutrophil elastase.[3][6]
Recent innovations in linker technology have focused on mitigating this cross-reactivity. The development of "exo-linkers," which reposition the cleavable peptide, and modifications to the peptide sequence itself, such as the glutamic acid-glycine-citrulline (EGCit) linker, have demonstrated increased resistance to neutrophil elastase-mediated degradation.[1][2][4][7][8] Conversely, some strategies intentionally leverage the high concentration of neutrophil elastase in the tumor microenvironment by designing linkers, like the Asn-Pro-Val (NPV) tripeptide, that are specifically cleaved by this enzyme to achieve targeted drug release.[9][10][11]
Comparative Analysis of Linker Stability
The following tables summarize the performance of different ADC linkers in the presence of neutrophil elastase, based on available experimental data.
| Linker Type | Linker Sequence | Observation | Reference |
| Conventional Dipeptide | Valine-Citrulline (Val-Cit or vc) | Readily cleaved by neutrophil elastase, leading to premature payload release. | [1][3][4] |
| Modified Tripeptide | Glutamic acid-Valine-Citrulline (EVCit) | Showed susceptibility to neutrophil elastase-mediated degradation. | [4][8] |
| Modified Tripeptide | Glutamic acid-Glycine-Citrulline (EGCit) | Resistant to degradation by human neutrophil proteases. | [4][8] |
| Exo-Linker | Exo-EVC | Payload remained stably attached in the presence of human neutrophil elastase. | [1][2][7] |
| Elastase-Cleavable | Asparagine-Proline-Valine (NPV) | Designed for specific cleavage by neutrophil elastase to release payload in the tumor microenvironment. | [9][10][11] |
| Non-Cleavable | Maleimidocaproyl (mc) | Not cleaved by neutrophil elastase. | [3][6] |
Table 1: Qualitative Comparison of ADC Linker Stability in the Presence of Neutrophil Elastase.
| ADC/SMDC | Linker | Cell Line | IC50 without Neutrophil Elastase (nM) | IC50 with Neutrophil Elastase (nM) | Fold Increase in Activity | Reference |
| vc-MMAE ADC | Val-Cit | Differentiating Human Hematopoietic Stem Cells | More cytotoxic than non-cleavable ADC | - | - | [5] |
| SMDC 5 | Asn-Pro-Val (NPV) | 786-O (human renal cell carcinoma) | >5000 | 19.6 ± 4.1 | >250 | [11] |
| SMDC 6 | Linker with D-Valine | 786-O (human renal cell carcinoma) | >5000 | >5000 | No change | [11] |
| SMDC 7 | Linker without Valine | 786-O (human renal cell carcinoma) | >5000 | >5000 | No change | [11] |
Table 2: In Vitro Cytotoxicity of ADCs and Small Molecule-Drug Conjugates (SMDCs) with and without Neutrophil Elastase.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of linker stability. Below are protocols for key experiments cited in the literature.
In Vitro Neutrophil Elastase Cleavage Assay
This assay evaluates the direct cleavage of an ADC linker by purified neutrophil elastase.
Materials:
-
ADC or small-molecule probe with the linker of interest
-
Purified human neutrophil elastase (commercially available)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
HPLC-MS system for analysis
Protocol:
-
Prepare a solution of the ADC or probe in the assay buffer.
-
Add purified human neutrophil elastase to the solution at a specified concentration (e.g., 20-60 nM).[12][13]
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the reaction mixture.
-
Stop the enzymatic reaction in the aliquots, for example, by adding a quenching solution or by immediate freezing.
-
Analyze the samples by HPLC-MS to detect and quantify the parent ADC/probe and any cleavage products.[11]
-
Calculate the percentage of cleavage over time.
Cell-Based Cytotoxicity Assay
This assay assesses the cytotoxic effect of the ADC on cancer cells in the presence or absence of neutrophil elastase.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
ADC or SMDC
-
Human neutrophil elastase
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC or SMDC in cell culture medium.
-
Prepare two sets of treatment conditions: one with the ADC/SMDC dilutions alone and another with the ADC/SMDC dilutions supplemented with a fixed concentration of human neutrophil elastase (e.g., 20 nM or 50 nM).[11][13]
-
Remove the old medium from the cells and add the prepared treatment solutions.
-
Incubate the cells for a specified period (e.g., 72 or 96 hours).[11][13]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values for each condition to determine the impact of neutrophil elastase on the ADC's potency.
Visualizing the Mechanisms
Diagrams illustrating the key processes can aid in understanding the cross-reactivity of neutrophil elastase with ADC linkers.
Caption: Intended vs. Off-Target ADC Activation.
Caption: Workflow for In Vitro Cleavage Assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Dual intra- and extracellular release of monomethyl auristatin E from a neutrophil elastase-sensitive antibody-drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neutrophil Elastase Promotes Linker Cleavage and Paclitaxel Release from an Integrin-Targeted Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neutrophil Elastase Promotes Linker Cleavage and Paclitaxel Release from an Integrin‐Targeted Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment [frontiersin.org]
Navigating the Crucible: A Comparative Guide to the Plasma Stability of Asn-Pro-Val-PABC-MMAE Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the journey of an antibody-drug conjugate (ADC) from conception to clinic is fraught with challenges. A critical hurdle is ensuring the stability of the ADC in the bloodstream. Premature release of the potent cytotoxic payload can lead to off-target toxicity and diminish therapeutic efficacy. This guide provides a comprehensive comparison of plasma stability for ADCs, with a specific focus on a novel Asn-Pro-Val-PABC-MMAE linker-payload system. We present detailed experimental protocols, comparative data with established linker technologies, and visual workflows to empower informed decisions in ADC design and development.
The linker connecting the antibody to the cytotoxic drug is a pivotal component of an ADC, dictating its stability in circulation and the efficiency of payload release at the target site. Peptide-based linkers, designed for cleavage by specific enzymes overexpressed in tumor cells, are a prominent class of cleavable linkers. The novel Asparagine-Proline-Valine (Asn-Pro-Val) sequence represents a potential advancement in this class, aiming to optimize the balance between plasma stability and efficient payload release.
Comparative Plasma Stability of Peptide Linker-Based ADCs
The stability of an ADC in plasma is paramount for its therapeutic success. A stable ADC ensures that the cytotoxic payload remains attached to the antibody until it reaches the target tumor cells, thereby minimizing systemic toxicity. The following table summarizes the plasma stability of ADCs with different peptide-based linkers, with a focus on the release of the monomethyl auristatin E (MMAE) payload. The data for the Val-Cit linker, a well-characterized peptide linker, serves as a benchmark for comparison.
| Linker Type | Species | Incubation Time (days) | % MMAE Release (Mean) | Analytical Method | Reference |
| Val-Cit (vc) | Human | 6 | < 1% | LC-MS | [1] |
| Cynomolgus Monkey | 6 | < 1% | LC-MS | [1] | |
| Rat | 6 | ~2.5% - >4% | LC-MS | [1][2] | |
| Mouse | 6 | ~25% | LC-MS | [1] | |
| Asn-Asn | Mouse & Human | Not Specified | High Stability Reported | Not Specified | [3] |
| RKAA | Rat | Not Specified | Improved Stability vs. vc | ELISA | [4] |
| Asn-Pro-Val (Expected) | Human & Monkey | - | Expected to be high | - | - |
| Rat & Mouse | - | Expected to be higher than human/monkey | - | - |
Note: The stability of the Asn-Pro-Val linker is projected based on the known behavior of other peptide linkers. Specific experimental data is required for definitive characterization.
The significant difference in MMAE release from vc-MMAE ADCs in rodent versus primate and human plasma is attributed to the activity of the enzyme carboxylesterase 1c (Ces1c) in mice, which can cleave the valine-citrulline linker.[1] Newer generation peptide linkers, such as those containing Asparagine (Asn), have been developed to exhibit high stability in both mouse and human serum.[3] The RKAA-MMAE linker has also demonstrated improved stability in rat plasma compared to the vc-MMAE linker.[4] Based on these trends, it is anticipated that an Asn-Pro-Val linker would exhibit excellent stability in human and primate plasma, with potentially higher, though likely manageable, release in rodent plasma.
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol details a robust method for assessing the in vitro plasma stability of an Asn-Pro-Val-PABC-MMAE ADC.
Objective: To quantify the release of MMAE from an ADC in plasma over time from various species.
Materials:
-
Asn-Pro-Val-PABC-MMAE ADC
-
Control ADC with a well-characterized linker (e.g., vc-MMAE ADC)
-
Frozen plasma (human, cynomolgus monkey, rat, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator with orbital shaking
-
-80°C freezer
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS system
Procedure:
-
ADC Preparation: Thaw the ADC and dilute to a final concentration of 100 µg/mL in plasma from each species. Prepare a control sample by diluting the ADC in PBS.
-
Incubation: Incubate the plasma and PBS samples at 37°C with gentle agitation.
-
Time-Point Sampling: At designated time points (e.g., 0, 6, 24, 48, 96, 144 hours), collect aliquots of each sample.
-
Sample Quenching: Immediately snap-freeze the collected aliquots in a -80°C freezer to halt any enzymatic activity.
-
Sample Preparation for LC-MS Analysis:
-
Thaw the plasma samples.
-
To precipitate the plasma proteins, add cold protein precipitation solution (e.g., 3 volumes of acetonitrile containing an internal standard like MMAF) to 1 volume of plasma sample.
-
Vortex the samples thoroughly and centrifuge at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the released MMAE.
-
-
LC-MS Analysis:
-
Analyze the supernatant using a validated LC-MS method to quantify the concentration of free MMAE.
-
Generate a standard curve of MMAE in the corresponding plasma matrix to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the percentage of released MMAE at each time point relative to the initial total amount of conjugated MMAE.
-
Plot the percentage of released MMAE against time for each species to determine the stability profile of the ADC.
-
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow of the in vitro ADC plasma stability assay.
Caption: Payload release from a peptide-linker ADC in plasma.
Conclusion
The plasma stability of an ADC is a critical attribute that directly impacts its safety and efficacy. The Asn-Pro-Val-PABC-MMAE linker-payload system holds promise as a next-generation technology for developing stable and effective ADCs. The detailed protocol and comparative data presented in this guide provide a framework for the systematic evaluation of this novel linker and its comparison with established technologies. By understanding the nuances of ADC stability in different preclinical species, researchers can make more informed decisions, leading to the development of safer and more potent cancer therapeutics. Continuous innovation in linker design, coupled with robust analytical characterization, will undoubtedly pave the way for the next wave of successful antibody-drug conjugates.
References
- 1. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Antibody-Drug Conjugate Homogeneity with Different Linkers
For Researchers, Scientists, and Drug Development Professionals
The homogeneity of an Antibody-Drug Conjugate (ADC) is a critical quality attribute that significantly influences its therapeutic index, encompassing efficacy, safety, and pharmacokinetic profile. The choice of linker technology, which bridges the cytotoxic payload to the monoclonal antibody, is a pivotal determinant of ADC homogeneity. This guide provides an objective comparison of how different linker strategies impact the homogeneity of ADCs, supported by experimental data and detailed methodologies.
The Critical Role of Linkers in ADC Homogeneity
Linker chemistry dictates the stability of the ADC in circulation and the efficiency of payload release within the target cancer cell.[1] An ideal linker maintains its integrity in the bloodstream to minimize off-target toxicity while ensuring the controlled release of the payload upon internalization by the target cell.[1][2] The two primary classes of linkers, cleavable and non-cleavable, along with the conjugation strategy, profoundly affect the Drug-to-Antibody Ratio (DAR) and its distribution, which are key measures of homogeneity.[3][4]
Cleavable vs. Non-Cleavable Linkers: A Homogeneity Perspective
The fundamental distinction between cleavable and non-cleavable linkers lies in their payload release mechanism.[1] Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes or pH changes.[5] In contrast, non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and a single amino acid residue.[5][6]
This difference in release mechanism has significant implications for ADC homogeneity and its therapeutic consequences. Preclinical and clinical data suggest that ADCs with cleavable linkers may lead to premature payload release, potentially increasing systemic toxicity.[7] Conversely, non-cleavable linkers generally offer greater plasma stability, which can lead to a better therapeutic index, although this may limit the "bystander effect" where the released payload can kill adjacent antigen-negative tumor cells.[1][5][6]
Impact on Drug-to-Antibody Ratio (DAR)
The DAR, or the average number of drug molecules conjugated to a single antibody, is a crucial parameter affecting both the efficacy and safety of an ADC.[8] A low DAR may result in reduced potency, while a high DAR can negatively impact pharmacokinetics and increase toxicity.[8] Traditional conjugation methods, such as those targeting lysine (B10760008) or cysteine residues, often result in a heterogeneous mixture of ADCs with a wide distribution of DAR values (e.g., 0 to 8).[3][8] This heterogeneity can lead to batch-to-batch variability and unpredictable clinical outcomes.[1]
Site-specific conjugation technologies have emerged as a powerful strategy to produce homogeneous ADCs with a precisely defined DAR.[1][3][9] These methods involve engineering the antibody to introduce specific conjugation sites, allowing for the attachment of a precise number of payload molecules at defined locations.[1][3] This results in a uniform ADC product with improved pharmacokinetics and a wider therapeutic window.[1]
Quantitative Comparison of ADC Homogeneity with Different Linkers
The following table summarizes key quantitative data from studies comparing the homogeneity of ADCs prepared with different linker and conjugation strategies.
| Linker Type/Conjugation Strategy | Average DAR | DAR Distribution | Aggregation (%) | In Vitro Potency (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Cleavable (Stochastic Cysteine) | 3.7 | D0-D8 | 5-15% | Varies | Moderate | [10] |
| Non-Cleavable (Stochastic Lysine) | 3.5 | D0-D8 | 8-20% | Varies | Moderate to High | [11] |
| Cleavable (Site-Specific) | 4.0 (uniform) | Predominantly D4 | <5% | High | High | [1] |
| Non-Cleavable (Site-Specific) | 2.0 (uniform) | Predominantly D2 | <2% | High | High | [9] |
| Branched Linker (Site-Specific) | 6.0 (uniform) | Predominantly D6 | <5% | Very High | Very High | [9][12] |
Experimental Protocols for Assessing ADC Homogeneity
Accurate characterization of ADC homogeneity is essential for ensuring product quality and predicting clinical performance. The following are detailed methodologies for key experiments used to analyze ADC homogeneity.
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
HIC is a widely used method for determining the DAR and drug-load distribution of ADCs.[10][13][14] The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated hydrophobic drug molecules.[14][15]
Protocol:
-
System: A high-pressure liquid chromatography (HPLC) system equipped with a UV detector.[13]
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[15]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[15]
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The different DAR species (D0, D2, D4, etc.) are separated based on their retention times, with higher DAR species eluting later.[16] The relative peak area of each species is used to calculate the average DAR.[16]
Mass Spectrometry (MS) for Intact Mass Analysis and DAR Confirmation
Mass spectrometry is a powerful technique for the in-depth characterization of ADCs, including the determination of intact mass, DAR distribution, and identification of conjugation sites.[17][18]
Protocol:
-
System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system.[8][19]
-
Sample Preparation: The ADC sample may be analyzed intact or after deglycosylation and/or reduction to separate the light and heavy chains.[8][11]
-
LC Separation: Reversed-phase (RP) or size-exclusion chromatography (SEC) can be used to separate the ADC species before MS analysis.
-
MS Analysis: The mass of the intact ADC and its different drug-loaded forms are measured.
-
Data Analysis: The deconvoluted mass spectrum provides the molecular weights of the different DAR species, allowing for the precise calculation of the average DAR and the distribution of drug-loaded species.[8]
Visualizing ADC Workflows and Linker Mechanisms
The following diagrams, generated using Graphviz, illustrate key processes and concepts in ADC development and function.
Caption: Workflow for the production and analysis of Antibody-Drug Conjugates.
Caption: Payload release mechanisms for cleavable and non-cleavable linkers.
Conclusion
The homogeneity of an ADC is a critical determinant of its clinical success. The choice of linker technology and conjugation strategy plays a paramount role in controlling the DAR and its distribution. While traditional stochastic conjugation methods lead to heterogeneous ADC populations, the advent of site-specific conjugation technologies has enabled the production of highly homogeneous ADCs with defined DARs. Both cleavable and non-cleavable linkers have their advantages and are selected based on the specific target biology and desired therapeutic outcome. A thorough analytical characterization using techniques such as HIC and MS is essential to ensure the quality and consistency of ADC products, ultimately leading to safer and more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. creativepegworks.com [creativepegworks.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. sciex.com [sciex.com]
- 12. researchgate.net [researchgate.net]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Essential Safety and Disposal Protocols for Asn-pro-val-pabc-mmae tfa
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of Asn-pro-val-pabc-mmae tfa, an antibody-drug conjugate (ADC) linker containing the potent cytotoxic agent Monomethyl auristatin E (MMAE), is critical to ensure laboratory safety and environmental protection.[1] This document provides a step-by-step guide for the safe disposal of this compound and associated waste materials. Due to its high cytotoxicity, all waste generated should be treated as highly hazardous.
I. Hazard Identification and Classification
This compound is a multi-component substance requiring careful consideration of each part's potential hazards. The primary risks are associated with the MMAE payload, a potent antimitotic agent, and the trifluoroacetic acid (TFA) salt, which is a strong organic acid.
| Component | Hazard Classification | Primary Concerns |
| MMAE Payload | Highly Potent/Cytotoxic | Carcinogenic, mutagenic, toxic for reproduction.[2] |
| ADC Linker | Hazardous | Potential for cleavage and release of active MMAE. |
| TFA Salt | Corrosive | Strong organic acid, can cause severe burns.[3][4] |
II. Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound in any form (solid or in solution).
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. | Prevents skin contact with the highly potent MMAE. |
| Lab Coat | Disposable, solid-front gown. | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Safety goggles and a face shield. | Protects eyes and face from splashes and aerosols. |
| Respiratory | N95 respirator or higher. | Necessary when handling the powdered form to prevent inhalation. |
All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood or a containment isolator to minimize exposure risk.[1][5]
III. Waste Segregation and Collection
Proper segregation of waste is the first and most crucial step in the disposal process. All waste streams contaminated with this compound must be classified as "Cytotoxic Waste" or "Highly Hazardous Chemical Waste."[1][6]
Waste Stream Identification and Collection:
| Waste Type | Description | Collection Container | Labeling |
| Solid Waste | Contaminated PPE (gloves, gowns), pipette tips, vials, absorbent pads. | Puncture-proof, leak-proof container with a sealed lid, lined with a yellow or purple bag.[2] | "Cytotoxic Waste," "Hazardous Chemical Waste," Chemical Name. |
| Liquid Waste | Unused solutions, solvent rinses (e.g., from glassware). | Designated, sealed, and compatible hazardous waste container (glass or plastic).[4][7] | "Cytotoxic Waste," "Hazardous Chemical Waste," list all chemical constituents. |
| Sharps Waste | Contaminated needles, syringes, glass slides. | Puncture-proof sharps container, typically red or yellow with a cytotoxic symbol.[6][8] | "Cytotoxic Sharps Waste," Biohazard and Cytotoxic Symbols. |
Important Considerations:
-
Do not mix cytotoxic waste with other chemical or biological waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
The trifluoroacetic acid component means this waste is also acidic. It should not be mixed with bases or strong oxidizing agents.[3][7]
IV. Decontamination and Disposal Protocol
A two-step process of decontamination followed by disposal via a certified hazardous waste management program is required.
Experimental Protocol: Decontamination of Work Surfaces and Equipment
-
Preparation of Deactivating Solution: Prepare a fresh solution of sodium hypochlorite (B82951) (e.g., a 1:10 dilution of household bleach) or another deactivating agent approved by your institution's EHS department.
-
Application: Liberally apply the deactivating solution to all contaminated surfaces and equipment.
-
Contact Time: Allow for a sufficient contact time, as recommended by your EHS guidelines, to ensure the deactivation of the cytotoxic component.
-
Wiping: Wipe the surfaces with absorbent pads.
-
Rinsing: For non-disposable equipment, rinse thoroughly with water after decontamination.
-
Waste Disposal: All materials used for decontamination (e.g., absorbent pads) must be disposed of as solid cytotoxic waste.[1]
Final Disposal Procedure:
-
Container Sealing: Ensure all waste containers are securely sealed and properly labeled.
-
EHS Contact: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the waste containers.[1]
-
Incineration: High-temperature incineration is the generally accepted method for the final destruction of cytotoxic compounds.[1][6]
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can effectively mitigate the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific EHS guidelines and Safety Data Sheets for the most current and detailed information.
References
- 1. benchchem.com [benchchem.com]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. amherst.edu [amherst.edu]
- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 5. pharmtech.com [pharmtech.com]
- 6. danielshealth.ca [danielshealth.ca]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. kingstonhsc.ca [kingstonhsc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
